Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C56H65FN8O15S |
|---|---|
Molekulargewicht |
1141.2 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]-N-(2-methylsulfonylethyl)carbamate |
InChI |
InChI=1S/C56H65FN8O15S/c1-7-56(75)38-23-42-50-36(25-65(42)53(72)37(38)27-79-54(56)73)48-40(17-16-35-31(4)39(57)24-41(61-50)47(35)48)60-44(67)28-78-29-63(21-22-81(6,76)77)55(74)80-26-33-12-14-34(15-13-33)59-51(70)32(5)58-52(71)49(30(2)3)62-43(66)11-9-8-10-20-64-45(68)18-19-46(64)69/h12-15,18-19,23-24,30,32,40,49,75H,7-11,16-17,20-22,25-29H2,1-6H3,(H,58,71)(H,59,70)(H,60,67)(H,62,66)/t32-,40-,49-,56-/m0/s1 |
InChI-Schlüssel |
FHSDCZBBSIHLRF-WCBFANADSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Core Mechanism of Action: Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delineates the intricate mechanism of action of the antibody-drug conjugate (ADC) linker-payload, Mal-Val-Ala-PAB-N(SO2Me)-Exatecan. This system is integral to novel ADCs, such as FZ-AD005, a promising therapeutic targeting Delta-like ligand 3 (DLL3) in small cell lung cancer (SCLC).[1][2][3] The guide will deconstruct the function of each molecular component—the Exatecan (B1662903) payload, the enzymatically cleavable Val-Ala linker, and the self-immolative PAB spacer—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Overview of the ADC Mechanism
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[4] This is achieved through three key components: a monoclonal antibody that binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[5]
The general mechanism of an ADC featuring the this compound system proceeds as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, preventing premature release.[5]
-
Binding and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell (e.g., DLL3 for FZ-AD005).[2][3] This binding event triggers receptor-mediated endocytosis, causing the cancer cell to internalize the entire ADC.[6]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle within the cell containing various hydrolytic enzymes and characterized by an acidic environment.[6]
-
Enzymatic Cleavage: Within the lysosome, the high concentration of proteases, specifically Cathepsin B, recognizes and cleaves the Valine-Alanine (Val-Ala) dipeptide sequence in the linker.[7][]
-
Payload Release: The cleavage of the Val-Ala peptide initiates a cascade that leads to the release of the Exatecan payload in its active form.[7]
-
Cytotoxic Effect: The released Exatecan exerts its potent anti-cancer effects, leading to the death of the cancer cell.[9][10]
The Cytotoxic Payload: Exatecan
Exatecan (DX-8951f) is a semi-synthetic, water-soluble derivative of camptothecin (B557342) and a highly potent inhibitor of DNA topoisomerase I.[9][11]
Mechanism of Action of Exatecan
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[12] Exatecan's mechanism involves:
-
Stabilization of the Cleavable Complex: Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it.[9] This prevents the enzyme from re-ligating the single-strand break it has created.[12]
-
DNA Damage: When the DNA replication fork encounters this stabilized complex, it leads to the conversion of the single-strand break into a permanent and lethal double-strand break.[12]
-
Apoptosis: The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis).[9]
Preclinical studies have consistently shown that Exatecan is significantly more potent than other clinically used topoisomerase I inhibitors, such as SN-38 (the active metabolite of irinotecan) and topotecan.[9][13]
Quantitative Data: Potency of Exatecan
The following tables summarize the in vitro potency of Exatecan across various human cancer cell lines, presented as IC50 (50% inhibitory concentration) and GI50 (50% growth inhibition) values.
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors (nM) [9][13]
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Topotecan IC50 (nM) |
| MOLT-4 | Acute Leukemia | 0.23 | 12.0 | 27.2 |
| CCRF-CEM | Acute Leukemia | 0.26 | 13.5 | 33.7 |
| DMS114 | Small Cell Lung Cancer | 0.28 | 2.8 | 15.1 |
| DU145 | Prostate Cancer | 0.30 | 3.1 | 10.6 |
Table 2: Average GI50 Values of Exatecan (ng/mL) [10][14]
| Cancer Type | Average GI50 (ng/mL) |
| Breast Cancer | 2.02 |
| Colon Cancer | 2.92 |
| Gastric Cancer | 1.53 |
| Lung Cancer | 0.877 |
The Linker System: Mal-Val-Ala-PAB-N(SO2Me)
The linker is a critical component that dictates the stability and release characteristics of the ADC. The Mal-Val-Ala-PAB-N(SO2Me) linker is a sophisticated system designed for controlled, intracellular drug release.
Components of the Linker
-
Maleimide (Mal): This group serves as the conjugation point to the antibody. It reacts with the thiol group of cysteine residues on the monoclonal antibody to form a stable covalent bond.[15]
-
Valine-Alanine (Val-Ala): This dipeptide is an enzyme-cleavable motif. It is specifically designed to be a substrate for Cathepsin B, a protease that is highly expressed in the lysosomal compartment of tumor cells.[7][] Compared to the more commonly used Val-Cit linker, Val-Ala exhibits a slightly slower cleavage rate but offers the advantage of lower hydrophobicity, which can prevent aggregation and allow for a higher drug-to-antibody ratio (DAR).[5]
-
p-Aminobenzyl Alcohol (PAB): This acts as a self-immolative spacer. Once Cathepsin B cleaves the Val-Ala linker, the exposed amino group on the PAB moiety triggers a spontaneous 1,6-elimination reaction.[5][16] This fragmentation cascade ensures the release of the payload (Exatecan) in its original, unmodified, and fully active form.[16]
-
N(SO2Me) Group: While the precise role of the N-sulfonyl methyl group is not extensively detailed in the available literature, sulfonate groups in ADC linkers are generally incorporated to improve properties such as aqueous solubility and may influence the electronic nature of the PAB spacer, potentially modulating the kinetics of the self-immolation process.[17]
Mechanism of Linker Cleavage and Payload Release
The release of Exatecan is a two-step intracellular process:
-
Enzymatic Cleavage: In the lysosome, Cathepsin B hydrolyzes the amide bond between Alanine and the PAB spacer.[7]
-
Self-Immolation: The cleavage exposes a free aniline (B41778) moiety on the PAB group, which initiates a rapid electronic cascade, leading to the fragmentation of the spacer and the release of Exatecan.[16]
This mechanism ensures that the potent payload is only liberated after the ADC has been internalized by the target cancer cell, minimizing off-target toxicity.[7]
Preclinical Data for FZ-AD005
FZ-AD005 is a novel ADC that utilizes the this compound system conjugated to an anti-DLL3 antibody.[2][3]
Table 3: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines [18]
| Cell Line | IC50 (nM) |
| DMS53 | 0.152 - 4.295 |
| DMS79 | 0.152 - 4.295 |
| NCI-H1105 | 0.152 - 4.295 |
| NCI-H2227 | 0.152 - 4.295 |
Table 4: In Vivo Antitumor Activity of FZ-AD005 in Xenograft Models [18][19]
| Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H82 | 3 | 94.19% |
| NCI-H82 | 5 | 97.13% |
| NCI-H889 | 2.5 | 86.21% |
| NCI-H889 | 5 | 94.53% |
| NCI-H889 | 10 | 95.54% |
| LU5236 (PDX) | 6 | 100.00% (Complete Tumor Eradication) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and characterization of ADCs. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).[20]
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Prepare serial dilutions of the ADC, the free payload (Exatecan), and control antibodies in the appropriate cell culture medium. Replace the existing medium with the drug solutions.[1]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours for ADCs).[1][20]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent (e.g., 20 μL of 5 mg/mL solution) to each well and incubate for 1-4 hours. Add a solubilizing agent (e.g., 100 μL of 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.[1][20]
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of the cell culture medium. Mix and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.[9]
-
-
Data Analysis: Subtract background absorbance/luminescence. Normalize the data to untreated control wells to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][20]
Cathepsin B-Mediated Linker Cleavage Assay
This assay quantifies the rate of payload release upon enzymatic cleavage of the linker.[7][21]
-
Reaction Setup: In a reaction buffer (e.g., 100 mM Sodium Acetate, 5 mM DTT, pH 5.5), pre-warm the ADC solution (e.g., 1 µM final concentration) to 37°C.[7]
-
Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of 20-100 nM.[7]
-
Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.[7]
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution, such as 2 volumes of ice-cold acetonitrile (B52724) containing 1% formic acid and an internal standard for LC-MS analysis.[7]
-
Quantification: Analyze the samples using LC-MS/MS to quantify the amount of released payload (Exatecan) at each time point.
-
Data Analysis: Plot the concentration of released Exatecan over time to determine the cleavage kinetics.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, measuring the extent of premature payload release.[12]
-
Incubation: Incubate the ADC at a specific concentration in human or animal plasma at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).[15]
-
Sample Preparation: At each time point, process the plasma sample to separate the free payload from the intact ADC. This can be done by protein precipitation or by affinity capture of the ADC using Protein A/G beads.[12]
-
Quantification of Released Payload: Analyze the supernatant (containing the free drug) by LC-MS/MS to quantify the amount of prematurely released Exatecan.[12]
-
Data Analysis: Plot the percentage of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Mandatory Visualizations
Signaling and Mechanistic Pathways
Caption: Overall mechanism of action for an ADC with the this compound system.
Caption: Detailed mechanism of the Val-Ala-PAB linker cleavage and subsequent payload release.
Experimental Workflows
Caption: General experimental workflow for an in vitro cytotoxicity assay.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. FZ-AD005, A Novel DLL3-Targeted Antibody-drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models PMID: 38940283 | MedChemExpress [medchemexpress.eu]
- 3. Collection - Data from FZ-AD005, a Novel DLL3-Targeted AntibodyâDrug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 19. FZ-AD005, a Novel DLL3-Targeted Antibody–Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Mal-Val-Ala-PAB-N(SO2Me)-Exatecan: A Key Component of the DLL3-Targeted ADC FZ-AD005
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-Val-Ala-PAB-N(SO2Me)-Exatecan is a sophisticated drug-linker conjugate that serves as a critical component of the antibody-drug conjugate (ADC) FZ-AD005. This ADC is designed to target Delta-like ligand 3 (DLL3), a protein overexpressed in small cell lung cancer (SCLC) and other neuroendocrine tumors. The conjugate comprises the potent topoisomerase I inhibitor, exatecan (B1662903), as the cytotoxic payload, attached to a cleavable linker system. This linker, composed of a maleimide (B117702) (Mal) group for antibody conjugation, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, a p-aminobenzyl (PAB) self-immolative spacer, and a stabilizing N-sulfone methyl (N(SO2Me)) group, is engineered for stability in circulation and efficient payload release within the target tumor cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, synthesis, and the preclinical data associated with FZ-AD005, the ADC synthesized using this drug-linker.
Introduction
Antibody-drug conjugates represent a promising therapeutic modality in oncology, combining the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. The design of the linker and the choice of the cytotoxic payload are paramount to the success of an ADC. This compound has been developed as a key component for the ADC FZ-AD005, which targets DLL3.[1] FZ-AD005, with a drug-to-antibody ratio (DAR) of eight, is engineered to deliver a high concentration of the exatecan payload to tumor cells, thereby maximizing the therapeutic window.[2]
Chemical Structure and Components
The chemical structure of this compound is meticulously designed to ensure stability in the bloodstream and specific cleavage at the target site.
-
Maleimide (Mal): This functional group serves as the attachment point to the antibody. It forms a stable covalent bond with the sulfhydryl groups of cysteine residues on the monoclonal antibody.
-
Valine-Alanine (Val-Ala): This dipeptide is a substrate for cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[3] This enzymatic cleavage is the primary mechanism for the release of the cytotoxic payload.
-
p-Aminobenzyl (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active exatecan payload.[4]
-
N(SO2Me)-Exatecan: This component consists of the potent topoisomerase I inhibitor, exatecan, modified with an N-sulfonyl methyl group. This modification is designed to enhance the stability of the linker-payload conjugate.
Mechanism of Action
The therapeutic effect of an ADC containing this compound is a multi-step process that begins with targeted delivery and culminates in apoptosis of the cancer cell.
ADC Targeting and Internalization
The monoclonal antibody component of FZ-AD005 specifically binds to the DLL3 receptor on the surface of tumor cells.[2] Following binding, the ADC-receptor complex is internalized into the cell via endocytosis and trafficked to the lysosome.[5]
Linker Cleavage and Payload Release
Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Ala dipeptide of the linker.[3] This enzymatic cleavage triggers the self-immolative cascade of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm of the cancer cell.[6]
Exatecan-Induced DNA Damage and Apoptosis
Exatecan is a potent inhibitor of topoisomerase I, a nuclear enzyme that plays a crucial role in DNA replication and transcription by relieving torsional stress.[7] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, known as the cleavable complex.[8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into lethal double-strand breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential assembly of the linker components and their final conjugation to the exatecan payload. While the detailed, step-by-step protocol is proprietary and outlined in patent literature, a general overview of the synthetic strategy is as follows:
-
Dipeptide Formation: The synthesis typically begins with the coupling of protected valine and alanine (B10760859) amino acids to form the Val-Ala dipeptide.
-
Spacer Attachment: The PAB self-immolative spacer is then attached to the dipeptide.
-
Maleimide Introduction: The maleimide group is introduced to the N-terminus of the dipeptide, often with a polyethylene (B3416737) glycol (PEG) spacer to improve solubility.
-
Payload Modification and Conjugation: Exatecan is modified with the N(SO2Me) group, and then conjugated to the fully assembled linker.
-
Purification: The final drug-linker conjugate is purified using chromatographic techniques to ensure high purity.
For the precise and detailed synthesis protocol, refer to Example 10 of patent WO2020259258A1 .[2]
Preclinical Data of FZ-AD005
The preclinical efficacy of the ADC FZ-AD005, which utilizes the this compound drug-linker, has been evaluated in various in vitro and in vivo models.[2]
In Vitro Cytotoxicity
The cytotoxic activity of FZ-AD005 was assessed against a panel of SCLC cell lines with varying levels of DLL3 expression.
| Cell Line | IC50 (nM) |
| DMS53 | 0.152 |
| DMS79 | 4.295 |
| NCI-H1105 | Not specified |
| NCI-H2227 | Not specified |
Data extracted from Guo Q, et al. Mol Cancer Ther. 2024.[2]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of FZ-AD005 was evaluated in several cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H82 | 3 | 94.19% |
| 5 | 97.13% | |
| NCI-H889 | 2.5 | 86.21% |
| 5 | 94.53% | |
| 10 | 95.54% | |
| NCI-H660 | Not specified | Complete tumor growth inhibition |
| LU-5326 (PDX) | 1.5 | 98.51% |
| 3 | 99.30% | |
| 6 | 100.00% |
Data extracted from Guo Q, et al. Mol Cancer Ther. 2024.[2]
Pharmacokinetics
Pharmacokinetic studies of FZ-AD005 were conducted in cynomolgus monkeys.
| Dose (mg/kg) | Clearance (mL/h/kg) |
| 1 | 0.968 |
| 3 | 1.23 |
| 10 | 1.04 |
Data extracted from a secondary source reporting on Guo Q, et al. Mol Cancer Ther. 2024.[5]
Toxicology
FZ-AD005 was reported to be well-tolerated in rats and monkeys, with the highest non-severely toxic dose being 30 mg/kg in cynomolgus monkeys.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections outline the general methodologies for key experiments. For the specific parameters used in the pivotal studies of FZ-AD005, it is recommended to consult the supplementary materials of Guo Q, et al., Mol Cancer Ther. 2024.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Treat the cells with the ADC solutions for a period of 72 to 120 hours.
-
Viability Assessment: Assess cell viability using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
ADC Internalization Assay
This assay confirms that the ADC is taken up by the target cells upon binding to its surface antigen.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye that fluoresces upon internalization into the acidic environment of the endosomes and lysosomes.
-
Cell Treatment: Treat the target cells with the fluorescently labeled ADC.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a flow cytometer or a fluorescence microscope.
-
Data Analysis: Quantify the rate and extent of internalization by analyzing the fluorescence intensity.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (CDX model) or tumor fragments from a patient (PDX model) into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any comparator drugs to the respective groups via an appropriate route (e.g., intravenous injection).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
Signaling Pathway of Exatecan's Mechanism of Action
Caption: Mechanism of action of Exatecan leading to apoptosis.
Experimental Workflow for ADC In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft study of an ADC.
Logical Relationship of ADC Components and Action
Caption: Relationship between ADC components and mechanism of action.
Conclusion
This compound is a highly engineered drug-linker conjugate that is integral to the promising anti-tumor activity of the DLL3-targeting ADC, FZ-AD005. Its design, which ensures stability in circulation and specific payload release in the tumor microenvironment, coupled with the potent cytotoxic effects of exatecan, provides a strong rationale for its continued development. The preclinical data for FZ-AD005 demonstrates significant efficacy in SCLC models, supporting its advancement into clinical trials. This technical guide provides a foundational understanding of this key ADC component for professionals in the field of oncology drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 6. Cell signaling pathways step-by-step [mindthegraph.com]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
An In-depth Technical Guide to the Structure and Application of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the drug-linker conjugate, Mal-Val-Ala-PAB-N(SO2Me)-Exatecan. This molecule is a critical component in the development of advanced antibody-drug conjugates (ADCs), serving as the bridge between a monoclonal antibody and the potent cytotoxic payload, Exatecan (B1662903). This document details the molecular structure, synthesis, and mechanism of action of this conjugate. It further presents quantitative data on the efficacy of ADCs utilizing this technology, specifically focusing on FZ-AD005, a delta-like ligand 3 (DLL3) targeting ADC. Detailed experimental protocols for the synthesis and characterization of such ADCs are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of targeted cancer therapy.
Core Structure and Components
This compound is a complex chemical entity meticulously designed to ensure stability in circulation and precise release of its cytotoxic payload within target cancer cells.[1] Its structure can be systematically deconstructed into three primary functional units: the payload, the linker, and the conjugation moiety.
-
Payload: Exatecan A potent derivative of camptothecin, Exatecan functions as a topoisomerase I inhibitor.[2][3][4] By stabilizing the topoisomerase I-DNA cleavage complex, it induces DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cells.[3][4]
-
Linker: The linker is a multi-part system engineered for controlled drug release:
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[5][6] This enzymatic cleavage is a key step in the intracellular release of the payload.
-
p-Aminobenzyl Carbamate (B1207046) (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified Exatecan payload.
-
N(SO2Me) Group: This N-sulfonyl methyl group is incorporated to modulate the electronic properties of the PAB spacer, potentially influencing the rate of the self-immolative process.
-
-
Conjugation Moiety: Maleimide (B117702) (Mal): The maleimide group serves as a reactive handle for covalent attachment to the monoclonal antibody. It readily forms a stable thioether bond with free sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.
The complete chemical structure can be represented as:
Maleimide-(CH2)5-CO-Val-Ala-PAB-O-CO-N(SO2Me)-Exatecan
Mechanism of Action of FZ-AD005: A this compound ADC
FZ-AD005 is an exemplary ADC synthesized using the this compound drug-linker. It targets delta-like ligand 3 (DLL3), a protein overexpressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[7][8]
The mechanism of action of FZ-AD005 can be outlined in the following steps:
-
Target Binding: The monoclonal antibody component of FZ-AD005 specifically binds to DLL3 on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-DLL3 complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the Val-Ala linker is cleaved by proteases like cathepsin B.
-
Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of free Exatecan into the cytoplasm.
-
Topoisomerase I Inhibition and Apoptosis: The released Exatecan binds to and inhibits topoisomerase I, leading to DNA damage and the induction of apoptosis.
Below is a DOT language script visualizing this workflow.
Caption: Workflow of FZ-AD005 ADC from cell binding to apoptosis induction.
Signaling Pathways
DLL3 and the Notch Signaling Pathway
DLL3 is an inhibitory ligand of the Notch signaling pathway.[4][7] In normal physiology, Notch signaling is crucial for cell fate decisions. However, in many cancers, its dysregulation contributes to tumor progression. DLL3, when overexpressed in tumors, can sequester Notch receptors in the Golgi apparatus, preventing their cell surface expression and thereby inhibiting the canonical Notch signaling cascade. This inhibition can paradoxically promote tumor growth in certain contexts, for instance, by promoting the PI3K/Akt pathway.[7]
The following DOT script illustrates the inhibitory effect of DLL3 on the Notch pathway.
Caption: DLL3 inhibits Notch signaling by preventing receptor activation.
Exatecan-Induced Apoptotic Pathway
Exatecan's cytotoxic effect is mediated through the induction of apoptosis following DNA damage. The stabilization of the topoisomerase I-DNA complex by Exatecan leads to single and double-strand DNA breaks.[9] This damage activates DNA damage response (DDR) pathways, leading to the activation of effector caspases and ultimately, programmed cell death.
The following DOT script visualizes the apoptotic pathway initiated by Exatecan.
Caption: Pathway of apoptosis initiated by Exatecan-induced DNA damage.
Quantitative Data
The following tables summarize key quantitative data for the FZ-AD005 ADC, which utilizes the this compound drug-linker.
Table 1: Binding Affinity of FZ-AD005
| Parameter | Value |
| K_D (for human DLL3) | 56.3 pM[8] |
Table 2: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines
| Cell Line | IC_50 (nM) |
| DMS53 | 0.152 - 4.295[8] |
| DMS79 | 0.152 - 4.295[8] |
| NCI-H1105 | 0.152 - 4.295[8] |
| NCI-H2227 | 0.152 - 4.295[8] |
Table 3: In Vivo Antitumor Activity of FZ-AD005 in CDX Models
| Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H82 | 3 | 94.19%[8] |
| NCI-H82 | 5 | 97.13%[8] |
| NCI-H889 | 2.5 | 86.21%[8] |
| NCI-H889 | 5 | 94.53%[8] |
| NCI-H889 | 10 | 95.54%[8] |
Experimental Protocols
Synthesis of this compound
This protocol outlines a general approach for the synthesis of the drug-linker.
-
Dipeptide Synthesis:
-
Synthesize the Val-Ala dipeptide using standard solid-phase or solution-phase peptide synthesis methodologies. Protective groups such as Boc or Fmoc for the N-terminus and ester protection for the C-terminus are typically employed.
-
-
PAB Spacer Attachment:
-
Couple the protected Val-Ala dipeptide to a p-aminobenzyl alcohol (PABOH) derivative. Activation of the dipeptide's C-terminus with a coupling agent like HATU is a common strategy.
-
-
Introduction of the N(SO2Me) Group and Exatecan Conjugation:
-
Modify the hydroxyl group of the PAB spacer to introduce the N(SO2Me) carbamate linker, followed by conjugation to an amine-functionalized Exatecan derivative. This step may involve the use of phosgene (B1210022) or a phosgene equivalent.
-
-
Maleimide Functionalization:
-
Attach the maleimide group to the N-terminus of the dipeptide. This is typically achieved by reacting the deprotected N-terminus with a maleimidohexanoic acid N-hydroxysuccinimide ester.
-
-
Purification and Characterization:
-
Purify the final drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
ADC Synthesis (Thiol-Maleimide Conjugation)
This protocol describes the conjugation of the drug-linker to a monoclonal antibody.
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody to generate free sulfhydryl (-SH) groups. This is typically achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS) at 37°C for 1-2 hours.[10] The molar excess of the reducing agent is optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Drug-Linker Conjugation:
-
Add the purified this compound dissolved in a water-miscible organic solvent (e.g., DMSO) to the reduced antibody solution. The reaction is typically performed at 4°C overnight or for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a molar excess of a thiol-containing compound such as N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
ADC Characterization Workflow
A comprehensive characterization of the ADC is crucial to ensure its quality and consistency.
Caption: A typical workflow for the analytical characterization of an ADC.
Conclusion
The this compound drug-linker represents a sophisticated and highly effective platform for the development of next-generation antibody-drug conjugates. Its design, which incorporates a potent topoisomerase I inhibitor payload and a multi-component linker system for controlled, intracellular drug release, has demonstrated significant promise in preclinical models. The successful application of this technology in ADCs such as FZ-AD005 highlights its potential to provide new therapeutic options for patients with difficult-to-treat cancers. The detailed technical information and protocols provided in this guide are intended to support the ongoing research and development of novel and more effective targeted cancer therapies.
References
- 1. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 4. cusabio.com [cusabio.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 8. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Maleimide-Valine-Alanine-p-aminobenzyl-N(methylsulfonyl)-Exatecan (Mal-Val-Ala-PAB-N(SO2Me)-Exatecan) linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This linker system is integral to the design of ADCs such as FZ-AD005, a promising therapeutic targeting Delta-like ligand 3 (DLL3) in small cell lung cancer (SCLC).[1]
Core Properties of the this compound Linker
The this compound linker is a sophisticated, multi-component system designed for optimal stability in circulation and efficient, targeted release of the potent topoisomerase I inhibitor, exatecan (B1662903), within the tumor microenvironment.
Physicochemical Characteristics
A summary of the key physicochemical properties of the this compound drug-linker conjugate is presented below.
| Property | Value | Source |
| Molecular Formula | C56H65FN8O15S | [2] |
| Molecular Weight | 1141.22 g/mol | [2] |
| Solubility (In Vitro) | ≥ 100 mg/mL (87.63 mM) in DMSO | [2] |
| Solubility (In Vivo formulation) | ≥ 2.5 mg/mL (2.19 mM) in 10% DMSO + 90% corn oil | [2] |
Mechanism of Action
The linker's efficacy is predicated on a two-step release mechanism initiated by specific enzymatic cleavage within the target cancer cell.
-
Enzymatic Cleavage: The Valine-Alanine (Val-Ala) dipeptide sequence serves as a substrate for lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment.[] Cathepsin B hydrolyzes the amide bond between Alanine and the p-aminobenzyl (PAB) spacer.
-
Self-Immolation: Cleavage of the Val-Ala dipeptide triggers a spontaneous, electronic cascade within the PAB spacer, a process known as self-immolation. This results in the release of the exatecan payload in its active form. The presence of an electron-withdrawing group, such as the N-methylsulfonyl (N(SO2Me)), on the PAB moiety is designed to accelerate this self-immolation process, ensuring rapid and efficient drug release following enzymatic cleavage.[4][5]
Quantitative Data
While specific kinetic data for the this compound linker is proprietary, the following table summarizes typical performance metrics for Val-Ala and other dipeptide linkers from literature, providing a comparative context.
| Parameter | Linker Type | Typical Value/Observation | Significance |
| Plasma Stability | Dipeptide (e.g., Val-Ala, Val-Cit) | High stability in human plasma, with minimal premature payload release. | Ensures the ADC remains intact in circulation, minimizing off-target toxicity. |
| Cathepsin B Cleavage Rate | Val-Ala | Efficiently cleaved by Cathepsin B.[] | Enables specific payload release in the tumor microenvironment. |
| PAB Self-Immolation Rate | PAB with Electron-Withdrawing Group | Accelerated release kinetics compared to unsubstituted PAB.[4][5] | Ensures rapid payload liberation after enzymatic cleavage. |
| Drug-to-Antibody Ratio (DAR) | Cysteine-linked ADCs | Typically ranges from 2 to 8. | Affects the potency, pharmacokinetics, and toxicity of the ADC.[6] |
Experimental Protocols
This section details key experimental methodologies for characterizing the properties and efficacy of ADCs utilizing the this compound linker.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
-
Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Species with a higher number of conjugated drug-linkers will be more hydrophobic and elute later.
-
Instrumentation: A biocompatible HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a descending salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100[]
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, a critical parameter for predicting its in vivo performance.
-
Principle: The ADC is incubated in plasma, and the amount of intact ADC and released payload is quantified over time.
-
Materials: Human plasma, ADC, LC-MS system.
-
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, quench the reaction and precipitate plasma proteins (e.g., with acetonitrile).
-
Centrifuge and collect the supernatant for analysis of released payload by LC-MS.
-
To analyze the remaining intact ADC, use an immunocapture method to isolate the ADC from the plasma before analysis by LC-MS to determine the average DAR.
-
Plot the percentage of intact ADC or the concentration of released payload over time to assess stability.
-
Lysosomal Stability and Payload Release Assay
This assay assesses the susceptibility of the linker to cleavage by lysosomal enzymes.
-
Principle: The ADC is incubated with isolated lysosomes or a lysosomal enzyme cocktail, and the release of the payload is monitored.
-
Materials: Isolated lysosomes (from liver or tumor cells), ADC, Cathepsin B, LC-MS system.
-
Procedure:
-
Incubate the ADC with isolated lysosomes or purified Cathepsin B in an appropriate buffer (acidic pH, with a reducing agent like DTT for Cathepsin B).
-
Collect samples at different time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Analyze the samples by LC-MS to quantify the amount of released exatecan.
-
Determine the cleavage kinetics by plotting the concentration of the released payload against time.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
-
Principle: Cancer cells expressing the target antigen (e.g., DLL3) are treated with serial dilutions of the ADC, and cell viability is measured.
-
Materials: Target-positive and target-negative cancer cell lines, cell culture reagents, ADC, and a cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of ADC concentrations.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
Measure cell viability using a suitable assay.
-
Plot cell viability versus ADC concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.[8][9][10]
-
Bystander Killing Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Principle: A co-culture of antigen-positive and antigen-negative cells is treated with the ADC, and the viability of the antigen-negative cells is assessed.
-
Materials: Antigen-positive cells, antigen-negative cells labeled with a fluorescent marker (e.g., GFP), ADC, cell culture reagents, and an imaging system or flow cytometer.
-
Procedure:
-
Co-culture antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio.
-
Treat the co-culture with the ADC.
-
After incubation, measure the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.
-
Compare the viability of antigen-negative cells in the co-culture to that of antigen-negative cells cultured alone and treated with the ADC to quantify the bystander effect.[11]
-
Conclusion
The this compound linker represents a sophisticated and highly engineered system for the targeted delivery of exatecan. Its design incorporates features that promote stability in circulation while ensuring efficient and specific release of the cytotoxic payload within the tumor microenvironment. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization and preclinical evaluation of ADCs employing this advanced linker technology. Further investigation into the precise quantitative impact of the N(SO2Me) modification on cleavage and self-immolation kinetics will continue to refine our understanding and optimization of this promising platform.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ymc.eu [ymc.eu]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. DB-1314, a novel DLL3-targeting ADC with DNA topoisomerase I inhibitor, exhibits promising safety profile and therapeutic efficacy in preclinical small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Exatecan as a Payload for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Exatecan (B1662903), a potent topoisomerase I inhibitor, has emerged as a cornerstone cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). Its unique characteristics, including high potency and the ability to induce a bystander effect, have led to the clinical success of ADCs such as trastuzumab deruxtecan (B607063) (Enhertu). This technical guide provides an in-depth overview of the core characteristics of the exatecan payload, detailing its mechanism of action, linker technologies, and key preclinical data.
Core Characteristics of Exatecan
Exatecan is a derivative of camptothecin, a natural alkaloid that inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription.[][2] Its chemical structure, particularly the α-hydroxylactone ring, is essential for its cytotoxic activity.[] The key attributes of exatecan that make it a highly effective ADC payload are summarized below.
Table 1: Key Characteristics of Exatecan Payload
| Characteristic | Description | Significance for ADCs | Citations |
| Mechanism of Action | Inhibition of topoisomerase I by stabilizing the enzyme-DNA cleavage complex. This leads to DNA double-strand breaks and subsequent apoptosis. | Potent and targeted cell killing in rapidly dividing cancer cells. | [3][4][5] |
| Potency | Exhibits sub-nanomolar to low nanomolar cytotoxicity against a wide range of cancer cell lines. | Allows for effective cell killing even with a low concentration of the payload delivered to the tumor. | [6][7] |
| Bystander Effect | High membrane permeability allows the released payload to diffuse from the target cancer cell and kill neighboring antigen-negative tumor cells. | Crucial for treating heterogeneous tumors where not all cells express the target antigen. | [5][8][9] |
| Hydrophobicity | Inherently hydrophobic, which can pose challenges in ADC manufacturing and may lead to aggregation and rapid clearance. | Requires sophisticated linker technology to mitigate these effects and maintain favorable pharmacokinetic properties. | [10][11][12] |
| Drug Resistance | Can overcome resistance mechanisms associated with other chemotherapy agents, such as those mediated by P-glycoprotein. Exatecan is reportedly not a substrate for the MDR1 efflux pump. | Offers a therapeutic option for patients who have developed resistance to other treatments. | [12][13] |
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of exatecan involves the inhibition of topoisomerase I. During DNA replication and transcription, topoisomerase I creates transient single-strand breaks to relieve torsional stress in the DNA helix. Exatecan binds to the covalent binary complex of topoisomerase I and DNA, preventing the re-ligation of the cleaved DNA strand.[4][5] This stabilized "cleavable complex" leads to the accumulation of DNA double-strand breaks when the replication fork collides with it, ultimately triggering apoptotic cell death.[3][14]
References
- 2. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of PAB Self-Immolative Spacers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) group serves as a critical self-immolative spacer in the design of advanced therapeutic conjugates, most notably antibody-drug conjugates (ADCs). Its primary function is to ensure the stable linkage of a potent cytotoxic payload to its carrier molecule, such as a monoclonal antibody, while in circulation, and to facilitate the rapid and traceless release of the unmodified drug upon reaching the target site. This technical guide provides an in-depth exploration of the PAB spacer's mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Mechanism of PAB Self-Immolation
The ingenuity of the PAB spacer lies in its latent instability, which is unmasked by a specific triggering event, typically an enzymatic cleavage. In the context of ADCs, the PAB spacer is often part of a larger linker system, a well-established example being the valine-citrulline-PABC (Val-Cit-PABC) linker.[1]
The process of drug release unfolds as follows:
-
Triggering Event: The ADC, circulating in the bloodstream, is internalized by the target cancer cell through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the dipeptide sequence (e.g., Val-Cit).[2] This cleavage exposes the amine group of the p-aminobenzyl alcohol moiety.
-
Self-Immolation Cascade: The unmasked amine initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the benzyl (B1604629) group, leading to the fragmentation of the spacer.
-
Payload Release: The 1,6-elimination results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant (p-azaxylilidene).[3] This "self-immolative" process ensures that the active drug is liberated without any residual linker fragments that could impede its efficacy.
Quantitative Data on PAB Linker Stability and Cleavage
The stability of the PAB-containing linker in plasma is crucial to prevent premature drug release and associated systemic toxicity. Conversely, its efficient cleavage at the target site is paramount for therapeutic efficacy. The following tables summarize key quantitative data on the stability and cleavage kinetics of commonly used PAB-based linkers.
Table 1: Plasma Stability of Val-Cit-PABC-MMAE ADCs
| Species | Plasma Half-life (t½) | % Payload Release (at 6 days) | Reference |
| Human | ~230 days | <1% | [2] |
| Cynomolgus Monkey | Stable | <1% | [4] |
| Rat | - | ~2.5% - 4% | [2][4] |
| Mouse | ~80 hours | ~25% | [2][4] |
Note: The instability in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not present in human plasma.[1]
Table 2: Cathepsin B-Mediated Cleavage of Dipeptide-PABC Linkers
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Half-life (t½) in presence of Cathepsin B | Reference |
| Val-Cit | 1.0 | 4.6 h | [5] |
| Val-Ala | ~0.5 | - | [6] |
| Phe-Lys | - | - | [1] |
| Glu-Val-Cit | - | 2.8 h | [5] |
| Ser-Val-Cit | - | 5.4 h | [5] |
Signaling Pathways and Experimental Workflows
The journey of an ADC from the bloodstream to the release of its payload within a cancer cell involves a series of well-orchestrated cellular events. The primary pathway is receptor-mediated endocytosis, followed by lysosomal trafficking.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of ADCs containing PAB self-immolative spacers.
Synthesis of Fmoc-Val-Cit-PABC Linker
This protocol describes a common method for the synthesis of the Fmoc-Val-Cit-PABC linker, a key building block for many ADCs.
Materials:
-
Fmoc-Cit-OH
-
p-aminobenzyl alcohol (PABC-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Fmoc-Val-OSu
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-OH (1 eq.), PABC-OH (1.2 eq.), and NHS (1.2 eq.) in DMF.
-
Cool the solution to 0°C and add DCC (1.2 eq.).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield Fmoc-Cit-PABOH.
-
-
Fmoc-Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. Co-evaporate with DMF to remove residual piperidine.
-
-
Coupling with Fmoc-Val-OSu:
-
Dissolve the deprotected H-Cit-PABOH in DMF.
-
Add Fmoc-Val-OSu (1.5 eq.) and stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography (DCM/MeOH gradient) to yield Fmoc-Val-Cit-PABC.
-
Conjugation of Val-Cit-PABC-Payload to an Antibody
This protocol outlines a general procedure for the conjugation of a maleimide-functionalized Val-Cit-PABC-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-Val-Cit-PABC-Payload dissolved in a co-solvent (e.g., DMSO)
-
N-acetylcysteine
-
PD-10 desalting columns
-
PBS buffer, pH 7.4
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP (typically 2-10 molar equivalents per mAb) to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-Val-Cit-PABC-Payload solution to the reduced mAb. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the ADC and any remaining unreacted drug-linker.
-
Purify the ADC from unconjugated payload and other small molecules using a PD-10 desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy by measuring the absorbance of the payload and the antibody.
-
In Vitro Cathepsin B Cleavage Assay
This assay is used to evaluate the enzymatic cleavage of the linker and the subsequent release of the payload.
Materials:
-
ADC with a Val-Cit-PABC linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the ADC at a final concentration of 10-100 µg/mL with the assay buffer.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1-10 µg/mL.
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
This technical guide provides a foundational understanding of the PAB self-immolative spacer's function and application in drug development. The provided data and protocols serve as a valuable resource for researchers and scientists working to design and evaluate the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the N(SO2Me) Group in Enhancing Antibody-Drug Conjugate (ADC) Linker Performance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. A key innovation in linker technology is the incorporation of hydrophilic functional groups to overcome the challenges associated with the inherent hydrophobicity of many potent payloads. This technical guide provides an in-depth analysis of the purpose and benefits of incorporating the N-methanesulfonyl (N(SO2Me)) group into ADC linkers. The N(SO2Me) moiety, as part of a broader class of sulfonyl-containing functional groups, serves to enhance the hydrophilicity of the linker-payload complex. This strategic modification leads to improved drug-to-antibody ratios (DAR) without inducing aggregation, enhanced selectivity, and increased potency, particularly against multidrug-resistant (MDR) cancer cells. This guide will detail the underlying principles, supporting data, and experimental methodologies relevant to the application of the N(SO2Me) group in ADC development.
Introduction to ADC Linkers and the Hydrophobicity Challenge
Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of an antibody with the cell-killing potency of a cytotoxic drug. The linker is a critical component that must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation at the tumor site.
A significant hurdle in ADC development is the hydrophobic nature of many potent cytotoxic agents. High drug loading with hydrophobic payloads often leads to ADC aggregation, which can result in rapid clearance from circulation, reduced efficacy, and potential immunogenicity. Consequently, there is a pressing need for linker technologies that can mitigate these hydrophobic effects.
The N(SO2Me) Group: A Hydrophilic Moiety for Enhanced ADC Properties
The incorporation of polar, charged, or hydrogen-bond-forming functional groups into the linker is a key strategy to increase the overall hydrophilicity of the ADC. The N-methanesulfonyl (N(SO2Me)) group, and more broadly, sulfonate groups (-SO3-), have emerged as valuable tools in this regard.
Mechanism of Action: How the N(SO2Me) Group Improves ADC Performance
The primary function of the N(SO2Me) group within an ADC linker is to impart hydrophilicity. This is achieved through the polar nature of the sulfonyl group, which can engage in favorable interactions with water molecules. The benefits of this increased hydrophilicity are multifaceted:
-
Increased Drug-to-Antibody Ratio (DAR): By masking the hydrophobicity of the payload, linkers containing the N(SO2Me) group allow for the attachment of a higher number of drug molecules per antibody without causing the ADC to aggregate. This is crucial for achieving a potent therapeutic effect.
-
Improved Pharmacokinetics: Reduced aggregation leads to longer circulation times and improved tumor accumulation, enhancing the therapeutic window.
-
Enhanced Selectivity and Potency: Studies have shown that ADCs with hydrophilic, charged linkers, such as those containing sulfonate groups, exhibit increased potency against cancer cells and a wider selectivity window between antigen-positive and antigen-negative cells.[1] This is particularly evident in multidrug-resistant (MDR) cancer cell lines, where the hydrophilic nature of the released payload may help to circumvent efflux pump-mediated resistance mechanisms.[1]
Quantitative Data on the Impact of Sulfonyl-Containing Linkers
The benefits of incorporating hydrophilic sulfonyl groups into ADC linkers have been demonstrated through quantitative studies. While specific data for the N(SO2Me) group is often proprietary, the performance of analogous sulfonate-containing linkers provides strong evidence of their utility.
| Linker Type | Drug/Antibody Ratio (DAR) without Aggregation | In Vitro Cytotoxicity (IC50) vs. Antigen-Positive Cells | Selectivity Window (IC50 Antigen-Negative / IC50 Antigen-Positive) | Efficacy in MDR Xenograft Models |
| Hydrophobic (e.g., SMCC, SPDB) | Lower (typically < 4) | Potent | Narrower | Less Effective |
| Hydrophilic (Sulfonate-containing) | Higher (≥ 4) | Equally or More Potent | Wider | More Effective |
Table 1: Comparative performance of ADCs with hydrophobic versus hydrophilic sulfonate-containing linkers. Data synthesized from published studies.[1]
Experimental Protocols
The synthesis and evaluation of ADCs with N(SO2Me)-containing linkers involve a series of well-defined experimental procedures.
Synthesis of N(SO2Me)-Containing Linkers
The synthesis of these specialized linkers is a multi-step process that requires expertise in organic chemistry. A general workflow is as follows:
-
Scaffold Synthesis: Construction of the core linker structure, which may include cleavable (e.g., dipeptide, disulfide) or non-cleavable elements.
-
Introduction of the N(SO2Me) Group: The N-methanesulfonyl moiety is typically introduced via reaction of a primary or secondary amine on the linker scaffold with methanesulfonyl chloride.
-
Functionalization for Conjugation: The linker is then functionalized with reactive groups for conjugation to both the antibody (e.g., N-hydroxysuccinimide ester for reaction with lysine (B10760008) residues) and the cytotoxic payload (e.g., a maleimide (B117702) for reaction with a thiol-containing drug).
ADC Conjugation and Characterization
-
Antibody Preparation: The monoclonal antibody may require partial reduction of interchain disulfide bonds to expose reactive cysteine residues for conjugation.
-
Conjugation Reaction: The purified N(SO2Me)-linker-payload is incubated with the prepared antibody under controlled conditions (pH, temperature, and time) to achieve the desired DAR.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and any aggregates. Size-exclusion chromatography (SEC) is a common purification method.
-
Characterization: The purified ADC is thoroughly characterized to determine:
-
Drug-to-Antibody Ratio (DAR): Measured by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Aggregation: Assessed by size-exclusion chromatography (SEC).
-
Purity: Determined by SDS-PAGE and other analytical techniques.
-
Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).
-
In Vitro and In Vivo Evaluation
-
In Vitro Cytotoxicity Assays: The potency and selectivity of the ADC are evaluated against antigen-positive and antigen-negative cancer cell lines using cell viability assays (e.g., MTS or CellTiter-Glo).
-
Stability Studies: The stability of the ADC is assessed in plasma to ensure that the linker remains intact and does not prematurely release the payload.
-
In Vivo Efficacy Studies: The antitumor activity of the ADC is evaluated in xenograft models of human cancer, including models that express multidrug resistance proteins.
Visualizations of Key Concepts
Logical Relationship of Hydrophilicity and ADC Performance
Caption: Logical flow of how the N(SO2Me) group enhances ADC efficacy.
Experimental Workflow for ADC Evaluation
Caption: A streamlined workflow for the development and testing of ADCs.
Conclusion
The incorporation of the N(SO2Me) group, as a representative of hydrophilic sulfonyl-containing moieties, is a sophisticated and effective strategy in modern ADC linker design. By mitigating the hydrophobicity of potent payloads, these linkers enable the development of ADCs with higher drug loading, improved stability, and enhanced therapeutic efficacy, particularly in challenging multidrug-resistant cancers. This technical guide has provided a comprehensive overview of the purpose, benefits, and experimental considerations for utilizing the N(SO2Me) group in the next generation of antibody-drug conjugates. For researchers and drug developers, the principles outlined herein offer a rational basis for the design of more effective and safer targeted cancer therapies.
References
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of Exatecan-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a significant transformation, driven by the remarkable clinical success of Antibody-Drug Conjugates (ADCs). This in-depth technical guide delves into the core of a particularly promising class of these therapeutics: Exatecan-based ADCs. Exatecan (B1662903), a potent topoisomerase I inhibitor, has emerged as a clinically validated and highly effective cytotoxic payload, heralding a new generation of ADCs with the potential to overcome existing treatment limitations and offer new hope to patients with a variety of malignancies.
This guide provides a comprehensive overview of the discovery, mechanism of action, and development of Exatecan-based ADCs, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways that underpin their therapeutic efficacy.
The Genesis of Exatecan: A Potent Camptothecin (B557342) Analog
Exatecan (DX-8951f) is a semi-synthetic and water-soluble derivative of camptothecin, a natural product known for its potent anti-tumor activity.[1][2] The development of exatecan was spurred by the need to improve upon the therapeutic index of earlier camptothecin analogs, aiming for greater antitumor activity and reduced toxicity without the need for metabolic activation.[2] Its chemical formula is C24H22FN3O4, with a molar mass of 435.455 g·mol−1.[2]
The high potency of exatecan, coupled with its ability to induce a strong "bystander effect," makes it an exceptionally attractive payload for ADCs.[1][3] The bystander effect allows the cytotoxic payload to diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells, a crucial advantage in treating heterogeneous tumors.[1] However, the inherent hydrophobicity of exatecan presents a challenge in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[1][4] To surmount this obstacle, significant research has focused on developing innovative and hydrophilic linker technologies that enhance solubility and stability while ensuring efficient drug release at the tumor site.[1][5]
Mechanism of Action: Destabilizing DNA Integrity
Exatecan exerts its potent cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme that alleviates torsional stress during DNA replication and transcription.[6][7] By stabilizing the covalent complex between topoisomerase I and DNA (the topoisomerase I-DNA cleavable complex), exatecan prevents the re-ligation of single-strand breaks.[6][8] This leads to the accumulation of DNA damage, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[6][7]
Signaling Pathways of Exatecan-Induced Cell Death
The DNA damage induced by exatecan activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways. Upon the formation of double-strand breaks from the collision of replication forks with the stabilized topoisomerase I-DNA complexes, sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3 related) are activated.[6] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[6]
Activated p53 plays a central role in orchestrating the cellular response to DNA damage, which can include cell cycle arrest to allow for DNA repair, or the initiation of apoptosis if the damage is too severe.[6][9] p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA, which lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[6] In p53-deficient tumors, alternative pathways involving p73 can be activated to induce apoptosis.[6]
The Architecture of Exatecan-Based ADCs: A Symphony of Components
The successful development of an exatecan-based ADC hinges on the careful selection and optimization of its three key components: the monoclonal antibody (mAb), the linker, and the exatecan payload.
The Monoclonal Antibody: The Targeting Moiety
The mAb provides the specificity of the ADC, targeting tumor-associated antigens (TAAs) that are overexpressed on the surface of cancer cells with limited expression on healthy tissues. A wide range of TAAs are being explored for exatecan-based ADCs, including HER2, Claudin-6, NaPi2b, PSMA, ASCT2, Folate Receptor alpha (FRα), and CEACAM5.[5][10][11][12][13]
The Linker: The Crucial Bridge
The linker connects the exatecan payload to the mAb and plays a critical role in the ADC's stability, pharmacokinetics, and mechanism of action. Key considerations for linker design include:
-
Stability: The linker must be stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.
-
Cleavage: The linker should be designed to be cleaved specifically within the tumor microenvironment or inside the cancer cell to release the exatecan payload. Common strategies include the use of enzyme-cleavable linkers (e.g., peptide linkers sensitive to lysosomal proteases like cathepsin B) or pH-sensitive linkers.[9][14]
-
Hydrophilicity: To counteract the hydrophobicity of exatecan, hydrophilic linkers incorporating moieties like polyethylene (B3416737) glycol (PEG) or polysarcosine are being developed. These hydrophilic linkers improve the ADC's solubility, reduce aggregation, and allow for a higher drug-to-antibody ratio (DAR) without compromising its pharmacokinetic properties.[5][14][15]
The Payload: The Cytotoxic Warhead
Exatecan and its derivatives serve as the potent cytotoxic component of the ADC. The choice of the specific exatecan derivative and its point of attachment to the linker can influence the overall properties of the ADC, including its potency and stability.[16]
The Development Workflow of Exatecan-Based ADCs
The journey of an exatecan-based ADC from concept to clinic is a rigorous and multi-step process.
Quantitative Data on Exatecan-Based ADCs
The following tables summarize key quantitative data from various preclinical and clinical studies on exatecan-based ADCs, providing a comparative overview of their in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |
| Trastuzumab-Exatecan (DAR 8) | HER2 | SK-BR-3 (HER2+) | 0.18 ± 0.04[17] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | NCI-N87 (HER2+) | 0.20 ± 0.05[17] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | MDA-MB-453 (HER2+) | 0.20 ± 0.10[17] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | BT-474 (HER2+) | 0.9 ± 0.4[17] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | MDA-MB-361 (HER2+) | 2.0 ± 0.8[17] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | MCF-7 (HER2-) | > 10[17] |
| IgG(8)-EXA (Trastuzumab-Exatecan, DAR ~8) | HER2 | SK-BR-3 (HER2+) | 0.41 ± 0.05[1][18] |
| Mb(4)-EXA (Minibody-Exatecan, DAR ~4) | HER2 | SK-BR-3 (HER2+) | 9.36 ± 0.62[1][18] |
| Db(4)-EXA (Diabody-Exatecan, DAR ~4) | HER2 | SK-BR-3 (HER2+) | 14.69 ± 6.57[18] |
| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-) | > 30[1][18] |
| Trastuzumab Deruxtecan (B607063) (T-DXd) | HER2 | SK-BR-3 (HER2+) | 0.04 ± 0.01[1][18] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dose | Outcome |
| Tra-Exa-PSAR10 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition.[19] |
| IgG(8)-EXA | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Significant tumor growth inhibition.[20] |
| PEG-Exatecan | MX-1 (BRCA1-deficient) | 10 µmol/kg, single dose | Complete suppression of tumor growth for over 40 days.[21] |
| Trastuzumab-LP5 (DAR 8) | N87 (HER2-positive) | 0.25, 0.5, 1, 2 mg/kg, single dose | Superior in vivo efficacy compared to Enhertu at all dose levels.[22] |
| DS-8201a (T-DXd) | NCI-N87 (Gastric Cancer) | >1 mg/kg, single dose | Induced tumor regression.[10] |
Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs
| ADC Construct | Species | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) |
| DS-8201a (T-DXd) | Cynomolgus Monkey | ~4.5-5.5 days (Total Ab) | ~0.1-0.2 mL/h/kg (Total Ab) | ~30-40 mL/kg (Total Ab) |
| Tra-Exa-PSAR10 | Rat | Similar to unconjugated trastuzumab | Similar to unconjugated trastuzumab | Not Reported |
Note: Pharmacokinetic data for ADCs is complex, with different parameters for the total antibody, the conjugated ADC, and the released payload. The data presented here is a simplified summary and should be interpreted in the context of the full study reports.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of exatecan-based ADCs.
Synthesis and Purification of an Exatecan-Based ADC
Objective: To synthesize an exatecan-linker construct and conjugate it to a monoclonal antibody, followed by purification of the ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Exatecan-linker-maleimide construct.
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic interaction chromatography (HIC).
-
Buffers: PBS, formulation buffer.
Protocol:
-
Antibody Reduction:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, generating free thiol groups.
-
-
Drug-Linker Conjugation:
-
Dissolve the exatecan-linker-maleimide construct in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the maleimide (B117702) linker to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC or HIC to remove unconjugated drug-linker, quenching reagent, and aggregated ADC species.
-
For SEC, use a column (e.g., Superdex 200) equilibrated with the desired formulation buffer.
-
For HIC, use a column (e.g., Phenyl Sepharose) and a decreasing salt gradient to elute the ADC.
-
Collect fractions containing the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and a wavelength specific to exatecan) and/or mass spectrometry.
-
Assess the percentage of monomeric ADC and aggregation using SEC.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of an exatecan-based ADC on target antigen-positive and -negative cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines.
-
Complete cell culture medium.
-
Exatecan-based ADC, unconjugated antibody, and free exatecan payload.
-
96-well cell culture plates.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of the exatecan ADC, unconjugated antibody, and free exatecan in complete medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C and 5% CO2.[2]
-
-
Viability Assessment (MTT Assay):
-
Add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][23]
-
Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[8]
-
-
Viability Assessment (XTT Assay):
-
Prepare the XTT working solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
-
Bystander Killing Effect Assay
Objective: To evaluate the ability of an exatecan-based ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative (e.g., engineered to express a fluorescent protein like GFP) cancer cell lines.
-
Complete cell culture medium.
-
Exatecan-based ADC.
-
96-well cell culture plates.
-
High-content imaging system or flow cytometer.
Protocol:
-
Cell Seeding:
-
Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in 96-well plates.
-
As controls, seed monocultures of antigen-positive and antigen-negative cells.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of concentrations of the exatecan ADC.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Using a high-content imager or flow cytometer, quantify the number of viable GFP-positive (antigen-negative) cells in the co-culture and monoculture conditions.
-
A significant reduction in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Future Directions and Conclusion
The development of exatecan-based ADCs represents a significant advancement in the field of targeted cancer therapy. The high potency of exatecan, combined with its favorable physicochemical properties when appropriately formulated with advanced linker technologies, has led to the development of highly effective cancer therapeutics.[2] Ongoing research is focused on developing novel linkers and conjugation technologies to further improve the therapeutic index of exatecan-based ADCs.[2] Additionally, the exploration of new tumor-associated antigens will expand the application of these powerful therapeutics to a wider range of cancers.[2]
The clinical success of exatecan-based ADCs like trastuzumab deruxtecan has already demonstrated their transformative potential.[10][24] As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, we can expect to see the development of even more sophisticated and effective exatecan-based ADCs that will redefine the standard of care for many cancer patients. This technical guide provides a solid foundation for researchers and drug developers to contribute to this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ASCO: Novel targeted cancer therapies demonstrate activity and safety in metastatic solid tumors | MD Anderson Cancer Center [mdanderson.org]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. ascopubs.org [ascopubs.org]
- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Anti-CEACAM5 ADC M9140 in Advanced Solid Tumors (PROCEADE-CRC-01) [clin.larvol.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 18. books.rsc.org [books.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Trastuzumab deruxtecan (DS-8201a), a HER2-Targeting Antibody–Drug Conjugate with Topoisomerase I Inhibitor Payload, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-Val-Ala-PAB-N(SO2Me)-Exatecan for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan drug-linker, a sophisticated platform for the development of targeted antibody-drug conjugates (ADCs) in cancer therapy. This document details the mechanism of action, synthesis, and preclinical evaluation of ADCs utilizing this advanced system, with a focus on quantitative data and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is a pivotal component in the construction of next-generation ADCs. It comprises a potent cytotoxic payload, Exatecan (B1662903), linked to a monoclonal antibody through a cleavable linker system. This design ensures stability in circulation and facilitates targeted release of the active drug within cancer cells.
The Cytotoxic Payload: Exatecan
Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of camptothecin. Its primary mechanism of action is the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription.[1] By intercalating into the DNA-topoisomerase I complex, Exatecan stabilizes it, preventing the re-ligation of single-strand breaks. This leads to an accumulation of DNA damage, which, during the S-phase of the cell cycle, is converted into lethal double-strand breaks, ultimately triggering apoptosis.[1]
The Linker System: Mal-Val-Ala-PAB-N(SO2Me)
The linker is a critical component that connects the Exatecan payload to the antibody. Its design is crucial for the overall efficacy and safety of the ADC.
-
Maleimide (B117702) (Mal): This functional group enables the covalent conjugation of the drug-linker to the antibody, typically through a Michael addition reaction with the thiol groups of cysteine residues.
-
Valine-Alanine (Val-Ala): This dipeptide sequence is designed to be specifically cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells. This ensures that the payload is released primarily inside the target cells.
-
p-Aminobenzyl Carbamate (B1207046) (PABC): The PABC group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, releasing the Exatecan payload in its unmodified, fully active form.
-
N(SO2Me): This methanesulfonyl group is a modification to the PABC spacer, potentially influencing the stability and release kinetics of the payload.
The targeted delivery and controlled release of Exatecan via this linker system are designed to maximize its therapeutic index, enhancing its anti-tumor activity while minimizing systemic toxicity.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of FZ-AD005, a delta-like ligand 3 (DLL3)-targeting ADC synthesized using a this compound linker system.[2] This data provides insights into the potency and pharmacokinetic profile of ADCs utilizing this technology.
Table 1: In Vitro Cytotoxicity of FZ-AD005 in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Target | IC50 (nM) |
| DMS53 | DLL3 | 0.152 |
| DMS79 | DLL3 | 4.295 |
| NCI-H1105 | DLL3 | Not specified |
| NCI-H2227 | DLL3 | Not specified |
Data from studies on FZ-AD005, an ADC utilizing a this compound linker.
Table 2: In Vivo Efficacy of FZ-AD005 in SCLC Xenograft Models
| Model | Treatment and Dose | Tumor Growth Inhibition (TGI) | Outcome |
| NCI-H889 (CDX) | FZ-AD005 at 2.5 mg/kg | 86.21% | - |
| NCI-H889 (CDX) | FZ-AD005 at 5 mg/kg | 94.53% | - |
| NCI-H889 (CDX) | FZ-AD005 at 10 mg/kg | 95.54% | - |
| NCI-H82 (CDX) | FZ-AD005 at 3 mg/kg | 94.19% | - |
| NCI-H82 (CDX) | FZ-AD005 at 5 mg/kg | 97.13% | - |
| LU5236 (PDX) | FZ-AD005 at 6 mg/kg | - | Complete tumor eradication |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from studies on FZ-AD005.
Table 3: Pharmacokinetic Parameters of FZ-AD005 in Cynomolgus Monkeys
| Dose (mg/kg) | Clearance (mL/h/kg) | Terminal Half-life (t½) |
| 1 | 0.968 | Increases with dose |
| 3 | 1.23 | Increases with dose |
| 10 | 1.04 | Increases with dose |
Data from a single intravenous administration of FZ-AD005.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker, ADC conjugation, and key in vitro and in vivo assays.
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, a representative protocol for the synthesis of a similar drug-linker, mc-Lys-(PEG12)-Cap-Ala-Ala-PABC-exatecan, is described below and can be adapted.[4] This involves a convergent and modular synthetic route.
Materials:
-
Fmoc-L-alanine
-
L-Alanine tert-butyl ester hydrochloride salt
-
p-Aminobenzyl alcohol
-
Bis(4-nitrophenyl)carbonate
-
Exatecan mesylate salt
-
Fmoc-Lys-(PEG12)-Cap–OH
-
6-Maleimidocaproic acid
-
Standard reagents and solvents for peptide synthesis and purification.
Procedure:
-
Dipeptide Synthesis: Couple Fmoc-L-alanine and L-Alanine tert-butyl ester hydrochloride salt, followed by deprotection of the tert-butyl group to yield the dipeptide.
-
PABC Spacer Attachment: Couple the dipeptide with p-aminobenzyl alcohol and activate with bis(4-nitrophenyl)carbonate.
-
Exatecan Conjugation: Couple the activated intermediate with exatecan mesylate salt to form the carbamate intermediate.
-
Fmoc Deprotection: Remove the Fmoc protecting group to yield Ala-Ala-PABC-exatecan TFA salt.
-
Linker Assembly: Couple the Ala-Ala-PABC-exatecan TFA salt with Fmoc-Lys-(PEG12)-Cap–OH, followed by Fmoc deprotection.
-
Maleimide Functionalization: Condense the resulting precursor with 6-maleimidocaproic acid to yield the final drug-linker.
-
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).
ADC Conjugation via Maleimide Chemistry
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
This compound drug-linker
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled concentration of TCEP or DTT. The extent of reduction determines the final drug-to-antibody ratio (DAR).
-
Drug-Linker Conjugation: Add the this compound drug-linker to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody.
-
Quenching: Quench any unreacted maleimide groups with a quenching reagent like N-acetyl-L-cysteine to prevent non-specific reactions.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography or other suitable methods.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell lines (e.g., SCLC cell lines)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs and controls (e.g., unconjugated antibody, free drug-linker)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control articles.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., NCI-H889)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC and control vehicles to the respective groups, typically via intravenous injection, following a predetermined dosing schedule.
-
Monitoring: Measure tumor volumes and animal body weights regularly to assess efficacy and toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or when other ethical endpoints are met.
-
Data Analysis: Analyze the tumor growth inhibition (TGI) and any instances of tumor regression.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound-based ADCs.
Caption: Mechanism of action of an Exatecan-based ADC.
Caption: General workflow for ADC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FZ-AD005, a Novel DLL3-Targeted Antibody–Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of a Novel DLL3-Targeting Antibody-Drug Conjugate: A Technical Overview of FZ-AD005
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data for FZ-AD005, a novel antibody-drug conjugate (ADC) targeting Delta-like ligand 3 (DLL3). FZ-AD005 is synthesized using the drug-linker conjugate Mal-Val-Ala-PAB-N(SO2Me)-Exatecan. This document is intended for researchers, scientists, and drug development professionals interested in the development of targeted cancer therapies, particularly for small cell lung cancer (SCLC).
Introduction
Delta-like ligand 3 (DLL3) is a compelling therapeutic target due to its high level of expression in SCLC and other neuroendocrine tumors, with limited expression in normal tissues. FZ-AD005 is an ADC designed to selectively deliver the potent topoisomerase I inhibitor, Exatecan (B1662903) (often referred to as DXd in the context of ADCs), to DLL3-expressing tumor cells. The ADC is composed of a novel anti-DLL3 antibody (FZ-A038), a cleavable valine-alanine dipeptide linker, and the exatecan payload, with a drug-to-antibody ratio (DAR) of approximately 8.[1][2] This design aims to maximize the therapeutic window by delivering a high concentration of the cytotoxic agent directly to the tumor site.[1][2]
Mechanism of Action
FZ-AD005 exerts its antitumor activity through a targeted mechanism. Upon administration, the anti-DLL3 antibody component of FZ-AD005 binds specifically to DLL3 on the surface of tumor cells.[1][3] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the tumor cell.[1][4] Inside the cell, the ADC is trafficked to the lysosome, where the valine-alanine linker is cleaved by lysosomal proteases, releasing the exatecan payload.[1][5] The released exatecan then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately induces apoptotic cell death.[1][4] Furthermore, the membrane-permeable nature of the exatecan payload allows it to diffuse into neighboring tumor cells that may not express DLL3, a phenomenon known as the bystander effect, thereby enhancing the overall antitumor efficacy.[1]
Quantitative Preclinical Data
The preclinical efficacy of FZ-AD005 has been demonstrated through a series of in vitro and in vivo studies.
In Vitro Cytotoxicity
The cytotoxic activity of FZ-AD005 was evaluated against a panel of SCLC cell lines with varying levels of DLL3 expression. The half-maximal inhibitory concentrations (IC50) were determined after a 7-day incubation period.
| Cell Line | IC50 (nmol/L) of FZ-AD005 |
| DMS53 | 0.152 |
| DMS79 | 4.295 |
| NCI-H1105 | Not Reported |
| NCI-H2227 | Not Reported |
Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines.[1]
In Vivo Antitumor Activity
The in vivo antitumor efficacy of FZ-AD005 was assessed in several cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of SCLC and neuroendocrine prostate cancer (NEPC).
| Xenograft Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| NCI-H82 (SCLC) | 3 | 94.19 |
| NCI-H82 (SCLC) | 5 | 97.13 |
| NCI-H889 (SCLC) | 2.5 | 86.21 |
| NCI-H889 (SCLC) | 5 | 94.53 |
| NCI-H889 (SCLC) | 10 | 95.54 |
| NCI-H660 (NEPC) | Various doses | Complete tumor growth inhibition |
| LU-5236 (SCLC PDX) | 1.5 | 98.51 |
| LU-5236 (SCLC PDX) | 3 | 99.30 |
| LU-5236 (SCLC PDX) | 6 | 100.00 |
Table 2: In Vivo Antitumor Efficacy of FZ-AD005 in Xenograft Models.[1][6]
Pharmacokinetics in Cynomolgus Monkeys
Pharmacokinetic studies of FZ-AD005 were conducted in cynomolgus monkeys.
| Dose (mg/kg) | Clearance (mL/h/kg) |
| 1 | 0.968 |
| 3 | 1.23 |
| 10 | 1.04 |
Table 3: Pharmacokinetic Parameters of FZ-AD005 in Cynomolgus Monkeys.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of FZ-AD005 was determined using a standard cell viability assay.
-
Cell Culture: SCLC cell lines were cultured in appropriate media and conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of FZ-AD005, the free payload (DXd), the naked antibody (FZ-A038), and a non-targeting control ADC (IgG-ADC).
-
Incubation: The treated plates were incubated for 7 days.
-
Viability Assessment: Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The luminescence data was used to generate dose-response curves, and the IC50 values were calculated using appropriate software.[1]
In Vivo Xenograft Studies
The antitumor activity of FZ-AD005 was evaluated in mouse xenograft models.
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) were used.
-
Tumor Implantation: Human SCLC cells (for CDX models) or patient-derived tumor fragments (for PDX models) were subcutaneously implanted into the mice.
-
Tumor Growth and Randomization: Once tumors reached a specified volume, the mice were randomized into treatment and control groups.
-
Treatment Administration: FZ-AD005 was administered intravenously at various dose levels. The control group received a vehicle solution.
-
Monitoring: Tumor volumes and body weights were measured regularly throughout the study.
-
Endpoint and Data Analysis: The study was concluded when tumors in the control group reached a predetermined size. Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[1]
Conclusion
The preclinical data for FZ-AD005, an ADC synthesized from this compound, demonstrates its potential as a promising therapeutic agent for DLL3-expressing cancers, particularly SCLC. The ADC exhibits potent and specific in vitro cytotoxicity and significant in vivo antitumor activity in various preclinical models.[1][6] Its favorable pharmacokinetic profile and mechanism of action, which includes bystander killing, further support its clinical development.[1][6] These findings warrant further investigation of FZ-AD005 in clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DLL3 – A Breakthrough Target for Small Cell Lung Cancer Therapy-DIMA BIOTECH [dimabio.com]
- 6. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
Foundational Research on Topoisomerase I Inhibitor Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and core principles underlying the development of topoisomerase I (TOP1) inhibitor antibody-drug conjugates (ADCs). It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics. This guide covers the fundamental mechanism of action, key signaling pathways, critical experimental protocols, and a summary of quantitative data for prominent TOP1 inhibitor ADCs.
Introduction to Topoisomerase I Inhibitor ADCs
Topoisomerase I (TOP1) is a critical nuclear enzyme responsible for alleviating torsional stress in DNA during replication and transcription by creating transient single-strand breaks. TOP1 inhibitors are a class of anticancer agents that stabilize the covalent TOP1-DNA cleavage complex, which prevents the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks that, upon collision with a replication fork, are converted into cytotoxic double-strand breaks (DSBs), ultimately triggering cell cycle arrest and apoptosis.[1]
Antibody-drug conjugates are a strategic class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells expressing a specific target antigen. This targeted delivery system aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[2] TOP1 inhibitor ADCs, therefore, represent a powerful approach in cancer therapy, combining the targeted cell-killing ability of antibodies with the potent DNA-damaging effects of TOP1 inhibitors.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of TOP1 inhibitor ADCs involves the targeted delivery of the TOP1 inhibitor payload to cancer cells, leading to DNA damage and subsequent cell death. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through endocytosis.[] Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the active TOP1 inhibitor into the cytoplasm and nucleus.
The released TOP1 inhibitor then traps the TOP1-DNA cleavage complex, leading to the formation of DSBs.[4] This DNA damage activates a complex network of signaling pathways known as the DNA Damage Response (DDR).[5]
DNA Damage Response (DDR) Pathway
The DDR is a sophisticated signaling cascade that senses DNA lesions and orchestrates a response involving cell cycle arrest, DNA repair, or apoptosis.[6] Key kinases that act as "DNA sensors" and initiate the DDR in response to TOP1 inhibitor-induced DNA breaks include DNA-dependent protein kinase (DNA-PK), ataxia-telangiectasia mutated (ATM), and ataxia telangiectasia and Rad3-related (ATR).[6][7] These kinases phosphorylate a multitude of downstream substrates, including the checkpoint kinase Chk2 and the tumor suppressor p53, to mediate the cellular response.[6] The c-Abl tyrosine kinase is also activated and contributes to apoptosis by activating pro-apoptotic pathways (e.g., SAPK/JNK, p53, and p73) and inhibiting survival pathways (e.g., PI3K/Akt).[6]
Apoptosis Pathways
TOP1 inhibitors are potent inducers of apoptosis. The primary pathways leading to apoptosis following TOP1 inhibitor-mediated DNA damage involve the activation of caspases.[6][7] This can occur through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[7][8]
-
Intrinsic Pathway: DNA damage can lead to the release of pro-apoptotic molecules, such as cytochrome c, from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspases (e.g., caspase-3).[8]
-
Extrinsic Pathway: In some cell types, the apoptotic response to TOP1 inhibitors involves the Fas (APO-1/CD95) death receptor.[7] Ligation of this receptor leads to the recruitment and activation of procaspase-8, which then activates the executioner caspases.[7]
Quantitative Data Summary
This section provides a summary of key quantitative data for two prominent TOP1 inhibitor ADCs: Sacituzumab Govitecan (Trodelvy®) and Trastuzumab Deruxtecan (B607063) (Enhertu®).
In Vitro Cytotoxicity (IC50 Values)
| ADC | Cell Line | Cancer Type | Target | IC50 (nmol/L) | Reference |
| Sacituzumab Govitecan | Calu-3 | Non-small cell lung carcinoma | Trop-2 | 1.95 - 23.14 | [9] |
| SK-MES-1 | Squamous cell lung carcinoma | Trop-2 | 1.95 - 23.14 | [9] | |
| COLO 205 | Colonic adenocarcinoma | Trop-2 | 1.95 - 23.14 | [9] | |
| Capan-1 | Pancreatic adenocarcinoma | Trop-2 | 1.95 - 23.14 | [9] | |
| BxPC-3 | Pancreatic adenocarcinoma | Trop-2 | 1.95 - 23.14 | [9] | |
| PC-3 | Prostate adenocarcinoma | Trop-2 | 1.95 - 23.14 | [9] | |
| CVX8 | Cervical Cancer (Trop-2 positive) | Trop-2 | Significantly lower than control | [10] | |
| ADX3 | Cervical Cancer (Trop-2 positive) | Trop-2 | Significantly lower than control | [10] |
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC | Model | Cancer Type | Dose | Outcome | Reference |
| Trastuzumab Deruxtecan | NCI-N87 Xenograft | Gastric Cancer (HER2-high) | 10 mg/kg | Significant tumor growth inhibition (T/C = -6.1%) | [11] |
| JIMT-1 Xenograft | Breast Cancer (HER2-low) | 10 mg/kg | Significant tumor growth inhibition (T/C = -35.7%) | [11] | |
| Capan-1 Xenograft | Pancreatic Cancer (HER2-low) | 10 mg/kg | Significant tumor growth inhibition (T/C = -42.35%) | [11] | |
| USC PDX models (HER2 3+) | Uterine Serous Carcinoma | 4 mg/kg | Tumor growth suppression and prolonged survival | [8][12] | |
| Sacituzumab Govitecan | MDA-MB-231 (Trop-2 transfected) | Triple-Negative Breast Cancer | Not specified | Significant survival benefit compared to irinotecan | [13] |
Pharmacokinetic Parameters
| ADC | Parameter | Value | Patient Population | Reference |
| Sacituzumab Govitecan | ||||
| Clearance | 0.13 L/h (12% CV) | Metastatic epithelial cancers | [7] | |
| Volume of Distribution (steady state) | 3.6 L | Metastatic epithelial cancers | [7] | |
| Elimination Half-life (ADC) | 23.4 hours | Metastatic triple-negative breast cancer | [6][7] | |
| Elimination Half-life (free SN-38) | 17.6 hours | Metastatic triple-negative breast cancer | [6][7] | |
| Trastuzumab Deruxtecan | ||||
| Clearance (ADC) | Not specified | HER2-positive breast cancer and other solid tumors | [4] | |
| Clearance (DXd) | 28% inter-subject variability | HER2-positive breast cancer and other solid tumors | [14] | |
| Volume of Distribution (central, ADC) | 16% inter-subject variability | HER2-positive breast cancer and other solid tumors | [14] | |
| Volume of Distribution (central, DXd) | 55% inter-subject variability | HER2-positive breast cancer and other solid tumors | [14] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the foundational research of TOP1 inhibitor ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a TOP1 inhibitor ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., Trop-2 positive and negative)
-
Complete culture medium
-
96-well plates
-
TOP1 inhibitor ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of the TOP1 inhibitor ADC and a non-targeting control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to each well. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 72-96 hours.[15]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[16]
-
Complete culture medium
-
96-well plates
-
TOP1 inhibitor ADC
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Incubate for 24 hours to allow attachment.
-
Treat the co-culture with serial dilutions of the TOP1 inhibitor ADC.
-
Incubate for an appropriate duration (e.g., 72-120 hours).
-
Assess the viability of the Ag- (GFP-positive) cell population using flow cytometry or by counting fluorescent cells under a microscope.
-
Compare the viability of Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[17]
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor activity of a TOP1 inhibitor ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
TOP1 inhibitor ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.[12]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, TOP1 inhibitor ADC at different doses).[12]
-
Administer the treatments intravenously (or via another appropriate route) according to the desired schedule (e.g., once every three weeks).[18]
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the study until tumors in the control group reach a specified endpoint, or for a predetermined duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of DNA damage).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival can also be monitored.
Conclusion
The field of TOP1 inhibitor ADCs has rapidly evolved, leading to the development of highly effective cancer therapies. A thorough understanding of their mechanism of action, the intricate signaling pathways they modulate, and the robust experimental methodologies required for their evaluation is paramount for continued innovation. This technical guide provides a foundational framework for researchers and drug developers, summarizing the critical knowledge base and offering practical guidance for the preclinical assessment of this promising class of therapeutics. As our understanding of tumor biology and ADC technology deepens, the development of next-generation TOP1 inhibitor ADCs holds the potential to further improve outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Predictive biomarkers for sacituzumab govitecan efficacy in Trop-2-expressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mbcbrainmets.org [mbcbrainmets.org]
The Cutting Edge of Cancer Therapy: A Technical Guide to Novel Exatecan Drug-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among these payloads, Exatecan, a potent topoisomerase I inhibitor, has emerged as a cornerstone for developing next-generation ADCs.[1][2][3] This technical guide provides an in-depth exploration of novel Exatecan drug-linker conjugates, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.
Exatecan, a derivative of camptothecin, functions by trapping the topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks and ultimately, apoptotic cell death in rapidly dividing cancer cells.[4][5][6][7] Its high potency and ability to induce a "bystander effect"—killing neighboring antigen-negative tumor cells—make it a highly attractive payload for ADCs.[1][8][9] However, the hydrophobicity of Exatecan presents significant challenges, often leading to ADC aggregation and unfavorable pharmacokinetic profiles.[1][10] To overcome these hurdles, researchers have developed innovative linker technologies designed to enhance solubility, stability, and ensure efficient drug release at the tumor site.[3][8][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various novel Exatecan-based ADCs, providing a comparative overview of their in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | SK-BR-3 | Close to free exatecan | [11][12] |
| Mb(4)-EXA | HER2 | SK-BR-3 | Potent, specific cytotoxicity | [11][12] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | Low nanomolar range | [8][13] |
| T-DXd (Trastuzumab Deruxtecan) | HER2 | Various | Potent cytotoxicity | [12] |
| M9140 | CEACAM5 | Colorectal Cancer Cells | Not specified | [14][15] |
| STRO-004 | Tissue Factor | Various Solid Tumors | Not specified | [16] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Construct | Target Antigen | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| IgG(8)-EXA | HER2 | BT-474 | Not specified | Strong antitumor activity | [12] |
| Mb(4)-EXA | HER2 | BT-474 | Not specified | Strong antitumor activity | [12] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | 1 mg/kg, single dose | Outperformed DS-8201a | [8][13][17] |
| T-DXd (Trastuzumab Deruxtecan) | HER2 | BT-474 | Not specified | Significant tumor regression | [12] |
| M9140 | CEACAM5 | Colorectal Cancer | 2.4 mg/kg and 2.8 mg/kg | Encouraging activity | [14][15] |
| CBX-12 (Peptide-Exatecan Conjugate) | pH-sensitive targeting | MDA-MB-231, HCT116 | Not specified | Significant tumor growth inhibition |
Signaling Pathway and Mechanism of Action
Exatecan exerts its cytotoxic effects by inhibiting Topoisomerase I, a critical enzyme involved in DNA replication and transcription. The following diagram illustrates the signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. synaffix.com [synaffix.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sutro Biopharma Announces First Cohort of Patients Dosed in [globenewswire.com]
- 17. researchgate.net [researchgate.net]
The Bystander Effect of Exatecan Payloads: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bystander effect of Exatecan (B1662903) and its derivatives when used as payloads in antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, has demonstrated significant anti-tumor activity, which is amplified by its ability to kill neighboring, antigen-negative tumor cells. This phenomenon, known as the bystander effect, is a critical attribute for the efficacy of ADCs in treating heterogeneous tumors. This document details the underlying mechanisms, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism of Action and the Bystander Effect
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan prevents the re-ligation of single-strand breaks.[3] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand breaks, triggering the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[2][4]
The bystander effect of Exatecan-based ADCs is contingent on several factors:
-
Linker Cleavage: The ADC must possess a linker that is stable in circulation but can be efficiently cleaved within the target tumor cell, releasing the Exatecan payload.[4][5][6]
-
Membrane Permeability: Once released, the Exatecan payload must be able to traverse the cell membrane of the target cell to enter the tumor microenvironment.[5][7] Its physicochemical properties, such as lipophilicity, play a crucial role in this diffusion.[3]
-
Uptake by Neighboring Cells: The diffused Exatecan can then be taken up by adjacent tumor cells, regardless of their antigen expression status.[8][9]
-
Induction of Cytotoxicity: Upon entering a bystander cell, Exatecan initiates the same topoisomerase I inhibition and apoptotic cascade as in the primary target cell.[2][4]
This bystander killing is particularly advantageous in the context of tumor heterogeneity, where not all cancer cells may express the target antigen for the ADC.[3][8][10]
Quantitative Data on Exatecan and its Derivatives
The following tables summarize key quantitative data from in vitro and in vivo studies, comparing Exatecan and its derivatives to other common ADC payloads.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound/ADC | Cell Line | IC50 (nM) | Reference |
| Exatecan | MOLT-4 (Leukemia) | >IC50 value not explicitly stated, but shown to be more potent than topotecan (B1662842) and SN-38 | [4] |
| DU145 (Prostate) | >IC50 value not explicitly stated, but shown to be more potent than topotecan and SN-38 | [4] | |
| PC-6 (Lung) | 0.186 ng/mL | [11] | |
| PC-6/SN2-5 (Lung, SN-38 resistant) | 0.395 ng/mL | [11] | |
| T-Exatecan | HCC1954 (HER2+) | 1.0 | [8] |
| T-DXd (Deruxtecan) | HCC1954 (HER2+) | 1.4 | [8] |
| T-SN-38 | HCC1954 (HER2+) | ~10-fold less potent than T-Exatecan and T-DXd | [8] |
| Free Exatecan | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [12] |
| Free DXd | KPL-4 (HER2+) | 4.0 | [11] |
| Free SN-38 | MDA-MB-468 (HER2-) | ~1.8 | [7] |
Table 2: Membrane Permeability (PAMPA)
| Payload | Permeability (10⁻⁶ cm/s) | Conditions | Reference |
| Exatecan | ~2-fold higher than DXd | PAMPA Assay | [7] |
| DXd | ~2.5-fold lower than Exatecan | PAMPA Assay | [7] |
| SN-38 | ~5-fold lower than Exatecan | PAMPA Assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Bystander Killing Assay (Co-Culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., NCI-N87 for HER2-targeted ADCs).
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP).[3]
-
Complete cell culture medium.
-
Exatecan-based ADC and a non-targeting control ADC.
-
96-well plates.
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:3, 1:5, or 1:10).[2] Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Exatecan-based ADC and the control ADC in complete culture medium.
-
Add the ADC dilutions to the co-culture plates and incubate for a period of 72 to 120 hours.[2]
-
Analysis:
-
Imaging-based: Use a high-content imager to quantify the number of viable GFP-expressing (Ag-) cells in treated versus untreated wells.
-
Flow cytometry-based: Harvest the cells, and use flow cytometry to distinguish and quantify the viable Ag- cell population based on their fluorescence.[2]
-
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the extent of the bystander effect.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.[13][14][15][16][17]
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[14]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (e.g., free Exatecan payload).
-
LC-MS/MS for analysis.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[14]
-
Prepare Solutions: Prepare the dosing solution of the test compound in PBS. Fill the acceptor plate wells with PBS.
-
Assay Assembly: Add the dosing solution to the wells of the donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[13][15]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )
Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Mandatory Visualizations
Signaling Pathway of Exatecan-Induced Apoptosis
Caption: Mechanism of Exatecan's bystander effect.
Experimental Workflow for In Vitro Bystander Assay
Caption: Workflow for the in vitro bystander killing assay.
Logical Relationship of Factors Influencing Bystander Effect
Caption: Key factors influencing the bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAMPA | Evotec [evotec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Synthesis of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan, a sophisticated drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). This document details the multi-step synthesis of the individual components—the cytotoxic agent Exatecan, the cleavable linker, and the maleimide (B117702) conjugation handle—and their subsequent assembly into the final drug-linker construct. The information presented is collated from scientific literature and patent filings to provide a detailed resource for researchers in the field of oncology and medicinal chemistry.
Introduction
This compound is a critical component in the construction of advanced antibody-drug conjugates, such as the investigational agent FZ-AD005.[1][2][3][4] This drug-linker combines a potent topoisomerase I inhibitor, Exatecan, with a protease-cleavable linker system designed for controlled release of the cytotoxic payload within the target cancer cell. The linker consists of a maleimide (Mal) group for conjugation to a monoclonal antibody, a dipeptide sequence (Val-Ala) recognized by lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer.[5] A key feature of this particular linker is the N-methanesulfonyl (-N(SO2Me)) modification on the PAB moiety, which is believed to modulate the stability and release kinetics of the drug.
This guide will delineate the synthetic pathways for each of these components and their final conjugation, supported by experimental protocols and quantitative data presented in a structured format.
Synthesis of the Core Components
The synthesis of this compound is a convergent process that involves the independent preparation of the Exatecan payload and the sophisticated linker, followed by their conjugation.
Synthesis of Exatecan
Exatecan is a potent derivative of camptothecin (B557342) and its synthesis is a multi-step process that can be achieved through various linear and convergent strategies.[1] A common approach involves the Friedel-Crafts acylation of 2-fluorotoluene (B1218778) followed by a series of cyclization and functional group manipulation steps to construct the pentacyclic core of the molecule.
A generalized workflow for the synthesis of Exatecan is depicted below.
Caption: Generalized workflow for the synthesis of Exatecan.
Synthesis of the Mal-Val-Ala-PAB-N(SO2Me) Linker
The synthesis of the linker is a sequential process starting with the formation of the dipeptide, followed by the introduction of the modified PAB spacer and finally the maleimide group.
2.2.1. Synthesis of the Dipeptide-PAB Moiety (Fmoc-Val-Ala-PAB-OH)
The initial step involves the coupling of Fmoc-protected valine and alanine, followed by attachment of the p-aminobenzyl alcohol (PAB-OH) spacer.
Caption: Synthesis of the Fmoc-Val-Ala-PAB-OH intermediate.
2.2.2. Introduction of the N-Methanesulfonyl Group
A critical step is the modification of the p-aminobenzyl alcohol with a methanesulfonyl group prior to its coupling with the dipeptide. While specific details from the priority patents are not publicly available, a plausible route involves the sulfonylation of a protected p-aminobenzyl alcohol derivative.
2.2.3. Completion of the Linker with the Maleimide Group
The final step in the linker synthesis is the attachment of the maleimide group, typically via a maleimidocaproyl (MC) moiety, to the N-terminus of the dipeptide after removal of the Fmoc protecting group.
Conjugation of the Linker and Payload
The culmination of the synthesis is the coupling of the fully assembled linker with the Exatecan payload. This is typically achieved by forming a carbamate (B1207046) linkage between the hydroxyl group on the PAB moiety of the linker and a reactive site on the Exatecan molecule.
Experimental Protocols
While the exact, step-by-step protocols from the priority patents for the synthesis of this compound are not publicly disseminated, the following sections provide generalized experimental procedures for the key transformations based on established methodologies for similar ADC linkers and payloads.
General Peptide Coupling Protocol (e.g., for Fmoc-Val-Ala-OH)
| Parameter | Value |
| Starting Materials | Fmoc-Val-OH, H-Ala-OMe |
| Coupling Reagent | HATU, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up followed by extraction |
| Purification | Flash chromatography |
Procedure: To a solution of Fmoc-Val-OH and H-Ala-OMe in DMF, HOBt and HATU are added, followed by the dropwise addition of DIPEA. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with aqueous HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
General Fmoc-Deprotection Protocol
| Parameter | Value |
| Starting Material | Fmoc-protected peptide |
| Reagent | 20% Piperidine (B6355638) in DMF |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Work-up | Co-evaporation with toluene (B28343) |
Procedure: The Fmoc-protected peptide is dissolved in a 20% solution of piperidine in DMF and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual piperidine.
General Maleimide Coupling Protocol
| Parameter | Value |
| Starting Materials | Deprotected dipeptide, 6-Maleimidohexanoic acid NHS ester |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up followed by extraction |
| Purification | Preparative HPLC |
Procedure: To a solution of the deprotected dipeptide in DMF, 6-maleimidohexanoic acid NHS ester and DIPEA are added. The reaction is stirred at room temperature and monitored by HPLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by preparative HPLC.
General Carbamate Formation for Payload Conjugation
| Parameter | Value |
| Starting Materials | Linker with activated PAB-OH (e.g., p-nitrophenyl carbonate), Exatecan |
| Base | DIPEA or Et3N |
| Solvent | Anhydrous DMF or CH2Cl2 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Preparative HPLC |
Procedure: The linker with an activated p-aminobenzyl alcohol (e.g., formed by reaction with p-nitrophenyl chloroformate) is dissolved in an anhydrous solvent. Exatecan and a non-nucleophilic base such as DIPEA are added, and the reaction is stirred until completion as monitored by HPLC. The reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final drug-linker conjugate is purified by preparative HPLC.
Purification and Characterization
The purification of the final drug-linker conjugate is a critical step to ensure high purity, which is essential for its use in the preparation of ADCs. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the purification of such complex molecules.
Table of Typical Purification and Characterization Methods
| Method | Purpose |
| Preparative RP-HPLC | Purification of the final drug-linker conjugate. |
| Analytical RP-HPLC | Assessment of purity. |
| LC-MS | Confirmation of molecular weight. |
| ¹H NMR | Structural elucidation. |
Overall Synthetic Workflow
The complete synthesis of this compound can be visualized as a convergent pathway.
Caption: Convergent synthesis of this compound.
Conclusion
The chemical synthesis of this compound is a complex but feasible process for experienced medicinal chemists. It requires careful control over reaction conditions and robust purification methods to obtain the high-purity material required for ADC manufacturing. This guide provides a foundational understanding of the synthetic strategies involved, offering a valuable resource for researchers and professionals in the field of targeted cancer therapy. Further detailed experimental procedures are likely to be found within the specific patent literature cited.
References
Methodological & Application
Application Notes and Protocols for Mal-Val-Ala-PAB-N(SO2Me)-Exatecan Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of the drug-linker Mal-Val-Ala-PAB-N(SO2Me)-Exatecan to monoclonal antibodies (mAbs) to generate potent Antibody-Drug Conjugates (ADCs). Exatecan (B1662903) is a highly potent topoisomerase I inhibitor, a derivative of camptothecin, which induces cancer cell death by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks.[1][2] The linker, comprising a maleimide (B117702) group, a cathepsin B-cleavable Val-Ala dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a sulfonamide moiety, is designed for stable circulation and efficient, traceless release of the exatecan payload within the tumor microenvironment.[3][4]
The inherent hydrophobicity of exatecan presents challenges in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[1] The linker design, potentially incorporating hydrophilic elements, is crucial for mitigating these challenges and achieving a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability and solubility.[5] This document will detail the conjugation process, characterization methods, and the mechanism of action of the resulting ADC.
Mechanism of Action
The ADC, upon administration, circulates in the bloodstream and selectively binds to the target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[6] Inside the lysosome, the low pH environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Ala dipeptide linker.[7] This initiates a cascade that results in the self-immolation of the PAB spacer and the subsequent release of the active exatecan payload into the cytoplasm.[5] The released exatecan then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately, apoptosis of the cancer cell.[2][8]
Experimental Protocols
Antibody Preparation: Reduction of Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Borate buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Degassed reaction buffers
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer.[9]
-
For reduction, add a 10-100 fold molar excess of TCEP to the antibody solution. Alternatively, if using DTT, add a calculated amount to achieve the desired level of reduction.[9]
-
Incubate the reaction mixture at room temperature for 20-30 minutes or at 37°C for 30 minutes, under a gentle stream of inert gas to prevent re-oxidation of the thiol groups.[9]
-
If DTT was used, remove the excess reducing agent by dialysis or using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM DTPA).[9]
Drug-Linker Conjugation: Thiol-Maleimide Coupling
This protocol outlines the conjugation of the maleimide-functionalized drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody with free thiol groups
-
This compound drug-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of approximately 10 mM.[9]
-
Add the drug-linker stock solution to the reduced antibody solution. A 10-20 fold molar excess of the drug-linker over the antibody is recommended as a starting point.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
After the incubation period, quench the reaction by adding a 3-5 fold molar excess of N-acetyl-L-cysteine relative to the drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction byproducts.
Materials:
-
Crude ADC reaction mixture
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF))
-
Appropriate purification buffers
Procedure:
-
Size Exclusion Chromatography (SEC): This is a common method for removing unconjugated drug-linker and aggregates based on molecular size.[]
-
Equilibrate a suitable SEC column (e.g., Sephacryl S-200) with a formulation buffer (e.g., PBS, pH 7.4).
-
Load the crude ADC mixture onto the column.
-
Elute the ADC, which will be in the initial high molecular weight fractions, while the smaller unconjugated drug-linker will elute later.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).[]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[11]
Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength for exatecan (around 370 nm). The DAR can be calculated using the Beer-Lambert law and the respective extinction coefficients.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the average DAR and the distribution of different DAR species.[12]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[11]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.
3. In Vitro Cytotoxicity Assay:
-
The potency of the ADC can be evaluated by determining its IC50 value against a panel of cancer cell lines with varying levels of target antigen expression.
Quantitative Data
The following tables summarize key quantitative data for ADCs synthesized using exatecan-based linkers. Data for FZ-AD005, an ADC synthesized with this compound, is included where available.[3][6][13]
| Parameter | FZ-AD005 | Reference Exatecan ADC | Source |
| Target | DLL3 | HER2 | [3][13] |
| Antibody | FZ-A038 | Trastuzumab | [13] |
| Drug-Linker | This compound | Varies | [3] |
| Binding Affinity (KD) | 58.3 pM | - | [3] |
| Average DAR | Not explicitly stated | ~8 | [5] |
| In Vivo Efficacy (NCI-H82 CDX Model) | Tumor Growth Inhibition (TGI) | Source |
| FZ-AD005 (3 mg/kg) | 94.19% | [6] |
| FZ-AD005 (5 mg/kg) | 97.13% | [6] |
| In Vitro Cytotoxicity (IC50) | Cell Line | Value | Source |
| FZ-AD005 | DMS53 | 0.152 - 4.295 nM | [6] |
| FZ-AD005 | DMS79 | 0.152 - 4.295 nM | [6] |
| FZ-AD005 | NCI-H1105 | 0.152 - 4.295 nM | [6] |
| FZ-AD005 | NCI-H2227 | 0.152 - 4.295 nM | [6] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. FZ-AD005, A Novel DLL3-Targeted Antibody-drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models PMID: 38940283 | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols for the Conjugation of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.
This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, Mal-Val-Ala-PAB-N(SO2Me)-Exatecan , to a monoclonal antibody. This drug-linker system comprises several key components:
-
Maleimide (B117702) (Mal): A reactive group that enables covalent attachment to thiol groups on the antibody.
-
Valine-Alanine (Val-Ala): A dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Ala linker, spontaneously releases the active payload.
-
N(SO2Me)-Exatecan: A highly potent topoisomerase I inhibitor payload. Exatecan, a derivative of camptothecin, induces cell death by trapping the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis.
The conjugation process involves a thiol-maleimide reaction, a common and efficient method for bioconjugation. This is typically achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide group of the drug-linker. The resulting ADC has the potential for potent and specific anti-tumor activity. The drug-linker this compound has been used in the synthesis of the ADC FZ-AD005, which targets the delta-like ligand 3 (DLL3).
Mechanism of Action of the Resulting ADC
The therapeutic efficacy of an ADC generated with this linker-payload is contingent on a sequence of events, beginning with binding to the target antigen on the cancer cell surface and culminating in payload-induced apoptosis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a monoclonal antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab)
-
This compound (from a commercial supplier such as MedChemExpress)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction tubes and standard laboratory equipment
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
TCEP Addition: Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The optimal molar excess may need to be determined empirically for each antibody to achieve the desired number of free thiols per antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Buffer Exchange (Optional but Recommended): If necessary, perform a buffer exchange using a desalting column to remove excess TCEP. This step is crucial to prevent the quenching of the maleimide linker-payload in the subsequent step.
Protocol 2: Conjugation Reaction
This protocol details the conjugation of the maleimide-functionalized linker-payload to the reduced antibody.
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation: Add a 5 to 10-fold molar excess of the dissolved drug-linker to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation. The reaction should be protected from light.
-
Quenching: To cap any unreacted thiol groups on the antibody, add a 2 to 5-fold molar excess of a quenching agent, such as N-acetyl-L-cysteine, relative to the drug-linker. Incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted drug-linker and other reaction components.
-
Size-Exclusion Chromatography (SEC): Purify the ADC using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4). This method separates the larger ADC from the smaller, unreacted drug-linker molecules.
-
Fraction Collection: Collect the fractions corresponding to the ADC, which will typically be in the first major peak.
-
Concentration and Buffer Exchange: Pool the ADC-containing fractions and concentrate the solution using an appropriate method, such as centrifugal ultrafiltration. If necessary, perform a buffer exchange into the desired formulation buffer.
-
Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is critical to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be employed to determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR. Under denaturing conditions, the light and heavy chains of the antibody can be separated and their masses determined, allowing for the calculation of the number of conjugated drug molecules.
-
UV-Vis Spectroscopy: This method provides an estimation of the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug). This method requires knowledge of the extinction coefficients of both the antibody and the drug-linker at these wavelengths.
Analysis of Aggregation
The conjugation of hydrophobic payloads can sometimes lead to ADC aggregation, which can impact its stability, pharmacokinetics, and safety.
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying the level of aggregation in an ADC preparation. The percentage of high molecular weight species (aggregates) can be determined by analyzing the chromatogram.
Quantitative Data
The following tables summarize typical quantitative data that should be collected and analyzed during the development of an ADC with this compound. The values presented are illustrative and may vary depending on the specific antibody and reaction conditions.
Table 1: Conjugation Reaction Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| TCEP to Antibody Molar Ratio | 2.5 - 5 : 1 | Optimize to achieve the desired DAR. |
| Drug-Linker to Antibody Molar Ratio | 5 - 10 : 1 | A molar excess is required to drive the reaction to completion. |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures may reduce the risk of antibody degradation. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress to determine the optimal time. |
| Final DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature the antibody. |
Table 2: ADC Characterization Data (Illustrative)
| Parameter | Target Value/Range | Method |
| Average Drug-to-Antibody Ratio (DAR) | 4 - 8 | HIC, LC-MS |
| Monomer Purity (Non-aggregated) | > 95% | SEC |
| Free Drug-Linker | < 1% | RP-HPLC |
| In vitro Cytotoxicity (IC50) | Target-dependent | Cell-based assays |
Conclusion
The conjugation of this compound to a monoclonal antibody via a thiol-maleimide reaction is a robust method for generating a potent and specific ADC. The protocols and characterization methods outlined in this document provide a comprehensive framework for the successful development of such a therapeutic. Careful optimization of the reaction conditions and thorough characterization of the final product are essential to ensure the quality, efficacy, and safety of the resulting antibody-drug conjugate. Researchers should note that the optimal conditions may vary depending on the specific antibody and should be determined empirically.
Application Notes and Protocols for the Experimental Use of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Val-Ala-PAB-N(SO2Me)-Exatecan is a sophisticated drug-linker conjugate designed for the targeted delivery of the potent topoisomerase I inhibitor, Exatecan, to cancer cells. This system is integral to the development of Antibody-Drug Conjugates (ADCs), a promising class of therapeutics that combines the specificity of monoclonal antibodies with the cytotoxicity of potent small molecules. This document provides detailed application notes and experimental protocols for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced drug-linker technology.
The drug-linker consists of four key components:
-
Maleimide (B117702) (Mal): A reactive group that enables covalent conjugation to thiol groups present on antibodies, typically introduced through the reduction of interchain disulfide bonds.
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within the cancer cell.[1][2][3]
-
p-Aminobenzyl Carbamate (PAB) modified with N-methylsulfonyl (N(SO2Me)): A self-immolative spacer that, following the cleavage of the Val-Ala linker, undergoes spontaneous decomposition to release the unmodified Exatecan payload. The N(SO2Me) modification is designed to modulate the electronic properties and stability of the spacer, potentially influencing the release kinetics of the drug.
-
Exatecan: A highly potent, semi-synthetic derivative of camptothecin (B557342) that inhibits topoisomerase I, an enzyme essential for DNA replication and transcription.[1][4] By stabilizing the topoisomerase I-DNA complex, Exatecan leads to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][4]
This document will detail the proposed synthesis of the drug-linker, the protocol for its conjugation to a monoclonal antibody, and comprehensive methodologies for the in vitro and in vivo evaluation of the resulting ADC.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of the components is presented in the table below for easy reference and comparison.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Key Function |
| Exatecan | C₂₄H₂₂FN₃O₄ | 435.45 | Water-soluble | Topoisomerase I Inhibitor |
| This compound | C₅₆H₆₅FN₈O₁₅S | 1141.22 | Soluble in organic solvents (e.g., DMSO) | Complete drug-linker for ADC synthesis |
Experimental Protocols
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step protocol for this exact molecule is not available, a plausible synthetic route can be proposed based on established methods for synthesizing similar drug-linkers. The synthesis would likely proceed in a multi-step fashion, involving the sequential coupling of the individual components.
Workflow for the Synthesis of the Drug-Linker:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Steps (Proposed):
-
Synthesis of the Dipeptide-Spacer Intermediate (Fmoc-Val-Ala-PAB-N(SO2Me)-OH):
-
This would likely involve solid-phase or solution-phase peptide synthesis.
-
Starting with a resin-bound or protected p-aminobenzyl alcohol derivative containing the N(SO2Me) group, Fmoc-protected Alanine and then Valine would be sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt).
-
-
Conjugation of Exatecan:
-
The hydroxyl group of Exatecan would be activated, and then reacted with the carboxylic acid of the dipeptide-spacer intermediate to form an ester linkage.
-
-
Introduction of the Maleimide Group:
-
The N-terminus of the Valine would be deprotected (removal of Fmoc group) and then reacted with a maleimide-containing reagent, such as maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS), to introduce the maleimide functionality.
-
-
Purification and Characterization:
-
The final product would be purified using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization would be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the this compound drug-linker.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody (e.g., an anti-DLL3 antibody for targeting Small Cell Lung Cancer).
Workflow for ADC Synthesis:
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
-
Reaction buffers and quenching solutions
Procedure:
-
Antibody Reduction:
-
The mAb is treated with a reducing agent, such as TCEP, to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups. The molar ratio of TCEP to mAb should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
The this compound is dissolved in DMSO.
-
The drug-linker solution is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
The reaction is typically carried out at room temperature for 1-4 hours.
-
-
Purification:
-
The resulting ADC is purified to remove unreacted drug-linker and any protein aggregates. Size-exclusion chromatography (SEC) is a commonly used method.
-
-
Characterization:
-
The purified ADC is characterized to determine the DAR, purity, and stability.
-
Hydrophobic Interaction Chromatography (HIC) is used to determine the DAR distribution.
-
Mass spectrometry (MS) can be used to confirm the identity and integrity of the ADC.
-
In Vitro Cytotoxicity Assay
This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to evaluate the cytotoxic potential of the ADC on cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for an in vitro cytotoxicity assay to evaluate ADC efficacy.
Materials:
-
Target cancer cell line (e.g., a DLL3-expressing SCLC cell line) and a control cell line (low or no DLL3 expression)
-
Complete cell culture medium
-
96-well plates
-
The synthesized ADC, unconjugated antibody, and free Exatecan
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The cells are treated with serial dilutions of the ADC, the unconjugated antibody, and free Exatecan. Wells with untreated cells serve as a control.
-
-
Incubation:
-
The plates are incubated for a period of 72-120 hours.
-
-
Viability Assessment:
-
The MTT or XTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.
-
For the MTT assay, a solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
The absorbance is read using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the drug concentration.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a preclinical study to evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model of Small Cell Lung Cancer (SCLC).
Workflow for In Vivo Efficacy Study:
Caption: Workflow for an in vivo xenograft study to assess ADC anti-tumor activity.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
DLL3-positive SCLC cell line
-
The synthesized ADC, a vehicle control, and an isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
SCLC cells are subcutaneously implanted into the flanks of the mice.
-
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups.
-
-
Treatment:
-
The ADC is administered to the treatment group, typically via intravenous injection.
-
Control groups receive the vehicle or an isotype control ADC.
-
-
Monitoring:
-
Tumor volume and body weight are measured 2-3 times per week.
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
The tumor growth inhibition (TGI) is calculated.
-
Signaling Pathways
Exatecan Mechanism of Action
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription.
Caption: Signaling pathway of Exatecan-mediated topoisomerase I inhibition.
DLL3 and Notch Signaling in SCLC
The ADC utilizing this compound is designed to target Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of SCLC cells. DLL3 is an inhibitory ligand of the Notch signaling pathway. In SCLC, the Notch pathway is often dysregulated.
Caption: Mechanism of action of a DLL3-targeting ADC in SCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro cell-based evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan drug-linker. This technology combines the potent topoisomerase I inhibitor, Exatecan, with a cathepsin B-cleavable linker to enable targeted delivery and controlled release of the cytotoxic payload within cancer cells.[1]
Mechanism of Action
The this compound ADC operates through a multi-step process designed for tumor-specific cytotoxicity.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex via endocytosis.[2]
-
Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The high concentration of lysosomal proteases, particularly cathepsin B, in the tumor microenvironment facilitates the cleavage of the Val-Ala dipeptide sequence within the linker.[3][4]
-
Payload Release: Cleavage of the linker initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active Exatecan payload into the cytoplasm.[1]
-
Induction of Apoptosis: Exatecan, a potent topoisomerase I inhibitor, traps the topoisomerase I-DNA cleavage complex. This results in DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[5][6]
Quantitative Data Summary
While specific data for an ADC utilizing the this compound linker is not publicly available, the following table presents in vitro cytotoxicity data for FZ-AD005, a novel DLL3-targeted ADC that employs a closely related Val-Ala dipeptide linker with a derivative of Exatecan (DXd).[7][8] This data provides a strong indication of the expected potency of ADCs using this linker technology.
| Cell Line | Target Expression | IC50 (nmol/L) of FZ-AD005 |
| DMS53 | DLL3-positive | 0.152 |
| DMS79 | DLL3-positive | 4.295 |
| NCI-H1105 | DLL3-positive | Not specified |
| NCI-H2227 | DLL3-positive | Not specified |
Table 1: In vitro cytotoxicity of the DLL3-targeted ADC FZ-AD005, which utilizes a Val-Ala linker with an Exatecan derivative, against various small cell lung cancer (SCLC) cell lines.[7]
Experimental Protocols
Herein are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTS/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive cancer cells.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (Isotype control)
-
96-well cell culture plates
-
MTS or XTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium at 2x the final desired concentrations.
-
Carefully remove the medium from the cell plate and add 100 µL of the ADC or control dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[5]
-
-
Assay Development:
-
Add 20 µL of MTS or XTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, or until a color change is apparent.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve (percent viability vs. ADC concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To confirm that the ADC induces cell death via apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate as described in the cytotoxicity protocol.
-
Treat cells with the ADC at various concentrations (e.g., 1x, 5x, and 10x the predetermined IC50 value). Include an untreated control.[5]
-
-
Incubation:
-
Incubate the plate for a time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[5]
-
-
Assay Development:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.[5]
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Protocol 3: In Vitro Bystander Killing Assay (Co-Culture Method)
Objective: To assess the ability of the ADC's payload to diffuse from target cells and kill neighboring antigen-negative cells.
Materials:
-
Target antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be based on the IC50 of the Ag+ cells.[12]
-
Include untreated wells for all culture conditions.
-
-
Incubation:
-
Incubate the plates for 72 to 144 hours at 37°C and 5% CO2.[10]
-
-
Data Acquisition and Analysis:
-
At desired time points, measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence microscope or plate reader.
-
Calculate the viability of the Ag- cells in the co-culture and compare it to the viability of the Ag- cells in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[11]
-
Protocol 4: In Vitro Enzymatic Linker Cleavage Assay
Objective: To confirm the susceptibility of the Mal-Val-Ala-PAB linker to cleavage by cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
HPLC system with a C18 column and UV or MS detector
-
Quenching solution (e.g., 2% formic acid)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.
-
-
Initiate Reaction:
-
Start the cleavage reaction by adding activated cathepsin B (e.g., 100 nM final concentration).[13]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of quenching solution.[13]
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak corresponding to the released Exatecan payload over time.
-
The identity of the peaks can be confirmed by mass spectrometry.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
Experimental Workflows
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Caption: Workflow for the in vitro bystander killing assay.
References
- 1. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. promega.com [promega.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Xenograft Models Evaluating Exatecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3] Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for ADCs due to its enhanced stability, high potency, and ability to induce a bystander effect, killing neighboring cancer cells.[4][5] This document provides detailed application notes and protocols for the preclinical evaluation of Exatecan-based ADCs using in vivo xenograft models, a critical step in their development pipeline.[1][6]
Exatecan's mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[4][7][8] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of double-strand breaks and ultimately, apoptotic cell death in rapidly dividing cancer cells.[4][7][8]
These protocols are based on established methodologies for testing ADCs with similar mechanisms of action and provide a framework for assessing anti-tumor efficacy, determining the therapeutic window, and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships of novel Exatecan ADCs.[6] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are discussed as valuable tools in this process.[6][9][10]
Signaling Pathway and Mechanism of Action
The cytotoxic payload of an Exatecan-ADC, a camptothecin (B557342) analog, targets Topoisomerase I (TOP1). The following diagram illustrates the mechanism of action.
Experimental Workflow
A generalized workflow for conducting in vivo xenograft studies with an Exatecan ADC is presented below.
Data Presentation: Efficacy of Exatecan-Based ADCs in Xenograft Models
The following tables summarize representative data from preclinical studies of Exatecan-based ADCs in various cell line-derived (CDX) and patient-derived (PDX) xenograft models.
Table 1: Efficacy of a Trastuzumab-Exatecan ADC (Tra-Exa-PSAR10) in HER2+ Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Observed Efficacy | Comparator | Reference |
| NCI-N87 (CDX) | Gastric | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition. | DS-8201a (Enhertu®) | [11] |
| JIMT-1 (CDX) | Breast | Not Specified | Circumvented T-DM1 resistance. | T-DM1 | [2] |
Table 2: Efficacy of ADCT-242 (Claudin-6 Targeting Exatecan ADC) in Ovarian and NSCLC Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Observed Efficacy | Comparator(s) | Reference |
| OVCAR-3 (CDX) | Ovarian | 2 mg/kg, single dose | Dose-dependent anti-tumor activity with 6/8 mice achieving complete response. | AB3-7-MMAE | [12] |
| NSCLC (PDX) | Non-Small Cell Lung | 10 mg/kg, single dose | 4/5 mice achieved complete response. | Not Specified | [11] |
Table 3: Efficacy of ETx-22 (Nectin-4 Targeting Exatecan ADC) in Various Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Observed Efficacy | Comparator(s) | Reference |
| Patient-Derived | Urothelial, Ovarian, Cervical, Triple Negative Breast | 10 and 20 mg/kg, q2w x 3 cycles | Consistently superior to Enfortumab Vedotin (EV) and chemotherapy. Antitumor activity also observed in MMAE-resistant models. | Enfortumab Vedotin (EV), Chemotherapy | [13] |
Experimental Protocols
Cell Line and Animal Model Selection
-
Cell Lines: Select human cancer cell lines with well-characterized target antigen expression levels. It is crucial to include models with varying expression (high, medium, and low) to evaluate target-dependent efficacy.[6]
-
Animal Models: Immunodeficient mice, such as athymic nude or severe combined immunodeficient (SCID) mice, are commonly used for establishing xenografts.[10] For studies involving the evaluation of the immune system's role, humanized mouse models can be employed.[9] All animal procedures must be approved and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.[1]
Tumor Implantation
For Cell Line-Derived Xenografts (CDX):
-
Cell Culture: Culture selected cancer cell lines under standard conditions as recommended by the supplier.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Cell Viability: Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be greater than 95%.
-
Implantation: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).[14]
-
Injection: Subcutaneously inject the cell suspension into the flank of the anesthetized mice using a 23-25 gauge needle.[15] For orthotopic models, inject cells into the relevant organ.
For Patient-Derived Xenografts (PDX):
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an approved protocol.
-
Tissue Processing: Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.
-
Implantation: Surgically implant the tumor fragments or inject the cell suspension subcutaneously or orthotopically into immunodeficient mice.[9]
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .[16]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[14] This ensures an even distribution of tumor sizes across all groups.
Treatment Groups and Administration
-
Treatment Groups:
-
Vehicle Control: The formulation buffer used to dissolve the ADC.
-
Isotype Control ADC: An ADC with an irrelevant antibody to assess non-target-mediated toxicity.
-
Unconjugated Antibody: The monoclonal antibody without the cytotoxic payload.
-
Exatecan ADC: One or more dose levels of the therapeutic ADC.
-
Positive Control: A standard-of-care therapy, if available.
-
-
Administration:
-
Administer the ADCs, control antibodies, and vehicle via an appropriate route, typically intravenous (i.v.) injection through the tail vein.
-
The dosing schedule can be a single dose or multiple doses over a specified period (e.g., once weekly for three weeks).
-
Efficacy and Toxicity Monitoring
-
Tumor Growth: Continue to measure tumor volume two to three times per week throughout the study.
-
Body Weight: Record the body weight of each animal at the time of tumor measurement as an indicator of systemic toxicity.[14]
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Survival: Record the date of euthanasia for each animal. Euthanasia should be performed if the tumor volume exceeds a predetermined size, if there is significant body weight loss, or if the animal shows signs of severe distress, in accordance with IACUC-approved endpoints.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor effect.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between treatment groups.[6]
-
Survival Analysis: Use Kaplan-Meier curves and log-rank tests to analyze the effect of treatment on animal survival.[6]
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after ADC administration to determine the concentration of the ADC and the released payload over time.
-
Pharmacodynamic (PD) and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target engagement, downstream signaling pathway modulation (e.g., DNA damage markers like γH2AX), and other relevant biomarkers by methods such as immunohistochemistry (IHC), western blotting, or flow cytometry.
Conclusion
The use of in vivo xenograft models is an indispensable step in the preclinical development of novel Exatecan-based ADCs.[1][6] The protocols and data presented here provide a comprehensive framework for designing and executing robust efficacy and toxicity studies. Careful selection of cell lines or patient-derived tissues, appropriate animal models, and well-designed treatment regimens will yield valuable insights into the therapeutic potential of Exatecan ADCs and inform their progression towards clinical evaluation.
References
- 1. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Stability of ADCs with Val-Ala Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Valine-Alanine (Val-Ala) dipeptide linkers are a type of enzymatically-cleavable linker designed to be stable in systemic circulation and release the active payload upon internalization into target tumor cells and subsequent exposure to lysosomal proteases like Cathepsin B.[][2]
Assessing the stability of the Val-Ala linker is paramount to ensuring the safety and efficacy of an ADC. Premature cleavage of the linker in circulation can lead to off-target toxicities and a reduced therapeutic index, while inefficient cleavage within the target cell can diminish the ADC's anti-tumor activity.[3][4] These application notes provide detailed protocols for the in vitro and in vivo assessment of ADC stability for conjugates featuring Val-Ala linkers.
I. In Vitro Stability Assessment
In vitro assays are fundamental for the initial screening and characterization of ADC stability. The two primary in vitro assays for Val-Ala linker-containing ADCs are the plasma stability assay and the lysosomal/enzymatic stability assay.[5]
A. Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system to predict the potential for premature payload release.[5][6] It is crucial to perform this assay in plasma from multiple species (e.g., human, mouse, rat, cynomolgus monkey) as linker stability can vary significantly, notably due to differing enzymatic activities like carboxylesterases which are more active in mouse plasma than in human plasma.[3][7]
Experimental Protocol: Plasma Stability
-
Preparation of Plasma:
-
Incubation:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of 0.1 - 1.0 mg/mL.[3][8]
-
Incubate the mixture in a water bath or incubator at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[3]
-
Immediately stop the reaction in the collected aliquots by adding a protease inhibitor cocktail and storing them at -80°C until analysis.[3]
-
-
Sample Analysis: The stability of the ADC is determined by quantifying the amount of intact ADC, total antibody, and/or released payload over time. Several analytical methods can be employed:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A dual-antibody sandwich ELISA can be used to measure the concentration of the intact ADC (one antibody captures the monoclonal antibody, and a second antibody detects the payload) and the total antibody (using two antibodies that bind to the monoclonal antibody).[3][9]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods can be used to quantify the free payload released into the plasma, providing a direct measure of linker instability.[5][10][11] This is a highly sensitive and specific method.
-
Data Presentation: Plasma Stability
Summarize the quantitative data in a table to compare the stability across different plasma species. Calculate the percentage of intact ADC relative to the amount at time 0. The half-life (t½) of the ADC in plasma can be determined from the degradation curve.
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) | % Intact ADC (Rat Plasma) | % Intact ADC (Cyno Plasma) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99 | 95 | 98 | 99 |
| 4 | 98 | 85 | 94 | 97 |
| 8 | 96 | 78 | 90 | 95 |
| 24 | 92 | 60 | 82 | 91 |
| 48 | 85 | 45 | 70 | 84 |
| 72 | 78 | 30 | 61 | 77 |
| 144 | 65 | 15 | 48 | 68 |
Experimental Workflow: Plasma Stability Assessment
Caption: Workflow for assessing ADC stability in plasma.
B. Lysosomal/Enzymatic Stability Assay
This assay is designed to confirm that the Val-Ala linker is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are prevalent in the lysosomal compartment of target cells.[][3] This ensures the effective release of the cytotoxic payload at the site of action. The assay can be performed using purified enzymes or lysosomal fractions.[12]
Experimental Protocol: Cathepsin B Cleavage Assay
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).[8]
-
Add the ADC to the reaction buffer to a final concentration of 10-50 µM.[8]
-
Initiate the reaction by adding purified human Cathepsin B to a final concentration of 1-5 µM.[8]
-
Incubate the reaction mixture at 37°C.[8]
-
-
Time-Course Analysis:
-
Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Quench the reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).[8]
-
-
Quantification of Released Payload:
-
Analyze the quenched samples by reverse-phase HPLC or LC-MS.[8]
-
Monitor the peak corresponding to the released payload.
-
Generate a standard curve using a known concentration of the free payload to quantify the amount released at each time point.[8]
-
Calculate the rate of cleavage based on the time-dependent increase in free payload.[8]
-
Data Presentation: Enzymatic Cleavage
The data should be presented to show the rate of payload release over time.
| Time (minutes) | Released Payload (µM) | % of Total Payload Released |
| 0 | 0 | 0 |
| 15 | 4.5 | 45 |
| 30 | 7.8 | 78 |
| 60 | 9.2 | 92 |
| 120 | 9.8 | 98 |
Signaling Pathway: Val-Ala Linker Cleavage
Caption: Enzymatic cleavage of a Val-Ala linker ADC.
II. In Vivo Stability Assessment
In vivo studies are essential to understand the pharmacokinetic (PK) profile and overall stability of the ADC in a complex biological system.[9] These studies are typically conducted in relevant animal models, such as mice or non-human primates.
Experimental Protocol: In Vivo Stability
-
Animal Dosing:
-
Administer the ADC to the selected animal model (e.g., SCID mice, cynomolgus monkeys) via intravenous injection at a predetermined dose.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 1, 6, 24, 48, 96, 168 hours).
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Sample Analysis:
-
ELISA: Use ELISA to measure the concentration of total antibody and intact ADC in the plasma samples over time. This allows for the determination of the ADC clearance rate and the linker stability.[13]
-
LC-MS/MS: Employ LC-MS/MS to quantify the concentration of the free payload and its metabolites in the plasma. This provides a direct measure of in vivo drug release.[9]
-
Data Presentation: In Vivo Stability
The results should be presented as pharmacokinetic profiles for the total antibody, intact ADC, and free payload. The half-life of the linker in vivo can be calculated.
| Parameter | Value in Mice | Value in Cynomolgus Monkey |
| ADC Half-life (t½) | ~144 hours (6.0 days) | ~230 hours (9.6 days) |
| Total Antibody Half-life (t½) | ~160 hours | ~250 hours |
| Cmax of Free Payload (ng/mL) | 5.2 | 2.1 |
| Tmax of Free Payload (hours) | 8 | 24 |
Note: The data in the tables are representative and will vary depending on the specific ADC and experimental conditions.
Logical Relationship: In Vitro vs. In Vivo Stability
Caption: Relationship between in vitro and in vivo stability studies.
Conclusion
A comprehensive assessment of ADC stability using the methods described in these application notes is critical for the successful development of ADCs with Val-Ala linkers. By combining in vitro plasma and enzymatic stability assays with in vivo pharmacokinetic studies, researchers can gain a thorough understanding of the ADC's behavior, enabling the selection of lead candidates with optimal stability profiles for further clinical development. The careful and systematic evaluation of linker stability is a key step towards developing safer and more effective ADC therapeutics.
References
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Mal-Val-Ala-PAB-N(SO2Me)-Exatecan in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) landscape is rapidly evolving, offering highly targeted therapeutic options for various malignancies. Mal-Val-Ala-PAB-N(SO2Me)-Exatecan represents a sophisticated drug-linker construct for the development of next-generation ADCs. This molecule combines a potent topoisomerase I inhibitor, exatecan (B1662903), with a cleavable peptide linker designed for specific release within the tumor microenvironment.[1][2][3][4] This document provides detailed application notes on its mechanism of action, potential applications in solid tumors, and standardized protocols for its evaluation.
Compound Breakdown:
-
Payload: Exatecan (a derivative of camptothecin) is a highly potent topoisomerase I inhibitor.[5][][7] It induces single-strand DNA breaks, leading to DNA damage and apoptotic cell death.[5][8][9] Exatecan has demonstrated greater potency than SN-38, the active metabolite of irinotecan.[][10][11]
-
Linker: Mal-Val-Ala-PAB-N(SO2Me) is a protease-cleavable linker. The valine-alanine (Val-Ala) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[12] This ensures the targeted release of the exatecan payload within the cancer cells. The maleimide (B117702) (Mal) group allows for covalent conjugation to cysteine residues on a monoclonal antibody.
Mechanism of Action
The general mechanism of an ADC utilizing the this compound system is a multi-step process designed for maximal tumor cell killing with minimal systemic toxicity.
-
Targeting and Binding: A monoclonal antibody (mAb) specific to a tumor-associated antigen on the surface of solid tumor cells is conjugated with the this compound drug-linker. This ADC circulates in the bloodstream and selectively binds to its target antigen on the cancer cell surface.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The endocytic vesicle containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the Val-Ala peptide bond within the linker.[12]
-
Payload Release and Action: This cleavage releases the active exatecan payload into the cytoplasm of the tumor cell. Exatecan then translocates to the nucleus and inhibits topoisomerase I, leading to DNA damage and apoptosis.[13][14]
-
Bystander Effect: A key feature of exatecan-based payloads is their ability to permeate the cell membrane.[8][15] Once released, exatecan can diffuse out of the target cell and kill neighboring tumor cells, including those that may not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors.[15][16]
Application in Solid Tumors
While specific clinical data for an ADC using the exact "this compound" linker-drug is linked to the preclinical ADC FZ-AD005 targeting DLL3 in small cell lung cancer, the broader class of exatecan-derivative ADCs has shown significant promise across a range of solid tumors.[1][3][4] The efficacy of these ADCs is largely dependent on the expression of the target antigen by the tumor.
Below is a summary of clinical trial data for two prominent ADCs that utilize a similar exatecan-derivative payload (deruxtecan), highlighting the potential of this payload class in solid tumor therapy.
Table 1: Efficacy of Trastuzumab Deruxtecan (B607063) (T-DXd) in HER2-Expressing Solid Tumors
| Tumor Type | Clinical Trial | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2+ Breast Cancer | DESTINY-Breast03 | 2nd Line+ | 79.7% | 28.8 months |
| HER2-Low Breast Cancer | DESTINY-Breast04 | 2nd Line+ | 52.6% | 10.1 months |
| HER2+ Gastric Cancer | DESTINY-Gastric01 | 3rd Line+ | 51.3% | 5.6 months |
| HER2-Mutant NSCLC | DESTINY-Lung02 | 2nd Line+ | 57.7% | 8.7 months |
| HER2+ Solid Tumors | DESTINY-PanTumor02 | Pre-treated | 37.1% | 6.9 months |
Data is compiled from publicly available clinical trial results and may be subject to updates.
Table 2: Efficacy of Datopotamab Deruxtecan (Dato-DXd) in TROP2-Expressing Solid Tumors
| Tumor Type | Clinical Trial | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HR+/HER2- Breast Cancer | TROPION-Breast01 | Pre-treated | 36.4% | 6.9 months |
| Triple-Negative Breast Cancer | TROPION-PanTumor01 | Pre-treated | 31.8% | 4.4 months |
| NSCLC (Non-squamous) | TROPION-Lung01 | Pre-treated | 26.4% | 5.6 months |
| NSCLC (EGFR-mutant) | TROPION-Lung05 | Pre-treated | 35.8% | 5.5 months |
Data is compiled from publicly available clinical trial results and may be subject to updates.[17][18][19]
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of a novel ADC synthesized using this compound. These should be optimized for the specific antibody, target antigen, and cancer cell lines being investigated.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency and target-specificity of the ADC in killing cancer cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Unconjugated antibody (isotype control)
-
Free drug-linker (this compound)
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the dose-response curves. Calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Target-positive cancer cell line
-
Matrigel (optional)
-
ADC construct
-
Vehicle control (e.g., PBS)
-
Isotype control ADC
-
Calipers for tumor measurement
-
Analytical balance for body weight
Procedure:
-
Tumor Implantation: Subcutaneously implant target-positive cancer cells (typically 1-10 million cells in PBS or Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, ADC at various doses). Administer the treatments, typically via intravenous (IV) injection, according to the planned dosing schedule (e.g., once weekly).
-
Efficacy Monitoring: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.
Safety and Handling
This compound is a highly potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for handling hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All handling should be performed in a certified chemical fume hood or biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound 2575682-08-3 | MCE [medchemexpress.cn]
- 5. cusabio.com [cusabio.com]
- 7. cybrexa.com [cybrexa.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Exatecan — TargetMol Chemicals [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Targeting TROP2 Across Solid Tumors: The Clinical Profile and Role of Datopotamab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Mal-Val-Ala-PAB-N(SO2Me)-Exatecan for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This document provides detailed application notes and protocols for the use of the drug-linker conjugate Mal-Val-Ala-PAB-N(SO2Me)-Exatecan in the context of hematological malignancies. This system leverages the high potency of Exatecan (B1662903), a topoisomerase I inhibitor, with a sophisticated, enzymatically cleavable linker designed for targeted drug delivery and release within cancer cells.
The Mal-Val-Ala-PAB-N(SO2Me) linker is a meticulously designed system. The maleimide (B117702) (Mal) group allows for covalent conjugation to antibodies. The dipeptide Valine-Alanine (Val-Ala) sequence is engineered to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Following this cleavage, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes self-immolation to release the active drug, Exatecan, in its unmodified form. The N(SO2Me) group is incorporated to modulate the physicochemical properties of the linker.
Exatecan is a potent, semi-synthetic derivative of camptothecin (B557342) that inhibits topoisomerase I, a nuclear enzyme critical for relieving DNA torsional stress during replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1][2] Preclinical studies have demonstrated that Exatecan is significantly more potent than other clinically used topoisomerase I inhibitors, such as SN-38 and topotecan, in various cancer cell lines, including those of hematological origin.[1][3]
These application notes provide a summary of the key data, detailed experimental protocols, and visual diagrams to guide researchers in the preclinical evaluation of ADCs constructed with this compound for the treatment of hematological malignancies.
Data Presentation
In Vitro Cytotoxicity of Exatecan in Hematological Malignancy Cell Lines
The cytotoxic potency of Exatecan has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's efficacy. The following table summarizes the IC50 values for Exatecan in comparison to other topoisomerase I inhibitors in acute lymphoblastic leukemia (ALL) cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM)[1][3] |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 |
| Exatecan | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.35 |
| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 2.5 |
| SN-38 | CCRF-CEM | Acute Lymphoblastic Leukemia | 1.8 |
| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 24 |
| Topotecan | CCRF-CEM | Acute Lymphoblastic Leukemia | 15 |
| LMP400 | MOLT-4 | Acute Lymphoblastic Leukemia | 1.2 |
| LMP400 | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.9 |
Data from studies using a 72-hour incubation period with the CellTiter-Glo® assay.[1]
Mechanism of Action and Experimental Workflows
Signaling Pathway of Exatecan-Induced Apoptosis
Exatecan exerts its cytotoxic effect by inhibiting Topoisomerase I (TOP1). This leads to the stabilization of the TOP1-DNA cleavage complex, resulting in DNA single-strand breaks. During the S-phase of the cell cycle, these single-strand breaks are converted into DNA double-strand breaks, which triggers a DNA damage response and ultimately leads to programmed cell death (apoptosis).
General Workflow for ADC Internalization and Payload Release
An ADC utilizing the this compound linker-drug targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC is internalized, and the Exatecan payload is released intracellularly to exert its cytotoxic effect.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Exatecan and its derivatives.[1]
Objective: To determine the IC50 value of an ADC constructed with this compound in hematological malignancy cell lines.
Materials:
-
Target hematological malignancy cell lines (e.g., MOLT-4, CCRF-CEM, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Opaque-walled 96-well microplates
-
Test ADC and control articles (e.g., unconjugated antibody, drug-linker)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 50 µL of complete medium). For suspension cells, allow them to settle for approximately 2 hours at room temperature.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test ADC and control articles in complete culture medium. A typical concentration range would span from picomolar to micromolar.
-
Add 50 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized based on the cell line's doubling time.
-
-
Assay Execution:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the untreated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines a method to quantify apoptosis induced by the ADC, a key downstream effect of Exatecan.[3]
Objective: To assess the induction of apoptosis in hematological malignancy cells following treatment with an ADC constructed with this compound.
Materials:
-
Target hematological malignancy cell lines
-
Complete cell culture medium
-
6-well plates
-
Test ADC and control articles
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to acclimate.
-
Treat the cells with the test ADC at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 48 or 72 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC treatment.
-
Protocol 3: General In Vivo Efficacy Study in a Hematological Malignancy Xenograft Model
This is a representative protocol for evaluating the in vivo anti-tumor activity of an ADC. Specific parameters should be optimized for the chosen cell line and animal model.
Objective: To evaluate the anti-tumor efficacy of an ADC constructed with this compound in a mouse xenograft model of hematological malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Hematological malignancy cell line (e.g., a luciferase-expressing line for bioluminescence imaging)
-
Matrigel (optional, for subcutaneous models)
-
Test ADC, vehicle control, and other relevant control articles
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (for disseminated models)
-
Standard animal care and handling equipment
Procedure:
-
Model Establishment:
-
Subcutaneous Model: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Disseminated/Systemic Model: Intravenously inject tumor cells (e.g., 1-5 x 10^6 cells) via the tail vein to mimic disseminated disease.
-
-
Tumor Monitoring and Grouping:
-
Monitor the animals for tumor development. For subcutaneous models, measure tumor volume with calipers (Volume = 0.5 x Length x Width^2). For disseminated models, use bioluminescence imaging to monitor tumor burden.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3 for subcutaneous models) or signal intensity, randomize the animals into treatment groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the test ADC, vehicle, and controls via an appropriate route (typically intravenously). The dosing schedule (e.g., once, or weekly for several weeks) and dose levels should be determined from prior tolerability studies.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week for subcutaneous models.
-
Perform bioluminescence imaging weekly for disseminated models.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Plot mean tumor volume or bioluminescence signal over time for each group.
-
Perform statistical analysis to compare the efficacy of the treatment groups.
-
Survival can also be monitored as a primary endpoint.
-
Conclusion
The this compound drug-linker system offers a promising platform for the development of highly potent ADCs for hematological malignancies. The exceptional cytotoxicity of Exatecan, combined with a linker designed for stability in circulation and efficient intracellular release, provides a strong rationale for its investigation. The protocols and data presented here serve as a foundational resource for researchers to design and execute preclinical studies to evaluate the therapeutic potential of ADCs based on this advanced technology. Careful optimization of experimental parameters for specific cell lines and models will be crucial for a thorough and accurate assessment.
References
Application Notes: Protocol for Evaluating the Bystander Killing Effect of Exatecan Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) represent a premier class of targeted cancer therapeutics, designed to deliver potent cytotoxic agents directly to tumor cells by targeting specific surface antigens. Exatecan (B1662903), a highly potent derivative of camptothecin, functions as a topoisomerase I inhibitor. When used as an ADC payload, it induces DNA damage and apoptosis in targeted cancer cells.[1][2] A critical feature of ADCs employing payloads like Exatecan is their ability to induce a "bystander killing effect." This phenomenon occurs when the cytotoxic payload, upon being released inside the target antigen-positive (Ag+) cell, diffuses out and kills neighboring antigen-negative (Ag-) tumor cells.[3][4][5][6] This effect is crucial for therapeutic efficacy in heterogeneous tumors, where antigen expression can be varied or absent on a subset of cancer cells.[7][8][9]
These application notes provide a comprehensive set of protocols to quantitatively and qualitatively evaluate the bystander killing effect of Exatecan-based ADCs using established in vitro and in vivo models.
Part 1: Mechanism of Action and Signaling Pathway
Exatecan exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex (TOP1cc).[1][10][11] This stabilization prevents the re-ligation of the single-strand DNA break created by topoisomerase I during DNA replication, leading to the accumulation of DNA double-strand breaks (DSBs) when the replication fork collides with the complex.[1][11] These DSBs trigger a DNA Damage Response (DDR), activating signaling cascades that, if the damage is irreparable, lead to programmed cell death, or apoptosis.[11]
The bystander effect of an Exatecan ADC relies on several key properties:
-
Linker Cleavage: The linker connecting Exatecan to the antibody must be cleavable within the target cell's lysosome to release the payload.[12][]
-
Payload Permeability: The released Exatecan payload must be sufficiently membrane-permeable to diffuse out of the target cell and into adjacent cells.[3][][14]
-
Potency: Exatecan is highly potent, ensuring that the diffused payload can achieve a cytotoxic concentration in neighboring cells.[2][14][15]
Signaling Pathway for Exatecan-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR): Application Notes and Protocols for Researchers
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy and safety profile.[1] The DAR represents the average number of drug molecules conjugated to a single antibody and its distribution, which directly impacts the ADC's potency, pharmacokinetics, and potential for off-target toxicity.[2][3] Therefore, accurate and robust analytical methods for determining the DAR are paramount throughout the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and experimental protocols for three commonly employed methodologies for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These notes are intended for researchers, scientists, and drug development professionals seeking to implement or optimize DAR analysis in their laboratories.
UV-Vis Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[4][5] This technique relies on the distinct absorbance spectra of the antibody and the conjugated small molecule drug.[1] By measuring the absorbance of the ADC at two specific wavelengths—one where the protein primarily absorbs (typically 280 nm) and another at the absorbance maximum of the drug—the concentrations of both the antibody and the drug can be determined, allowing for the calculation of the average DAR.[][7]
Principle
The Beer-Lambert law forms the basis of this method, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[] When an ADC solution is analyzed, the total absorbance at each wavelength is the sum of the absorbances of the antibody and the conjugated drug. By solving a set of simultaneous equations derived from the Beer-Lambert law, the molar concentrations of the antibody and the drug can be calculated, and subsequently, the average DAR.
Experimental Protocol
1. Determination of Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) for both the unconjugated antibody and the free drug at two wavelengths: 280 nm (λ1) and the wavelength of maximum absorbance for the drug (λ2).
-
Prepare a series of known concentrations for both the antibody and the drug in the desired buffer.
-
Measure the absorbance of each solution at both λ1 and λ2 using a calibrated spectrophotometer.
-
Calculate the molar extinction coefficients using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the cuvette path length.
2. ADC Sample Preparation:
-
Prepare the ADC sample in a compatible buffer, ensuring it is free of interfering substances. The buffer used for the extinction coefficient determination is recommended.
-
The sample concentration should be such that the absorbance readings fall within the linear range of the spectrophotometer.
3. Absorbance Measurement:
-
Measure the absorbance of the ADC sample at both 280 nm (A280) and the drug's maximum absorbance wavelength (Aλ2).
-
Use the same buffer as a blank to zero the spectrophotometer.
4. Calculation of Average DAR:
-
Calculate the molar concentration of the antibody ([Ab]) and the drug ([Drug]) using the following simultaneous equations:
-
A280 = (εAb,280 * [Ab]) + (εDrug,280 * [Drug])
-
Aλ2 = (εAb,λ2 * [Ab]) + (εDrug,λ2 * [Drug])
-
-
The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:
-
Average DAR = [Drug] / [Ab]
-
Data Presentation
| Parameter | Value |
| Wavelength 1 (λ1) | 280 nm |
| Wavelength 2 (λ2) | e.g., 252 nm |
| εAb,280 (M-1cm-1) | Determined Experimentally |
| εAb,λ2 (M-1cm-1) | Determined Experimentally |
| εDrug,280 (M-1cm-1) | Determined Experimentally |
| εDrug,λ2 (M-1cm-1) | Determined Experimentally |
| ADC A280 | Measured |
| ADC Aλ2 | Measured |
| Calculated Average DAR | Result |
Caption: Example data table for UV-Vis based DAR determination.
Workflow Diagram
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Practical Guide to the Synthesis of Cleavable Linkers for Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a practical guide to the synthesis of three common classes of cleavable linkers used in the development of Antibody-Drug Conjugates (ADCs): protease-cleavable peptide linkers, pH-sensitive hydrazone linkers, and glutathione-sensitive disulfide linkers. Detailed experimental protocols, data presentation on linker performance, and visual diagrams of synthetic workflows and cleavage mechanisms are provided to aid researchers in the design and execution of ADC linker synthesis.
Introduction
Antibody-drug conjugates are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.
This guide details the synthesis of three primary types of cleavable linkers:
-
Protease-Cleavable Linkers: These linkers, most notably those containing the valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][2]
-
pH-Sensitive (Acid-Labile) Linkers: Hydrazone-based linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3][4]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers exploit the significantly higher concentration of glutathione (B108866) in the intracellular environment compared to the bloodstream. The disulfide bond is cleaved by this reducing agent, releasing the payload inside the target cell.[2][3]
Comparative Performance of Cleavable Linkers
The choice of a cleavable linker has a significant impact on the pharmacokinetic properties, stability, and overall therapeutic index of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma.[5] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5] | |
| pH-Sensitive | Hydrazone | ~2 days (183 h at pH 7) | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[5][6] |
| Glutathione-Sensitive | Disulfide (e.g., SPDB) | Variable | Stability can be modulated by steric hindrance around the disulfide bond to prevent premature reduction. |
| Linker Type | ADC Example | Target Antigen | In Vitro Potency (IC50) | Key Findings |
| Protease-Sensitive | Brentuximab Vedotin (Val-Cit-PABC-MMAE) | CD30 | ~1 ng/mL | Demonstrates potent and selective killing of CD30-positive cells. |
| pH-Sensitive | Gemtuzumab Ozogamicin (Hydrazone) | CD33 | Varies by cell line | Effective in targeting CD33-positive leukemia cells. |
| Glutathione-Sensitive | SAR-3419 (SPDB-DM4) | CD19 | Sub-nanomolar | Shows potent activity against CD19-positive lymphoma cells.[] |
Synthesis and Characterization of Cleavable Linkers
This section provides detailed experimental protocols for the synthesis of key cleavable linkers.
Synthesis of a Protease-Cleavable Val-Cit-PABC Linker
The most common protease-cleavable linker is based on the Val-Cit dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer. The synthesis of the key intermediate, Fmoc-Val-Cit-PAB-OH, is presented below, followed by its activation.
Workflow for the Synthesis of Fmoc-Val-Cit-PAB-OH:
Caption: Synthetic workflow for Fmoc-Val-Cit-PAB-OH.
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH [1][2][8]
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq) as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as the base.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a methanol (B129727)/dichloromethane (B109758) gradient to yield Fmoc-Cit-PABOH.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Cit-PABOH (1.0 eq) in DMF.
-
Add piperidine (5.0 eq) and stir the mixture at room temperature for 4-5 hours to remove the Fmoc protecting group.[1][8]
-
Remove the DMF and excess piperidine under reduced pressure. Co-evaporate with DMF to ensure complete removal of piperidine. The resulting H-Cit-PAB-OH is used directly in the next step.
-
-
Dipeptide Formation:
-
Dissolve the crude H-Cit-PAB-OH in DMF.
-
Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-valine) (1.1 eq) to the solution.[8]
-
Stir the reaction at room temperature for 16-20 hours.[8]
-
Remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography (3-12% methanol in dichloromethane gradient) to obtain Fmoc-Val-Cit-PAB-OH as a white solid.[8]
-
Activation of Fmoc-Val-Cit-PAB-OH for Payload Conjugation:
Caption: Activation of the PAB-OH group.
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-PNP [1]
-
Under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (2.0 eq).[1]
-
Add DIPEA (2.0 eq).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
The product, Fmoc-Val-Cit-PAB-PNP, can be purified by precipitation in cold diethyl ether followed by reverse-phase HPLC.
Synthesis of a pH-Sensitive Hydrazone Linker
Hydrazone linkers are formed by the condensation reaction between a hydrazide and a ketone or aldehyde.
General Workflow for Hydrazone Linker Synthesis:
Caption: General synthesis of a hydrazone linker.
Experimental Protocol: General Synthesis of a Hydrazone Linker [9][10]
-
Dissolve the hydrazide-containing molecule (1.0 eq) in a suitable solvent such as ethanol.
-
Add the ketone or aldehyde-containing molecule (1.0 eq) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Synthesis of a Glutathione-Sensitive Disulfide Linker
Disulfide linkers often incorporate a reactive group for antibody conjugation (e.g., N-hydroxysuccinimide ester) and a thiol-reactive group for payload attachment. A common strategy involves reacting a thiol-containing payload with a pyridyl disulfide-activated linker.
General Workflow for Disulfide Linker Synthesis and Conjugation:
Caption: Formation of a disulfide-linked payload.
Experimental Protocol: General Synthesis of a Disulfide Linker
-
Activation of the Linker: A bifunctional linker containing a carboxylic acid and a disulfide bond is activated, for example, by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Disulfide Exchange with Payload:
-
Dissolve the pyridyl disulfide-activated linker (e.g., SPDB) in a suitable organic solvent.
-
Add the thiol-containing payload (1.0 eq).
-
Stir the reaction at room temperature. The progress of the disulfide exchange can be monitored by observing the release of pyridine-2-thione spectrophotometrically at 343 nm.
-
Upon completion, the disulfide-linked payload can be purified by column chromatography.
-
Characterization of Synthesized Linkers
The identity and purity of the synthesized linkers must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the linker and to ensure the absence of major impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized linker, confirming its elemental composition. Tandem MS (MS/MS) can be used to further elucidate the structure by analyzing fragmentation patterns.[11][12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a critical tool for assessing the purity of the linker and for its purification.[5][6][16][17] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
Conclusion
The synthesis of cleavable linkers is a critical aspect of ADC development. The choice of linker type and the purity of the synthesized linker-payload conjugate can significantly impact the efficacy and safety of the final ADC. This guide provides a practical foundation for the synthesis and characterization of protease-cleavable, pH-sensitive, and glutathione-sensitive linkers, enabling researchers to confidently advance their ADC programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone synthesis [organic-chemistry.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 10. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mal-Val-Ala-PAB-N(SO2Me)-Exatecan in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan drug-linker in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The protocols detailed below are based on preclinical evaluations of structurally similar ADCs, providing a robust framework for research and development.
Introduction
The this compound system represents a sophisticated approach in ADC technology. It combines a stable maleimide (B117702) group for antibody conjugation, a protease-cleavable Val-Ala dipeptide linker, a self-immolative p-aminobenzyl (PAB) spacer, and a potent topoisomerase I inhibitor payload, Exatecan (B1662903). This design ensures stability in circulation and facilitates targeted intracellular release of the cytotoxic agent. A notable example of a similar ADC is FZ-AD005, which targets Delta-like ligand 3 (DLL3) in Small Cell Lung Cancer (SCLC) and utilizes a Val-Ala linker to conjugate a derivative of exatecan.[1][2][3][4] Preclinical data on FZ-AD005 demonstrates the potential of this ADC construct, exhibiting potent anti-tumor activity and a favorable safety profile.[1][2][4][5]
Mechanism of Action
The targeted therapeutic action of an ADC utilizing the this compound linker-drug involves a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells (e.g., DLL3 in SCLC).[6]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[3]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B cleave the Val-Ala dipeptide linker.[7][8]
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm.
-
Topoisomerase I Inhibition: Exatecan, a potent camptothecin (B557342) analog, inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[9][10][11][12] By stabilizing the topoisomerase I-DNA cleavage complex, exatecan induces DNA single- and double-strand breaks, ultimately leading to cell cycle arrest and apoptosis.[9][13]
Signaling Pathway and Mechanism of Action Diagram
Caption: Workflow of ADC from target binding to apoptosis induction.
Quantitative Data Summary
The following tables summarize preclinical data for FZ-AD005, a DLL3-targeted ADC with a Val-Ala-Exatecan derivative payload, which serves as a relevant surrogate for an ADC utilizing the this compound linker.
Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines[3]
| Cell Line | DLL3 Expression | IC50 (nM) |
| DMS53 | High | 0.152 |
| NCI-H1105 | Medium | 4.295 |
| DMS79 | Low | 1.057 |
| NCI-H2227 | Negative | >100 |
Table 2: In Vivo Antitumor Efficacy of FZ-AD005 in Xenograft Models[3]
| Xenograft Model | Cancer Type | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H82 (CDX) | Small Cell Lung Cancer | 3 | 94.19% |
| NCI-H82 (CDX) | Small Cell Lung Cancer | 5 | 97.13% |
| NCI-H889 (CDX) | Small Cell Lung Cancer | 2.5 | 86.21% |
| NCI-H889 (CDX) | Small Cell Lung Cancer | 5 | 94.53% |
| NCI-H889 (CDX) | Small Cell Lung Cancer | 10 | 95.54% |
| LU5236 (PDX) | Small Cell Lung Cancer | 6 | Complete Tumor Eradication |
Table 3: Pharmacokinetic Parameters of FZ-AD005 in Cynomolgus Monkeys[3]
| Dose (mg/kg) | Clearance (mL/h/kg) | Half-life (h) | AUCt (μg·h/mL) |
| 1 | 0.968 | 103.2 | 49.3 |
| 3 | 1.23 | 115.7 | 121.0 |
| 10 | 1.04 | 145.5 | 480.0 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate an ADC with the this compound linker.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test ADC and control articles (e.g., non-targeting ADC, free payload)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of medium.[14] The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Drug Treatment: Prepare serial dilutions of the test ADC and control articles. Add 50 µL of the diluted compounds to the respective wells.[14] Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-144 hours at 37°C in a 5% CO2 incubator.[1][14]
-
Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Step-by-step workflow for in vitro cytotoxicity testing.
Protocol 2: In Vivo Xenograft Model Study
This protocol evaluates the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line or patient-derived tumor tissue
-
Matrigel
-
Test ADC and vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15][16]
-
Drug Administration: Administer the test ADC (e.g., intravenously) and vehicle control according to the planned dosing schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (defined by tumor volume endpoint or time), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group.
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of the ADC in a relevant animal model (e.g., cynomolgus monkey or rat).
Materials:
-
Animal model (e.g., cynomolgus monkeys)
-
Test ADC
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 5 min, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated bioanalytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[17][18]
-
Pharmacokinetic Modeling: Use a non-compartmental or compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Safety and Tolerability
Preclinical safety studies are crucial for any ADC development program. For FZ-AD005, the highest non-severely toxic dose in cynomolgus monkeys was determined to be 30 mg/kg, indicating a favorable safety profile.[1][4][5] Key safety assessments should include monitoring for common ADC-related toxicities such as myelosuppression, hepatotoxicity, and gastrointestinal issues.
Conclusion
The this compound drug-linker system holds significant promise for the development of effective and safe targeted cancer therapies. The provided data and protocols, based on the closely related FZ-AD005 ADC, offer a solid foundation for researchers to design and execute preclinical studies to evaluate novel ADCs based on this technology. Careful consideration of the target antigen, antibody selection, and rigorous preclinical testing are paramount to advancing these promising therapeutics to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Data from FZ-AD005, a Novel DLL3-Targeted AntibodyâDrug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 6. Frontiers | Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions [frontiersin.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Portico [access.portico.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initiation and Characterization of Small Cell Lung Cancer Patient-Derived Xenografts from Ultrasound-Guided Transbronchial Needle Aspirates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development and Validation of an ADA-Tolerant Assay for Quantification of an Exatecan-Based ADC in Monkey Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ADC Internalization and Payload Release
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative pharmacology in antibody-drug conjugate development: armed antibodies or targeted small molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 6. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 13. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ADC Internalization Detection Reagent with pH-Sensitive Fluorescence | Lab Manager [labmanager.com]
- 15. blog.championsoncology.com [blog.championsoncology.com]
- 16. perceptive.com [perceptive.com]
- 17. blog.championsoncology.com [blog.championsoncology.com]
- 18. Catabolism of antibody drug conjugates and characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. mdpi.com [mdpi.com]
- 24. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 34. [PDF] Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. | Semantic Scholar [semanticscholar.org]
- 35. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. research.ed.ac.uk [research.ed.ac.uk]
- 38. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 39. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Mal-Val-Ala-PAB-N(SO2Me)-Exatecan ADCs
Welcome to the technical support center for Mal-Val-Ala-PAB-N(SO2Me)-Exatecan Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the solubility and handling of these complex bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound drug-linker, and what are its components?
A1: This is a sophisticated drug-linker construct used for creating ADCs. It consists of:
-
Mal: A maleimide (B117702) group for covalent attachment to cysteine residues on a monoclonal antibody (mAb).
-
Val-Ala: A valine-alanine dipeptide, which serves as a recognition site for cleavage by lysosomal proteases like Cathepsin B inside the target cancer cell.[][2][3]
-
PAB: A p-aminobenzyl alcohol self-immolative spacer. After the Val-Ala peptide is cleaved, the PAB group spontaneously decomposes to release the exatecan (B1662903) payload in its active form.[3][4][5]
-
N(SO2Me): A methylsulfonyl group attached to the PAB spacer. This is a specific chemical modification on the linker.
-
Exatecan: A highly potent topoisomerase I inhibitor payload, which induces cancer cell death by damaging DNA.[][7][8]
The entire construct, this compound, has been used in the synthesis of investigational ADCs, such as FZ-AD005, which targets delta-like ligand 3 (DLL3).[9][10]
Q2: Why is my this compound ADC aggregating or precipitating?
A2: Aggregation and poor solubility are common challenges with ADCs, driven primarily by the hydrophobicity of their components.[][12][13][14] Key contributing factors for this specific ADC include:
-
Hydrophobic Payload: Exatecan is an inherently hydrophobic molecule, a known challenge for camptothecin (B557342) derivatives used in ADCs.[4][15][16][17]
-
Hydrophobic Linker: The Val-Ala-PAB linker system also contributes significantly to the overall hydrophobicity of the conjugate.[4][5][17]
-
High Drug-to-Antibody Ratio (DAR): The number of drug-linker molecules attached to each antibody dramatically impacts solubility. Higher DAR values (often >4) increase the ADC's surface hydrophobicity, leading to a greater tendency for molecules to self-associate and aggregate.[][12][14][17]
Q3: What is the recommended starting solvent for the this compound drug-linker before conjugation?
A3: The recommended starting solvent for the unconjugated drug-linker is a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO).[15][16] Solubility in DMSO has been reported to be ≥100 mg/mL.[9] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[8][16]
Q4: How can I improve the solubility of the final ADC product?
A4: Improving ADC solubility involves a multi-faceted approach focusing on formulation. This includes optimizing buffer conditions and using excipients to stabilize the ADC and prevent aggregation. Key strategies are detailed in the Troubleshooting Guide below and include screening for pH, buffer salts, and the addition of stabilizers like sugars, amino acids, or non-ionic surfactants.[16][18]
Troubleshooting Guides
Issue 1: Poor Solubility & Aggregation During Conjugation
If you observe precipitation or aggregation during the conjugation reaction, consider the following troubleshooting steps.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for ADC conjugation solubility issues.
Troubleshooting Steps & Recommendations
| Step | Action | Detailed Recommendation |
| 1. Add Co-solvent | Introduce a limited amount of an organic co-solvent to the aqueous reaction buffer. | Start by adding 5-10% (v/v) of DMSO or DMA to the conjugation buffer. This can significantly improve the solubility of the hydrophobic drug-linker.[15] Caution: High concentrations of organic solvents (>20%) can denature the antibody. |
| 2. Optimize Reaction Conditions | Adjust the temperature, time, and pH of the conjugation reaction. | Temperature: Lowering the temperature (e.g., to 4°C or room temperature) may slow aggregation kinetics. Time: Reducing the reaction time can limit the exposure of the increasingly hydrophobic ADC to conditions that promote aggregation.[15] pH: Ensure the pH is optimal for maleimide-thiol conjugation (typically pH 6.5-7.5).[15] |
| 3. Adjust Linker-Payload Equivalents | Re-evaluate the molar equivalents of the drug-linker added to the antibody. | While higher equivalents are used to drive the reaction to a higher DAR, this also increases the concentration of the hydrophobic species. Finding a balance is key. If aggregation is severe, consider reducing the equivalents.[15] |
| 4. Consider Linker Modification | If solubility issues are intractable, modifying the linker itself is a common strategy in ADC development. | While this involves re-synthesis, incorporating hydrophilic elements like PEG chains or polysarcosine is a highly effective, albeit advanced, strategy to permanently increase the solubility of the drug-linker and the final ADC.[4][19][20][21] |
Issue 2: ADC Precipitation or Aggregation Post-Purification / During Formulation
If the purified ADC is unstable in the final formulation buffer, a systematic screening of buffer components is recommended.
Formulation Screening Workflow
Caption: Systematic workflow for ADC formulation development.
Recommended Formulation Components for Screening
The following table summarizes common excipients used to improve ADC stability and solubility. A systematic, multi-component screen is the most effective approach.
| Component Category | Examples | Typical Concentration Range | Primary Function |
| Buffering Agents | Histidine, Acetate, Citrate, Phosphate | 10-50 mM | Maintain optimal pH for stability |
| Tonicity Modifiers | NaCl | 50-150 mM | Adjust solution tonicity |
| Bulking Agents / Stabilizers | Sucrose, Trehalose | 1-10% (w/v) | Stabilize protein structure, especially for lyophilized formulations |
| Solubility Enhancers / Aggregation Inhibitors | L-Arginine, Glycine | 50-250 mM | Reduce protein self-association and improve solubility |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevent surface-induced aggregation and precipitation |
Experimental Protocols
Protocol 1: Buffer and Excipient Screening for ADC Solubility
Objective: To identify an optimal buffer system that maintains the solubility and stability of the this compound ADC.
Methodology:
-
Prepare Stock Solutions: Create concentrated stock solutions of various buffers (e.g., 100 mM Histidine, Acetate) and excipients (e.g., 1 M Arginine, 40% Sucrose, 1% Polysorbate 20) at a consistent pH (e.g., pH 6.0).
-
Design Screening Matrix: Set up a screening matrix in a 96-well plate format. Vary one component at a time (e.g., pH from 5.0-7.5) or use a design of experiments (DoE) approach to test combinations of buffers and excipients.
-
Buffer Exchange: Exchange the ADC from its purification buffer into the various formulation candidates. This can be done using dialysis, tangential flow filtration (TFF), or 96-well desalting plates. Adjust the final ADC concentration to a target level (e.g., 1-10 mg/mL).
-
Incubation & Stress: Incubate the plate under both standard (4°C) and accelerated stress conditions (e.g., 40°C for 1 week, or repeated freeze-thaw cycles) to evaluate long-term stability.
-
Analysis: Analyze the samples at initial and subsequent time points using the analytical methods described below. Key readouts are the percentage of monomer and the formation of high molecular weight species (aggregates).
Protocol 2: Key Analytical Methods for Solubility & Aggregation Assessment
Objective: To quantitatively measure the aggregation state and hydrophobicity profile of the ADC in different formulations.
| Method | Principle | What It Measures |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Quantifies the percentage of monomeric, dimeric, and larger aggregate species. This is the gold standard for measuring aggregation.[17] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Provides the average particle size (hydrodynamic diameter) and an estimate of size distribution (polydispersity). Useful for detecting early signs of aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Assesses the hydrophobicity profile of the ADC. An increase in retention time compared to the unconjugated antibody indicates increased hydrophobicity. It can also resolve different DAR species.[17][22] |
| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths. | Can be used to determine ADC concentration and to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[14] |
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mal-PEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 20. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Conjugation of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
Welcome to the technical support center for the conjugation of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the conjugation of the this compound linker-payload to an antibody?
A1: The primary challenges stem from the physicochemical properties of the components. Exatecan is a hydrophobic molecule, which can lead to aggregation of the final ADC, particularly at higher drug-to-antibody ratios (DAR).[1][2][3] The maleimide (B117702) group is susceptible to hydrolysis and side reactions, which can result in low conjugation yields and heterogeneity of the product.[4][5][6] Additionally, the Val-Ala peptide linker can exhibit instability in certain plasma models, such as murine plasma, due to enzymatic cleavage.[7][8][9]
Q2: What is the optimal pH for the maleimide-thiol conjugation step?
A2: The optimal pH for the reaction between the maleimide group of the linker and the thiol groups on the reduced antibody is between 6.5 and 7.5.[4][6][] At a pH below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as lysine (B10760008) residues, leading to a loss of selectivity.[4][]
Q3: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
A3: Low conjugation yield can be attributed to several factors:
-
Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, rendering it unreactive towards thiols.[6] Always prepare aqueous solutions of the maleimide-containing linker immediately before use.[4]
-
Oxidized or Inaccessible Cysteines: The cysteine residues on the antibody may have re-formed disulfide bonds or may be sterically hindered. Ensure complete reduction of the interchain disulfides using a sufficient molar excess of a reducing agent like TCEP or DTT.[4][11]
-
Insufficient Molar Ratio of Linker-Payload: A low molar excess of the linker-payload over the antibody can lead to incomplete conjugation. A 10-20 fold molar excess of the linker is a good starting point, but this may need to be optimized for your specific antibody.[12]
-
Suboptimal Reaction Conditions: Ensure the pH, temperature, and reaction time are optimized.[] Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[12]
Q4: I am observing significant aggregation of my ADC post-conjugation. What can be done to mitigate this?
A4: Aggregation is a common issue with hydrophobic payloads like Exatecan.[1][2][3] Here are some strategies to minimize aggregation:
-
Control the DAR: Higher DAR values increase the overall hydrophobicity of the ADC, promoting aggregation.[3][14] Consider targeting a lower average DAR.
-
Optimize Conjugation Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) and for a shorter duration.
-
Formulation: Use buffers containing excipients like polysorbate or sucrose (B13894) to improve the stability of the ADC.
-
Purification: Immediately after conjugation, purify the ADC using methods like size-exclusion chromatography (SEC) to remove aggregates.[]
Q5: How can I confirm the successful conjugation and determine the drug-to-antibody ratio (DAR)?
A5: Several analytical techniques can be used to characterize the ADC:
-
UV/Vis Spectroscopy: This is a simple method to estimate the average DAR, provided the antibody and the drug have distinct absorbance maxima.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs, allowing for the determination of the DAR distribution and the average DAR.[]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC and its subunits, providing precise information on the DAR and the sites of conjugation.[][17]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of unconjugated payload and to assess the purity of the ADC.[12][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Maleimide hydrolysis | Prepare fresh solutions of the maleimide linker-payload immediately before use.[4] |
| Incomplete antibody reduction | Increase the molar excess of the reducing agent (TCEP or DTT) and/or the incubation time.[4][11] | |
| Suboptimal pH | Ensure the reaction buffer pH is between 6.5 and 7.5.[4][6][] | |
| Low molar ratio of linker-payload | Increase the molar excess of the this compound to the antibody.[12] | |
| High Levels of Aggregation | High hydrophobicity of the conjugate | Target a lower average DAR. Optimize conjugation conditions (lower temperature, shorter time). Use stabilizing excipients in the formulation.[1][2][3] |
| Inefficient purification | Purify the ADC immediately after the conjugation reaction using SEC to remove aggregates.[] | |
| Heterogeneous Product | Side reactions of the maleimide group | Maintain the pH between 6.5 and 7.5 to minimize reaction with amines.[4][] Consider alternative conjugation strategies if thiazine (B8601807) rearrangement is a significant issue (e.g., if conjugating to an N-terminal cysteine).[5][18] |
| Inconsistent reduction of the antibody | Carefully control the amount of reducing agent and the reaction time to achieve a consistent number of free thiols.[][11] | |
| Premature Drug Release | Instability of the thioether bond | The thioether bond formed can undergo a retro-Michael reaction. While generally stable, this can be a concern. Post-conjugation, hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 can lead to a more stable product, though this needs careful optimization.[4] |
| Enzymatic cleavage of the Val-Ala linker | This is a known characteristic of this linker, especially in mouse models.[7][8][9] For preclinical in vivo studies in mice, consider using Ces1C knockout models.[9] |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Preparation: Prepare the antibody in a degassed buffer such as PBS at a pH of 7.2-7.5.[4]
-
Reduction: Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[4][19]
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature.[4][19]
-
Removal of Reducing Agent: If necessary, remove the excess TCEP using a desalting column.[4]
Protocol 2: Maleimide-Thiol Conjugation
-
Reagent Preparation: Dissolve the this compound in a minimal amount of a dry, biocompatible organic solvent like DMSO or DMF immediately before use.[4]
-
Conjugation: Add the linker-payload solution to the reduced antibody solution to achieve a 10-20 fold molar excess of the linker.[12] Perform the addition dropwise while gently stirring.
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[12][19]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, quenching reagent, and any aggregates.[]
Protocol 3: DAR Determination by HIC-HPLC
-
Column: Use a hydrophobic interaction chromatography (HIC) column.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: The peaks corresponding to different DAR species will elute at different salt concentrations. Calculate the average DAR based on the peak areas and their corresponding DAR values.[]
Visualizations
Caption: A typical experimental workflow for ADC conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Mechanism of action of an Exatecan-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bachem.com [bachem.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Aggregation of Exatecan-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Exatecan-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue?
ADC aggregation is the self-association of individual ADC molecules into higher-order species like dimers, trimers, and larger insoluble precipitates.[1][2] This is a significant concern because aggregation can:
-
Reduce Efficacy: Aggregates may block the antigen-binding site of the antibody, hindering the ADC's ability to target cancer cells.[1]
-
Increase Immunogenicity: The formation of ADC aggregates can trigger unwanted immune responses in patients.[1]
-
Cause Off-Target Toxicity: Aggregation can alter the clearance pathways of the ADC, leading to accumulation in organs such as the liver and kidneys, which can cause non-specific toxicity.[1][3]
-
Complicate Manufacturing: The presence of aggregates necessitates additional purification steps, which can decrease yield and increase manufacturing costs.[1]
Q2: What makes Exatecan-based ADCs particularly susceptible to aggregation?
The tendency for Exatecan-based ADCs to aggregate is primarily due to the physicochemical properties of the Exatecan payload and the linkers used for conjugation.[1]
-
Increased Hydrophobicity: Exatecan and many commonly used linkers are inherently hydrophobic.[4][5] When multiple drug-linker molecules are attached to an antibody, especially at a high drug-to-antibody ratio (DAR), the overall surface hydrophobicity of the ADC increases.[6] These hydrophobic patches on different ADC molecules can interact, leading to aggregation.[7][8]
-
High DAR: A higher DAR is often desirable to maximize the delivery of the cytotoxic payload to tumor cells. However, a high DAR (e.g., 8) is strongly correlated with an increased propensity for aggregation.[6]
-
Conformational Instability: The process of conjugating the drug-linker to the antibody can sometimes induce conformational changes in the antibody's structure, exposing hydrophobic regions that are normally buried. This can promote protein-protein interactions and lead to aggregation.[2][3]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the aggregation of my Exatecan ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences aggregation.[1] Numerous studies have demonstrated that increasing the DAR leads to a higher overall hydrophobicity of the ADC, which in turn promotes the formation of aggregates.[1][6] This presents a major challenge, as a higher DAR is often sought to enhance the cytotoxic payload delivered to cancer cells.[1]
-
High DAR Challenges: ADCs with a high DAR (e.g., DAR 8) are particularly prone to aggregation, which can lead to accelerated plasma clearance and potential off-target toxicity.[1][6]
-
Balancing Efficacy and Stability: The objective is to achieve a DAR that is high enough for therapeutic efficacy without compromising the ADC's physicochemical stability. This has spurred the development of strategies to counteract the hydrophobicity associated with high DARs.[1]
Q4: What analytical techniques are recommended for detecting and quantifying Exatecan ADC aggregates?
A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation.
-
Size-Exclusion Chromatography (SEC): This is the most common method for detecting and quantifying aggregates. It separates molecules based on their size, allowing for the resolution of monomers, dimers, and higher-order aggregates.[3][9]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique provides information on the molecular weight and size distribution of the species present, which is crucial for accurately assessing aggregation levels.[3][10]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of small amounts of aggregates and can provide information on the size distribution of particles in a solution.
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): SV-AUC is a powerful method for characterizing the hydrodynamic properties of macromolecules and can be used to study ADC self-association and aggregation.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with Exatecan-based ADCs.
Problem 1: My Exatecan ADC shows significant aggregation immediately after the conjugation reaction.
-
Likely Causes: This is a common problem that often points to issues within the conjugation process itself.[11]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs dramatically increase the hydrophobicity of the ADC, which is a primary driver of aggregation.[11]
-
Suboptimal Reaction Buffer: The pH of the conjugation buffer may be too close to the antibody's isoelectric point, reducing its solubility.[7][11]
-
Presence of Organic Solvents: Solvents used to dissolve the hydrophobic drug-linker can denature the antibody and promote aggregation.[7]
-
-
Solutions:
-
Optimize DAR: Aim for the lowest effective DAR (typically 2-4 for highly potent payloads, though higher DARs up to 8 are targeted for moderately potent payloads like Exatecan).[11]
-
Buffer Screening: Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.2-8.0).[11]
-
Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine, to increase the overall hydrophilicity of the ADC.[4][12]
-
Immobilized Conjugation: Perform the conjugation reaction with the antibody immobilized on a solid support (e.g., an affinity resin) to prevent intermolecular interactions and aggregation.[7]
-
Problem 2: My ADC is monomeric after purification but aggregates during storage.
-
Likely Causes: Gradual aggregation during storage indicates issues with the formulation and storage conditions.[1]
-
Inappropriate Formulation Buffer: The pH, ionic strength, or buffer species may not be optimal for long-term stability.[11]
-
Lack of Stabilizing Excipients: The formulation may be missing key excipients that protect the ADC from aggregation.[11]
-
Harsh Storage Conditions: Freeze-thaw cycles and elevated temperatures can induce aggregation.[11][13]
-
-
Solutions:
-
Formulation Optimization: Conduct a comprehensive screen of different buffer systems to identify the optimal pH and ionic strength for your specific ADC.[11]
-
Use Stabilizing Excipients: Add excipients such as sugars (sucrose, trehalose), amino acids (arginine, histidine), or non-ionic surfactants (polysorbate 20/80) to enhance stability.[11]
-
Controlled Storage: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant.[11]
-
Data Presentation
Table 1: Effect of Formulation Conditions on Exatecan ADC Aggregation
| Formulation ID | Buffer System (pH) | Excipients | Storage Temp. (°C) | % Aggregate (Initial) | % Aggregate (3 Months) |
| F1 | 50 mM Histidine (6.0) | None | 4 | 1.2 | 5.8 |
| F2 | 50 mM Histidine (6.0) | 250 mM Sucrose | 4 | 1.1 | 2.5 |
| F3 | 50 mM Histidine (6.0) | 250 mM Sucrose, 0.02% Polysorbate 20 | 4 | 1.0 | 1.5 |
| F4 | 50 mM Phosphate (7.4) | None | 4 | 2.5 | 9.7 |
| F5 | 50 mM Phosphate (7.4) | 150 mM Arginine | 4 | 2.3 | 6.2 |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher molecular weight species of an Exatecan ADC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Exatecan ADC sample
Procedure:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the Exatecan ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[1]
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Visualizations
Caption: Root causes of increased surface hydrophobicity and subsequent aggregation of Exatecan ADCs.
Caption: A step-by-step workflow for identifying, quantifying, and addressing ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Exatecan Conjugates Technical Support Center: Optimizing Drug-to-Antibody Ratio
Welcome to the technical support center for Exatecan antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for an Exatecan ADC?
The optimal DAR for an Exatecan ADC is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties. While a higher DAR can increase the cytotoxic potential, it may also lead to issues with aggregation, instability, and rapid clearance from circulation.[1] Generally, a DAR of 4 to 8 is targeted for Exatecan ADCs.[1] For instance, some approved ADCs with topoisomerase I inhibitor payloads have a high DAR of 8 to maximize the therapeutic window.[1][2] However, the ideal DAR is dependent on the specific antibody and target and should be determined empirically for each ADC construct.[1]
Q2: What are the primary challenges associated with achieving a high DAR for Exatecan ADCs?
The main challenge in developing high-DAR Exatecan ADCs is the inherent hydrophobicity of the Exatecan payload.[1] Conjugating multiple hydrophobic drug molecules to an antibody can lead to several complications:
-
Aggregation: Hydrophobic interactions between drug molecules on different ADCs can cause them to clump together, forming aggregates.[1][3]
-
Instability: Aggregated ADCs are often less stable and more prone to degradation.[1]
-
Rapid Clearance: The hydrophobic nature of high-DAR ADCs can lead to faster clearance from the bloodstream, reducing their therapeutic efficacy.[1][2]
-
Manufacturing Difficulties: The tendency of the ADC to aggregate can complicate the conjugation, purification, and formulation processes.[1]
Q3: What are site-specific conjugation methods and how can they benefit Exatecan ADCs?
Site-specific conjugation involves attaching the drug-linker to predetermined sites on the antibody. This approach provides several advantages over random conjugation methods (e.g., targeting lysines or cysteines), which yield a heterogeneous mixture of ADCs with varying DARs.[1][4] Benefits of site-specific conjugation include:
-
Homogeneous Product: Ensures a uniform DAR, leading to a more consistent and well-defined product.[5][]
-
Improved Therapeutic Window: By controlling the exact placement of the payload, it's possible to optimize efficacy while minimizing toxicity.[7]
-
Enhanced Pharmacokinetics: A homogeneous ADC population generally exhibits more predictable and favorable pharmacokinetic properties.
Q4: How do hydrophilic linkers improve the properties of high-DAR Exatecan ADCs?
Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine, can counteract the hydrophobicity of the Exatecan payload.[1][2] Incorporating these linkers can:
-
Reduce Aggregation: By increasing the overall hydrophilicity of the ADC, these linkers mitigate the tendency for aggregation.[1][3]
-
Improve Pharmacokinetics: Hydrophilic linkers can lead to a better pharmacokinetic profile and reduce rapid clearance.[2][8]
-
Enable Higher DAR: The use of such linkers allows for the generation of highly conjugated Exatecan ADCs (e.g., DAR 8) with excellent physicochemical properties and potent in vivo anti-tumor activity.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent DAR | Poor Solubility of Linker-Payload: The hydrophobic Exatecan-linker may not be fully soluble in the aqueous conjugation buffer.[9] | Optimize Reaction Conditions: Introduce a limited amount of an organic co-solvent like DMSO to improve solubility. Be cautious as high concentrations can denature the antibody.[9] Optimize pH, temperature, and reaction time.[9][10] |
| Incomplete Antibody Reduction: For thiol-based conjugation, disulfide bonds may not be fully reduced. | Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like TCEP and ensure excess reducing agent is removed before adding the linker-payload.[9][11] | |
| Variability in Conjugation Process: Inconsistent reaction parameters between batches. | Implement Strict Process Controls: Maintain tight control over all reaction parameters.[10] Utilize site-specific conjugation methods for a more homogeneous product.[1] | |
| ADC Aggregation During/After Conjugation | High Hydrophobicity: The high number of hydrophobic Exatecan molecules on the antibody surface drives aggregation.[1][3] | Employ a Hydrophilic Linker: Incorporate hydrophilic moieties like PEG or polysarcosine into the linker design to increase the ADC's overall hydrophilicity.[1][2] |
| High DAR: A higher number of conjugated drug molecules increases hydrophobicity. | Optimize DAR: Aim for the lowest effective DAR that still provides desired potency. | |
| Poor In Vivo Efficacy Despite High In Vitro Potency | Rapid ADC Clearance: Often linked to high hydrophobicity and aggregation.[1] | Characterize Pharmacokinetic Profile: Use hydrophilic linkers and optimize the DAR.[1][2] Analyze the ADC's stability and DAR over time in plasma.[12] |
| Premature Linker Cleavage: The linker may be unstable in circulation, leading to premature payload release.[12] | Select a Stable Linker: Choose a linker with enhanced plasma stability, ensuring the cleavage mechanism is specific to the tumor microenvironment or intracellular conditions.[1] |
Key Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Objective: To determine the average DAR and the distribution of drug-loaded species in an Exatecan ADC sample.[1]
-
Methodology:
-
Sample Preparation: Dilute the Exatecan ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.[1]
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[1]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[1]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[1]
-
Flow Rate: 0.5-1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
-
Gradient Elution: Start with a high concentration of mobile phase A and apply a linear gradient to a high concentration of mobile phase B. This elutes ADC species based on their hydrophobicity, with higher DAR species eluting later.[1]
-
Data Analysis: Identify and calculate the area of each peak corresponding to the unconjugated antibody and the different drug-loaded species. The average DAR is calculated from the weighted average of the peak areas.[13]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
-
Objective: To accurately determine the molecular weight of the different ADC species and calculate the average DAR.[1]
-
Methodology:
-
Sample Preparation: Desalt the Exatecan ADC sample to remove non-volatile salts.
-
LC System:
-
MS System:
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species. The DAR is calculated based on the mass shift corresponding to the drug-linker.[13]
-
Protocol 3: ADC Conjugation via Thiol-Maleimide Chemistry
-
Objective: To conjugate a maleimide-functionalized Exatecan-linker to an antibody.
-
Methodology:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a reducing agent like TCEP (e.g., 10-fold molar excess) in PBS buffer at 37°C for 1-2 hours.[11]
-
Linker-Payload Addition: Add the maleimide-functionalized Exatecan-linker to the reduced antibody solution in a specific molar ratio to achieve the desired DAR. The reaction is often performed in a buffer containing an organic co-solvent (e.g., DMSO) to help with the solubility of the linker-payload.[11]
-
Incubation: Incubate the reaction mixture at 4°C for 1-2 hours or overnight.[11]
-
Purification: Purify the ADC using methods like size-exclusion chromatography (SEC) or protein A chromatography to remove unreacted linker-payload and other impurities.
-
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. DAR Control & Conjugation Platforms: Advanced guide topic 1 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 5. Methods for the Generation of Single-Payload Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Premature Payload Release from Val-Ala Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the premature release of payloads from Valine-Alanine (Val-Ala) linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of payload release from a Val-Ala linker, and what can cause it to be released prematurely?
A1: The Val-Ala dipeptide linker is engineered for selective cleavage within the lysosomal compartment of target cancer cells. The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor tissues.[1][] The process is designed to be a two-step mechanism:
-
Enzymatic Cleavage: Cathepsin B recognizes and hydrolyzes the amide bond between the C-terminus of the alanine (B10760859) residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC).[1]
-
Self-Immolation: This initial cleavage triggers a rapid, spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified cytotoxic payload.[1]
Premature payload release occurs when the linker is cleaved before the ADC reaches the target tumor cell's lysosome, leading to potential off-target toxicity and reduced therapeutic efficacy.[3][4] Common causes include:
-
Cleavage by other proteases: While designed for Cathepsin B, the Val-Ala linker can be susceptible to cleavage by other proteases present in systemic circulation, such as neutrophil elastase.[3]
-
Instability in specific preclinical models: In mouse plasma, the Val-Ala linker can be cleaved by carboxylesterase 1C (Ces1C), leading to premature payload release in these models.[5][6] This is a critical consideration for preclinical evaluation.
-
Suboptimal linker-payload design: The physicochemical properties of the payload and the overall drug-to-antibody ratio (DAR) can influence the stability of the ADC, potentially leading to aggregation and increased susceptibility to non-specific cleavage.[5][7]
Q2: My ADC with a Val-Ala linker shows significant payload release in mouse plasma stability studies. What is the likely cause, and how can I address it?
A2: The most probable cause for instability in mouse plasma is the susceptibility of the Val-Ala linker to cleavage by mouse carboxylesterase 1C (Ces1C).[5][6] This enzyme is present in rodent plasma and can hydrolyze the dipeptide, leading to premature payload release that may not be observed in human plasma.[8]
Troubleshooting Strategies:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly higher release in mouse plasma is a strong indicator of Ces1C-mediated cleavage.
-
Utilize Ces1C Knockout Models: If available, performing in vivo studies in Ces1C knockout mice can confirm if this enzyme is the primary source of instability.[6]
-
Linker Modification: Consider engineering the linker to be more resistant to Ces1C. Introducing a hydrophilic group, such as glutamic acid, to create a Glu-Val-Ala linker can reduce susceptibility to Ces1C while maintaining sensitivity to Cathepsin B.[6]
Q3: I am observing high variability and aggregation of my Val-Ala linked ADC during storage and formulation. What factors could be contributing to this?
A3: High variability and aggregation can stem from the hydrophobic nature of the linker-payload combination, especially at a high drug-to-antibody ratio (DAR).[3][4][7]
Key Contributing Factors:
-
Hydrophobicity: Both the Val-Ala linker and many cytotoxic payloads are hydrophobic. High DARs increase the overall hydrophobicity of the ADC, promoting aggregation.[5][7] Val-Ala has been shown to have better hydrophilicity and stability compared to Val-Cit, allowing for higher DARs with less aggregation.[5][9]
-
Formulation Buffer: The pH, ionic strength, and presence of excipients in the formulation buffer can significantly impact ADC stability.
-
Storage Conditions: Temperature fluctuations and freeze-thaw cycles can induce aggregation.
Troubleshooting Steps:
-
Optimize DAR: Evaluate if a lower DAR can maintain efficacy while improving the stability profile.
-
Formulation Screening: Systematically screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation.
-
Hydrophilic Linker Modifications: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can mitigate aggregation.[10]
Quantitative Data Summary
Table 1: Comparative in vitro Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |
| Val-Cit | 1.0 | [11] |
| Val-Ala | 0.5 | [11][12] |
Table 2: Impact of Linker on ADC Aggregation
| Linker | Average DAR | Aggregation (%) | Reference |
| Val-Cit | ~7 | 1.80 | [5] |
| Val-Ala | ~7 | No obvious increase | [5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the Val-Ala linked ADC and quantify premature payload release in plasma from different species (e.g., human, mouse).
Methodology:
-
Preparation:
-
Thaw human and mouse plasma at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
To stop the reaction and precipitate proteins, add three volumes of cold acetonitrile (B52724) with an internal standard to each plasma aliquot.
-
Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C.[1]
-
-
Analysis:
-
Data Interpretation:
-
Plot the percentage of released payload against time to determine the stability profile in each plasma species.
-
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the Val-Ala linker to its intended cleavage enzyme, Cathepsin B.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT).
-
Add the ADC to the reaction buffer at a final concentration of 10 µM.
-
-
Enzyme Addition:
-
Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of 1 µM.
-
Include a control sample without Cathepsin B.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
-
Time Points and Quenching:
-
Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile.[6]
-
-
Analysis:
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the released payload.[15]
-
-
Data Interpretation:
-
Calculate the rate of payload release in the presence of Cathepsin B.
-
Visualizations
Caption: Intended intracellular payload release pathway for a Val-Ala linked ADC.
Caption: Troubleshooting workflow for premature payload release from Val-Ala linkers.
Caption: Relationship between causes of premature payload release and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates [research.unipd.it]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Enhancing the Stability of Maleimide Conjugation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during maleimide (B117702) conjugation, with a focus on enhancing the stability of the resulting conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for maleimide-thiol conjugates?
A1: The principal routes of instability for the thiosuccinimide linkage, formed from the reaction of a thiol and a maleimide, are:
-
Retro-Michael Reaction: This is a reversible process where the conjugate reverts to the original thiol and maleimide. This reaction can lead to the premature release of a conjugated payload (e.g., a drug) and the transfer of the maleimide-payload to other thiol-containing molecules in a biological environment, such as albumin or glutathione. This can result in off-target toxicity and reduced efficacy.[1]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. While this ring-opened form is no longer susceptible to the retro-Michael reaction, the hydrolysis rate of conventional N-alkylmaleimides is often too slow to effectively compete with the retro-Michael reaction in vivo.[2]
Q2: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays. What is the likely cause and how can I fix it?
A2: Significant payload loss in plasma is a classic sign of a thiol exchange reaction, driven by the retro-Michael reaction.[2] The thiosuccinimide linkage is unstable, and the maleimide-payload is transferred to abundant plasma thiols like albumin.
Here are some troubleshooting steps:
-
Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.[2]
-
Induce Hydrolysis for Stability: Before in vivo use, implement a controlled hydrolysis step. Incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours) can accelerate the formation of the stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.[2] The half-life of these ring-opened products can be over two years.[2][3]
-
Switch to a More Stable Linker: For future experiments, consider using a next-generation maleimide (NGM) designed for enhanced stability, such as a dibromomaleimide or a self-hydrolyzing maleimide.[2]
Q3: My conjugation reaction is inefficient, with a low yield. What could be the cause?
A3: A common cause for inefficient conjugation is the premature hydrolysis of the maleimide reagent before it can react with the target thiol.[2] This is particularly prevalent if stock solutions are prepared or stored improperly.
To troubleshoot this issue:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2]
-
Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH range of 6.5-7.5.[2] Below pH 6.5, the reaction slows down, while above pH 7.5, the maleimide is more susceptible to hydrolysis.[2] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[2]
-
Increase Molar Excess: Using a higher molar excess of the maleimide reagent (e.g., 10- to 20-fold) can help drive the reaction to completion, especially if the thiol concentration is low.[2]
Q4: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
A4: Next-Generation Maleimides (NGMs) are a class of maleimides designed to overcome the instability of traditional maleimide-thiol conjugates. They often feature substitutions on the maleimide ring that either promote rapid hydrolysis of the thiosuccinimide ring post-conjugation or create a more stable linkage altogether.
Examples include:
-
Dibromomaleimides and Diiodomaleimides: These NGMs can react with two thiol groups, for instance, from a reduced disulfide bond, effectively re-bridging the disulfide with a stable linker.[4] Diiodomaleimides, in particular, offer rapid bioconjugation with reduced pre-conjugation hydrolysis.[5][6]
-
N-Aryl Maleimides: These maleimides have an aromatic group attached to the nitrogen. This electron-withdrawing group accelerates the hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable product.[7]
-
Self-Hydrolyzing Maleimides: These are engineered to rapidly undergo intramolecular hydrolysis after reacting with a thiol, quickly forming the stable ring-opened structure.
Troubleshooting Guides
Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation and loss of activity, while hydrolysis can create two stable isomers, resulting in analytical heterogeneity (e.g., multiple peaks on HPLC).[2]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH of your storage buffer is within the optimal range of 6.5-7.0. Avoid basic conditions unless intentional hydrolysis is desired.
-
Control Temperature: Store your conjugates at 4°C or frozen at -80°C (with appropriate cryoprotectants like glycerol) to slow down degradation reactions.[2]
-
Induce Complete Hydrolysis: To create a stable, albeit heterogeneous, product, consider intentionally hydrolyzing the conjugate by incubating it at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period after purification. This will prevent further deconjugation.[2]
-
Use a Next-Generation Maleimide: For future experiments, switch to a maleimide designed for enhanced stability to circumvent these issues from the start.[2]
-
Problem 2: I'm observing protein aggregation during my conjugation reaction.
-
Possible Cause: The conjugation of hydrophobic maleimide-containing reagents can increase the overall hydrophobicity of the protein surface, leading to aggregation. Also, improper reaction conditions can contribute to protein denaturation and aggregation.
-
Troubleshooting Steps:
-
Optimize Reaction Buffer: Maintain a pH between 6.5 and 7.5. Ensure the buffer is free of thiols and primary/secondary amines. Consider using buffers like PBS, Tris, or HEPES.
-
Control Molar Ratio: Start with a 10:1 to 20:1 molar excess of the maleimide reagent to the protein and optimize from there for your specific protein.
-
Use Hydrophilic Linkers: Whenever possible, choose maleimide reagents with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the final conjugate.
-
Lower Protein Concentration: High protein concentrations can promote aggregation. If you observe aggregation, try diluting the reaction mixture.
-
Data Presentation
Table 1: Comparative Stability of Maleimide and Other Sulfhydryl-Reactive Groups
| Reagent Class | Linkage Type | Stability Characteristics | Advantages | Disadvantages |
| Maleimide | Thioether | Prone to retro-Michael reaction and hydrolysis.[1] | High specificity and rapid reaction rates at physiological pH. | Reversible linkage can lead to payload exchange.[1] |
| Iodoacetamide | Thioether | Forms a stable, irreversible thioether bond. | Stable and irreversible linkage. | Slower reaction rate than maleimides. |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond.[1] | Stable and irreversible linkage with good selectivity for thiols.[1] | Generally slower reaction rate than maleimides.[1] |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols.[1] | Allows for cleavable conjugation, which can be beneficial for drug delivery.[1] | Not suitable for applications requiring long-term stability in a reducing environment.[1] |
| Acrylates/Acrylamides | Thioether | Forms a stable thioether bond, less prone to retro-Michael reaction than maleimides.[1] | More stable linkage compared to maleimides.[1] | Generally slower reaction kinetics than maleimides.[1] |
Table 2: Performance Comparison of Maleimide Derivatives
| Maleimide Derivative | Reaction Half-Life (t½) with Thiol | Pre-conjugation Hydrolysis Half-Life (t½) | Post-conjugation Hydrolysis Half-Life (t½) | Reference |
| N-Alkyl Maleimide | - | - | ~27 hours | [8] |
| N-Aryl Maleimide | Reacts ~2.5 times faster than N-alkyl maleimides | ~55 minutes | - | [8] |
| N-Fluorophenyl Maleimide | - | 28 minutes | - | [8] |
| Dibromomaleimide | Rapid Conjugation | Slow pre-conjugation hydrolysis | - | [8] |
Experimental Protocols
Protocol 1: General Assessment of Conjugate Stability via RP-HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a maleimide-thiol conjugate over time.[2]
1. Materials and Reagents:
-
Purified maleimide-thiol conjugate
-
Reaction Buffers: 100 mM Phosphate buffer at pH 6.5, 7.4, and 8.5
-
Exogenous Thiol (optional): Glutathione (GSH)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC System: Reverse-phase HPLC with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).
-
Incubation Setup: For each condition to be tested, aliquot the conjugate into the respective incubation buffer to a final concentration of ~0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA.[2]
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. The intact conjugate, hydrolyzed products, and any deconjugated species will have different retention times.
-
Data Analysis: Integrate the peak areas for the different species at each time point to determine the rate of degradation or hydrolysis.
Protocol 2: Plasma Stability and Payload Migration Assay
This protocol describes a method to assess the stability of an ADC in plasma, including the quantification of payload migration to plasma proteins like albumin.[9][10]
1. Materials and Reagents:
-
Purified ADC
-
Plasma (e.g., human, mouse)
-
PBS (Phosphate-Buffered Saline)
-
Immunoaffinity beads targeting the antibody portion of the ADC
-
Anti-albumin beads
-
Wash and Elution buffers
-
LC-MS/MS system
2. Procedure:
-
Incubation: Dilute the ADC into plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Two-Step Immunocapture:
-
Step 1 (ADC Capture): Add the plasma aliquot to the pre-washed immunoaffinity beads that target the ADC's antibody. Incubate to capture the ADC and any antibody-associated species.
-
Step 2 (Albumin Adduct Capture): After separating the beads, take the supernatant (which contains plasma proteins) and add it to pre-washed anti-albumin beads to capture any payload that has migrated to albumin.[9][11]
-
-
Washing and Elution: Wash both sets of beads to remove non-specifically bound proteins. Elute the captured species from the beads.
-
Analysis: Analyze the eluates by LC-MS/MS to quantify the amount of conjugated payload (from the first capture) and the amount of payload attached to albumin (from the second capture).
Protocol 3: Synthesis of a Next-Generation Maleimide (Diiodomaleimide) Cross-linker
This protocol provides a general overview of the synthesis of a diiodomaleimide (DIM) cross-linker, which can be used for more stable bioconjugation.[5][6]
1. Materials and Reagents:
-
Dibromomaleimide
-
Sodium Iodide (NaI)
-
Acetic Acid
-
Methyl Chloroformate
-
N-methyl morpholine
-
THF (Tetrahydrofuran)
-
PEG-diamine
2. Procedure:
-
Synthesis of Diiodomaleimide: A Finkelstein-type reaction is performed by reacting dibromomaleimide with sodium iodide in a suitable solvent like acetic acid to yield diiodomaleimide.[5][6]
-
Activation of Diiodomaleimide: The diiodomaleimide is then activated, for example, with N-methoxycarbonyl using methyl chloroformate.[5][6]
-
Coupling to a Linker: The activated diiodomaleimide is reacted with a bifunctional linker, such as a PEG-diamine, to create the final bis-DIM cross-linking reagent.[5][6]
Visualizations
Caption: Instability pathways of a maleimide-thiol conjugate.
Caption: Workflow for enhancing maleimide conjugate stability.
Caption: Workflow for a two-step plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Exatecan (B1662903) antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo testing of Exatecan ADCs.
Issue 1: High in vivo toxicity (e.g., weight loss, neutropenia) at doses required for efficacy.
Question: We are observing significant toxicity in our animal models at doses that are necessary for anti-tumor activity. How can we improve the therapeutic window of our Exatecan ADC?
Possible Causes and Solutions:
-
Premature Payload Release: The linker connecting exatecan to the antibody may be unstable in circulation, leading to systemic release of the potent payload and off-target toxicity.[1][2][3]
-
Off-Target Uptake of the ADC: The ADC may be taken up by healthy tissues due to non-specific mechanisms or expression of the target antigen on normal cells.[1][2]
-
Solution: Conduct biodistribution studies to identify organs with high off-target ADC accumulation. If the antibody's Fc region is mediating uptake by immune cells, consider engineering the Fc domain to reduce binding to Fc receptors.[1]
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and increased off-target toxicity.[1][2]
-
Solution: Optimize the DAR to find a balance between potency and safety. While some Exatecan ADCs with a high DAR of 8 have shown favorable profiles, this is highly dependent on the linker and antibody combination.[6][7] Utilizing hydrophilic linkers can help mitigate the issues associated with high DAR.[7]
-
-
Inherent Payload Toxicity: Exatecan itself has dose-limiting toxicities.[1]
Issue 2: Inconsistent or poor in vivo efficacy despite good in vitro potency.
Question: Our Exatecan ADC is potent against cancer cell lines in vitro, but we are seeing variable or weak anti-tumor activity in our xenograft models. What could be the reason for this discrepancy?
Possible Causes and Solutions:
-
ADC Aggregation and Rapid Clearance: The hydrophobicity of exatecan can lead to ADC aggregation, which in turn causes rapid clearance from circulation and reduced tumor accumulation.[1][7]
-
Linker Instability: As mentioned above, premature release of the payload will not only cause toxicity but also reduce the amount of active drug reaching the tumor.[3]
-
Low Target Antigen Expression in the in vivo Model: The tumor cells in your in vivo model may have lower target antigen expression than the cell lines used for in vitro studies.
-
Solution: Confirm the target antigen expression levels in your tumor model using immunohistochemistry (IHC) or flow cytometry. If the expression is low, you may need to consider a different tumor model or an ADC targeting a more abundant antigen.[1]
-
-
Drug Resistance in the in vivo Model: The tumor may have developed resistance to topoisomerase I inhibitors or may express high levels of drug efflux pumps.[1][3]
Issue 3: Difficulty in achieving a homogeneous drug-to-antibody ratio (DAR).
Question: We are struggling with batch-to-batch variability and a heterogeneous DAR in our ADC preparations. How can we produce more homogeneous Exatecan ADCs?
Possible Causes and Solutions:
-
Conventional Conjugation Chemistries: Traditional methods of conjugating drugs to antibodies via lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADCs with varying DARs.[11][]
-
Solution: Employ site-specific conjugation technologies to achieve a uniform DAR.[11][][13] These methods involve engineering specific sites into the antibody for precise drug attachment. Examples include:
-
Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody.[13]
-
Enzymatic Conjugation: Using enzymes like Sortase A to attach the drug-linker to a specific recognition sequence on the antibody.[13]
-
Non-Natural Amino Acids: Incorporating non-natural amino acids with unique chemical handles for conjugation.[14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of off-target toxicity for Exatecan ADCs?
A1: The primary mechanisms include:
-
Premature payload release: Due to unstable linkers, the cytotoxic exatecan is released into systemic circulation before the ADC reaches the tumor.[2][3][]
-
Target-independent uptake: Healthy cells can take up the intact ADC through non-specific endocytosis.[2][] This can be exacerbated by the hydrophobicity of the ADC, leading to clearance by cells with high endocytic capacity.[2]
-
On-target, off-tumor toxicity: The target antigen for the ADC may also be expressed at low levels on healthy tissues, leading to unintended toxicity.[1]
Q2: How does the hydrophobicity of Exatecan impact ADC development and how can it be mitigated?
A2: Exatecan is a hydrophobic molecule, which can pose challenges in ADC development. High hydrophobicity can lead to aggregation, poor solubility, rapid plasma clearance, and increased off-target toxicity.[1][2][7] To mitigate these issues, hydrophilic linkers are often employed. These linkers can "mask" the hydrophobicity of the payload, improving the ADC's pharmacokinetic properties and reducing aggregation.[7][9][10]
Q3: What is the "bystander effect" and why is it important for Exatecan ADCs?
A3: The bystander effect refers to the ability of a payload, once released from an ADC within a target cancer cell, to diffuse across the cell membrane and kill neighboring cancer cells that may not express the target antigen.[1][] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. Exatecan's ability to diffuse across cell membranes contributes to a potent bystander effect.[1][10]
Q4: What are the advantages of using Exatecan as a payload compared to other topoisomerase I inhibitors like SN-38 or DXd?
A4: Exatecan offers several potential advantages:
-
High Potency: It is a highly potent topoisomerase I inhibitor.[1][6][10]
-
Overcoming Drug Resistance: Exatecan has been shown to be less susceptible to efflux by certain multidrug resistance pumps, such as P-gp, compared to other camptothecins like SN-38 and DXd.[3][10]
-
Favorable Safety Profile in Some Contexts: Some preclinical data suggests that Exatecan-based ADCs may not be associated with certain toxicities, like interstitial lung disease, that have been observed with other payloads.[10]
Q5: What are some innovative strategies being explored to further reduce the off-target toxicity of Exatecan ADCs?
A5: Several novel approaches are under investigation:
-
Dual-Payload ADCs: These ADCs carry two different payloads with distinct mechanisms of action. This can potentially enhance anti-tumor efficacy and overcome drug resistance.[17][18]
-
Bispecific Antibodies: Using antibodies that recognize two different antigens on cancer cells can increase tumor specificity and reduce binding to healthy tissues that may only express one of the antigens.
-
Payload-Binding Agents: Co-administering an agent, such as an antibody fragment, that specifically binds to and neutralizes any prematurely released exatecan in the circulation is a strategy to mitigate systemic toxicity.[19]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Exatecan-Based Immunoconjugates against HER2-Positive and HER2-Negative Breast Cancer Cell Lines
| Compound | Target | Cell Line | HER2 Status | IC50 (nM) |
| Exatecan-based ADC (13) | HER2 | SK-BR-3 | Positive | 0.41 ± 0.05 |
| Exatecan-based ADC (14) | HER2 | SK-BR-3 | Positive | 1.13 ± 0.21 |
| Exatecan-based ADC (15) | HER2 | SK-BR-3 | Positive | 14.69 ± 6.57 |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | SK-BR-3 | Positive | 0.38 ± 0.04 |
| Exatecan-based ADCs (13-15) & T-DXd | HER2 | MDA-MB-468 | Negative | > 30 |
| Free Exatecan | - | SK-BR-3 | Positive | Subnanomolar |
| Free Exatecan | - | MDA-MB-468 | Negative | Subnanomolar |
| Data adapted from a study on optimized Exatecan-based immunoconjugates.[20] |
Table 2: Comparison of In Vivo Linker Stability for Different ADC Platforms
| ADC Platform | Linker Type | Time Point | DAR Retention (%) |
| T-DXd | GGFG tetrapeptide | 7 days | ~50% |
| Exolinker ADC | Exo-EVC | 7 days | >50% |
| Data suggests the Exolinker platform offers enhanced stability relative to the GGFG-linker used in T-DXd.[4] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers.
Materials:
-
Exatecan ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the exatecan payload.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The retention time increases with the DAR.
-
Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker by measuring the amount of payload that remains conjugated to the antibody over time in plasma.
Materials:
-
Exatecan ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G) for ADC isolation
-
LC-MS/MS system for quantification of total antibody and conjugated payload
Procedure:
-
Incubate the Exatecan ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Isolate the ADC from the plasma using affinity capture beads.
-
Elute the captured ADC.
-
Quantify the total antibody concentration (e.g., by ELISA or LC-MS).
-
Quantify the concentration of the conjugated payload using a suitable analytical method like LC-MS/MS.
-
Calculate the DAR at each time point by dividing the molar concentration of the conjugated payload by the molar concentration of the total antibody.
-
Plot the DAR over time to assess the stability of the ADC. A stable ADC will show minimal decrease in DAR over the incubation period.[4]
Visualizations
Caption: General mechanism of action for an Exatecan ADC.
Caption: Troubleshooting workflow for ADC off-target toxicity.
Caption: Comparison of common cleavable linker mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
- 13. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 17. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
- 20. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Mal-Val-Ala-PAB-N(SO2Me)-Exatecan ADCs
Welcome to the technical support center for the purification of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The primary challenges stem from the inherent heterogeneity of the crude conjugation mixture and the physicochemical properties of the ADC components. Key difficulties include:
-
High Levels of Aggregation: The hydrophobicity of the exatecan (B1662903) payload can lead to the formation of high molecular weight species (HMWS) or aggregates, which can impact efficacy, safety, and immunogenicity.[1][2]
-
Removal of Unconjugated Antibody and Free Payload: Efficiently separating the desired ADC from both the unconjugated monoclonal antibody (mAb) and the excess, highly cytotoxic free linker-payload is critical for safety and efficacy.[3][4]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a mixture of ADC species with varying numbers of drug molecules attached (DAR=0, 2, 4, 6, 8, etc.).[][6] Achieving a consistent and desired DAR distribution is a significant purification goal.[]
-
Linker-Payload Instability: The Mal-Val-Ala-PAB linker is designed to be cleavable.[7][8] However, premature cleavage during purification can lead to product loss and the generation of additional impurities that need to be removed.[9][10]
Q2: Which chromatographic techniques are most effective for purifying this type of ADC?
A multi-step chromatographic approach is typically necessary. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly well-suited for separating ADC species based on their DAR values.[11][12] The hydrophobicity of the ADC increases with the number of conjugated exatecan payloads, allowing for their resolution.[6]
-
Ion Exchange Chromatography (IEX): Both cation exchange (CEX) and anion exchange (AEX) can be used to remove impurities like host cell proteins, DNA, and charge variants.[][13] CEX, in particular, is effective at removing aggregates.[14][15]
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on size. It is highly effective for removing aggregates (high molecular weight species) and small molecule impurities like unconjugated linker-payload.[][16][17]
Q3: How does the this compound linker-payload influence the purification strategy?
The linker-payload combination has several key impacts:
-
Increased Hydrophobicity: Exatecan is a hydrophobic molecule.[2] Its conjugation to the antibody significantly increases the overall hydrophobicity of the ADC, making aggregation a primary concern and HIC a suitable purification method.[2][18]
-
Potential for Instability: The Val-Ala dipeptide is a substrate for enzymes like Cathepsin B, making the linker cleavable inside the target cell.[19] Conditions during purification (e.g., extreme pH, presence of certain enzymes) must be controlled to prevent premature cleavage of the PAB-N(SO2Me)-Exatecan.[10]
-
Heterogeneity: The conjugation process creates a mixture of species with different DAR values, which necessitates a high-resolution purification step like HIC to isolate a more homogeneous product.[]
Troubleshooting Guide
Issue 1: High Levels of Aggregation Post-Conjugation
Q: My ADC solution shows a high percentage of aggregates after the conjugation reaction. What are the potential causes and how can I mitigate this?
A: High aggregation is a common issue, primarily driven by the increased hydrophobicity from the exatecan payload.[2]
-
Potential Causes:
-
Hydrophobic Interactions: The hydrophobic exatecan molecules on the surface of the antibodies can interact, leading to self-association and aggregation.[2][20]
-
Use of Co-solvents: Organic co-solvents used to dissolve the linker-payload during conjugation can denature the antibody, exposing hydrophobic regions and promoting aggregation.[15]
-
pH and Buffer Conditions: The low pH conditions sometimes used in antibody processing can induce aggregate formation.[2][21]
-
-
Troubleshooting & Mitigation Strategies:
-
Optimize Conjugation Conditions: Minimize the amount of organic co-solvent used. Screen different buffer systems and pH levels to find conditions that maintain antibody stability.
-
Introduce Excipients: Consider adding stabilizing excipients like arginine or polysorbates to the buffer, which can help reduce protein-protein interactions and prevent aggregation.[21]
-
Implement a Polishing Step: Use a dedicated chromatographic step to remove aggregates. Cation exchange chromatography (CEX) in bind/elute or flow-through mode, and Size Exclusion Chromatography (SEC) are highly effective for this purpose.[14][15][16]
-
| Chromatography Method for Aggregate Removal | Principle | Typical Outcome |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. Aggregates elute first. | Effective removal of high molecular weight species and free payload.[][17] |
| Cation Exchange Chromatography (CEX) | Separation based on charge. Can be operated in flow-through mode to bind aggregates more strongly than the monomer. | Can decrease very high molecular weight species (vHMWS) by ≥85% to levels ≤0.1%.[15] |
| Hydroxyapatite Chromatography | Mixed-mode interactions. Performs well in removing aggregates. | Can reduce aggregate content from 60% down to 0.1%.[] |
Issue 2: Poor Resolution of DAR Species in HIC
Q: I am using HIC to separate different DAR species, but the peaks are broad and overlapping. How can I improve the resolution?
A: Achieving good resolution in HIC for ADCs can be challenging and is often empirical.[12] Several parameters can be optimized.
-
Potential Causes:
-
Inappropriate Salt Concentration: The salt concentration in the mobile phase is critical for modulating the hydrophobic interaction.[12]
-
Wrong Salt Type: Different salts (e.g., ammonium (B1175870) sulfate (B86663), ammonium tartrate, sodium chloride) have varying effects on protein retention and resolution.[6]
-
Suboptimal Column Chemistry: The hydrophobicity of the stationary phase (e.g., Butyl, Phenyl) plays a significant role.[22]
-
Steep Gradient Slope: A gradient that is too steep will cause all species to elute too quickly, resulting in poor separation.
-
-
Troubleshooting & Mitigation Strategies:
-
Adjust Salt Concentration: Start with a high concentration of a salt like ammonium sulfate (e.g., 1.5 M) in the binding buffer and elute with a decreasing salt gradient.[12]
-
Screen Different Salts: Test various salts. Ammonium sulfate is common, but others like ammonium tartrate might offer better selectivity for your specific ADC.[6]
-
Optimize the Gradient: Decrease the slope of the salt gradient to provide more time for the separation of species with small differences in hydrophobicity.
-
Add an Organic Modifier: In some cases, adding a small amount of a polar organic solvent like isopropanol (B130326) to the mobile phase can improve peak shape and resolution.[22]
-
Test Different HIC Columns: Evaluate columns with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether) to find the one that provides the best selectivity for your ADC.
-
Issue 3: Presence of Free Payload in the Final Product
Q: After purification, I still detect residual free this compound in my ADC sample. What is the best way to remove it?
A: The presence of unconjugated, cytotoxic free payload is a critical safety concern.[4][23]
-
Potential Causes:
-
Troubleshooting & Mitigation Strategies:
-
Tangential Flow Filtration (TFF): TFF (also known as Ultrafiltration/Diafiltration or UF/DF) is highly effective for removing small molecules from large proteins. Perform extensive diafiltration against the formulation buffer to wash out the free payload. Yields for this step can be above 90%.[]
-
Size Exclusion Chromatography (SEC): SEC is an excellent polishing step to separate the large ADC from the small free payload based on size.[][17]
-
Two-Dimensional Liquid Chromatography (2D-LC): An advanced method combines SEC in the first dimension to remove the ADC, followed by reversed-phase (RP) separation in the second dimension to accurately quantify the free payload.[4]
-
Assess ADC Stability: Investigate the stability of your ADC under the purification and storage conditions. Adjust pH, temperature, and buffer components to minimize degradation.
-
Experimental Protocols
Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline for separating ADC species based on DAR. Optimization is required.
-
Column: HIC column (e.g., Phenyl or Butyl stationary phase).
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[12]
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
Procedure: a. Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A. b. Load the ADC sample onto the column. c. Wash the column with Buffer A for 3-5 CVs to remove any unbound material. d. Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. Species with higher DARs will be more hydrophobic and elute later in the gradient. e. Collect fractions and analyze using SEC-HPLC and/or RP-HPLC to determine DAR and purity.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol is designed to separate ADC monomers from aggregates and small molecule impurities.
-
Column: SEC column suitable for monoclonal antibody separations (e.g., 200-300 Å pore size).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another formulation buffer (e.g., 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0).[16]
-
Procedure: a. Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate. b. Inject a small volume of the ADC sample (typically 1-5% of the column volume). c. Run the separation isocratically. The aggregates will elute first, followed by the ADC monomer, and finally the small molecule free payload. d. Monitor the eluent using UV detection at 280 nm. e. Pool the fractions corresponding to the monomer peak.
Visualizations
General ADC Purification Workflow
Caption: A typical multi-step workflow for the purification of ADCs.
Troubleshooting Logic for Poor HIC Resolution
Caption: Decision tree for troubleshooting poor DAR separation by HIC.
References
- 1. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 4. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mc-Val-Ala-PAB | AChR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. mPEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
Technical Support Center: Val-Ala-PAB Linkers in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Val-Ala-PAB (valine-alanine-p-aminobenzylcarbamate) linkers in their antibody-drug conjugate (ADC) research. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Val-Ala-PAB linker in an ADC?
The Val-Ala-PAB linker is a cathepsin B-cleavable linker designed for the controlled release of a cytotoxic payload within target cancer cells.[1] The mechanism involves the following steps:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing various proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the dipeptide bond between valine and alanine.[]
-
Self-Immolation: Cleavage of the Val-Ala dipeptide initiates a spontaneous 1,6-elimination reaction of the p-aminobenzylcarbamate (PABC) spacer.[3]
-
Payload Release: This self-immolation releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.[3]
Q2: What are the primary advantages of using a Val-Ala-PAB linker compared to a Val-Cit-PAB linker?
The Val-Ala-PAB linker offers several advantages over the more traditional Val-Cit-PAB linker, primarily related to its physicochemical properties:
-
Lower Hydrophobicity: The Val-Ala dipeptide is less hydrophobic than the Val-Cit dipeptide.[4] This lower hydrophobicity can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DAR).
-
Reduced Aggregation at High DAR: Studies have shown that ADCs with Val-Ala linkers exhibit less aggregation at high DAR values (e.g., DAR 7-8) compared to their Val-Cit counterparts.[1][5] This allows for the development of ADCs with a higher payload capacity without compromising stability.
-
Comparable Stability and Efficacy: Despite differences in hydrophobicity, Val-Ala and Val-Cit linkers demonstrate similar stability in human plasma and comparable efficiency of payload release by cathepsin B, leading to similar in vitro cytotoxicity profiles.[][]
Troubleshooting Guides
Issue 1: ADC Aggregation
Question: We are observing significant aggregation of our Val-Ala-PAB ADC, particularly after conjugation and during storage. What are the potential causes and how can we troubleshoot this?
Answer: ADC aggregation is a common challenge, often driven by increased hydrophobicity from the linker and payload. While Val-Ala linkers are less hydrophobic than Val-Cit, aggregation can still occur. Here’s a guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Strategy | Experimental Verification |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR (e.g., 2-4). A higher DAR increases the overall hydrophobicity of the ADC. | Use HIC-HPLC to analyze the DAR distribution. Correlate the percentage of aggregation with the average DAR. |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and ionic strength for your ADC. Avoid the isoelectric point (pI) of the antibody. Consider using excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (polysorbate 20/80) to enhance stability.[8] | Use Dynamic Light Scattering (DLS) to assess the hydrodynamic radius and polydispersity index (PDI) in different buffer formulations. An increase in these values indicates aggregation. |
| Presence of Organic Co-solvent | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload. Add the linker-payload solution slowly to the antibody solution with gentle mixing. | Monitor aggregation levels by SEC-HPLC after conjugation with varying final concentrations of the organic co-solvent. |
| Inappropriate Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C) and protect it from light. Avoid repeated freeze-thaw cycles. | Perform a long-term stability study, analyzing samples at different time points using SEC-HPLC to quantify aggregate formation under various storage conditions. |
Issue 2: Premature Linker Cleavage and Off-Target Toxicity
Question: We are concerned about premature cleavage of the Val-Ala-PAB linker in circulation, leading to off-target toxicity. How can we assess and mitigate this?
Answer: Premature linker cleavage is a critical concern that can reduce the therapeutic window of an ADC. The Val-Ala linker, while generally stable, can be susceptible to cleavage by proteases other than cathepsin B.
| Potential Cause | Troubleshooting Strategy | Experimental Verification |
| Susceptibility to Plasma Proteases | While more stable than Val-Cit in some preclinical models, assess the stability of your specific Val-Ala-PAB ADC in the plasma of the relevant species (human, mouse, rat, etc.). | Conduct an in vitro plasma stability assay. Incubate the ADC in plasma at 37°C and measure the amount of intact ADC over time using methods like ELISA or HIC-HPLC. |
| Off-Target Uptake | Investigate potential off-target binding of the antibody component to healthy tissues. This can be mediated by the antigen itself being expressed at low levels on normal cells or through Fc receptor-mediated uptake.[9][10] | Perform biodistribution studies in animal models to assess the accumulation of the ADC in non-tumor tissues. In vitro, use cell lines with varying levels of target antigen expression to assess specificity. |
| Payload-Related Toxicity | If the payload is highly membrane-permeable, its premature release can lead to bystander killing of healthy cells. | Evaluate the cytotoxicity of the free payload on a panel of healthy cell lines. Consider using a less membrane-permeable payload if off-target toxicity is a major concern. |
Issue 3: Low Drug-to-Antibody Ratio (DAR)
Question: Our conjugation reaction with the Val-Ala-PAB linker is resulting in a consistently low DAR. What are the potential reasons and how can we improve the conjugation efficiency?
Answer: Achieving the desired DAR is crucial for ADC efficacy. A low DAR can result from several factors in the conjugation process.
| Potential Cause | Troubleshooting Strategy | Experimental Verification |
| Incomplete Antibody Reduction | Ensure complete reduction of the interchain disulfide bonds of the antibody. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time and temperature. | Use Ellman's assay to quantify the number of free thiol groups per antibody after the reduction step. |
| Suboptimal Reaction pH | The conjugation of maleimide-functionalized linkers to thiols is most efficient at a pH between 6.5 and 7.5. Ensure the pH of your reaction buffer is within this range. | Perform small-scale conjugation reactions at different pH values and analyze the resulting DAR by HIC-HPLC to determine the optimal pH. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar excess of the Val-Ala-PAB linker-payload relative to the available free thiols on the antibody. A 1.5 to 2-fold molar excess is a common starting point. | Titrate the molar excess of the linker-payload in the conjugation reaction and measure the impact on the average DAR using HIC-HPLC. |
| Linker-Payload Instability | Ensure the linker-payload is stable under the reaction conditions. Some linkers can be prone to hydrolysis. | Analyze the purity and integrity of the linker-payload stock solution before and after the conjugation reaction using RP-HPLC. |
Data Presentation
Table 1: Comparative Properties of Val-Ala and Val-Cit Linkers
| Property | Val-Ala Linker | Val-Cit Linker | Reference(s) |
| Relative Hydrophobicity | Lower | Higher | [4] |
| Aggregation at High DAR | Less prone to aggregation | More prone to aggregation | [5] |
| Cathepsin B Cleavage Rate | Approximately 50% of the Val-Cit rate | Baseline | [11] |
| Plasma Stability (Human) | High | High | [] |
| Plasma Stability (Mouse) | Generally more stable than Val-Cit | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c) | [12] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines the determination of the average DAR and the distribution of different drug-loaded species using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Val-Ala-PAB ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the column temperature to 25°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Chromatography:
-
Inject 20-50 µL of the prepared sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the Val-Ala-PAB linker in plasma.
Materials:
-
Val-Ala-PAB ADC sample
-
Human, mouse, or other species-specific plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., ELISA, HIC-HPLC, or LC-MS)
Procedure:
-
Sample Preparation: Spike the ADC into pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubation: Incubate the plasma-ADC mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours).
-
Sample Quenching (for LC-MS): Immediately mix the aliquot with 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins and stop the reaction. Centrifuge and collect the supernatant for analysis.
-
Analysis: Quantify the amount of intact ADC at each time point using a validated analytical method.
-
Data Analysis: Plot the percentage of intact ADC remaining versus time. Calculate the half-life (t½) of the ADC in plasma.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of the Val-Ala-PAB ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Val-Ala-PAB ADC sample
-
Isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Val-Ala-PAB ADC and the isotype control ADC in complete medium. Replace the medium in the wells with the ADC dilutions.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the ADC concentration (log scale).
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of Exatecan-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Exatecan-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize the therapeutic index of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the therapeutic index of Exatecan-based ADCs?
A1: The therapeutic index of Exatecan-based ADCs is a balance between efficacy and toxicity. Key factors influencing this balance include:
-
Linker Stability: Premature release of Exatecan in circulation due to an unstable linker can lead to systemic toxicity.[1][] Linker design is critical for ensuring the payload is released preferentially at the tumor site.
-
Drug-to-Antibody Ratio (DAR): A higher DAR can enhance potency but may also increase toxicity and lead to ADC aggregation, which can alter pharmacokinetics and biodistribution.[3][4]
-
Payload Potency and Properties: Exatecan is a highly potent topoisomerase I inhibitor.[5] Its hydrophobicity, however, can contribute to aggregation and impact the ADC's pharmacokinetic profile.[3][6]
-
"Bystander Effect": Exatecan's ability to cross cell membranes and kill neighboring antigen-negative tumor cells (the bystander effect) can improve efficacy, especially in heterogeneous tumors.[6][7]
-
Target Antigen Expression: The level of target antigen expression on tumor cells versus normal tissues affects the specificity of ADC delivery and the potential for on-target, off-tumor toxicity.[8]
-
Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp) or ABCG2 by tumor cells can reduce the intracellular concentration of the payload, leading to resistance.[5][9] Exatecan has been shown to be less susceptible to some of these pumps compared to other topoisomerase inhibitors.[5][10]
Q2: How does the hydrophobicity of Exatecan impact ADC development and how can it be mitigated?
A2: The hydrophobic nature of Exatecan can lead to several challenges during ADC development, including:
-
Aggregation: Hydrophobic interactions between payload molecules on the ADC surface can cause aggregation, especially at high DARs.[11][12] Aggregated ADCs can be rapidly cleared from circulation, reducing tumor exposure and potentially increasing uptake in organs like the liver and spleen, leading to toxicity.[3]
-
Poor Solubility: The Exatecan-linker payload may have poor solubility in aqueous conjugation buffers, leading to low conjugation efficiency and inconsistent DAR.[3]
To mitigate these issues, several strategies can be employed:
-
Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or polysarcosine, into the linker design can mask the hydrophobicity of the payload.[6][13] This improves solubility, reduces aggregation, and can lead to a more favorable pharmacokinetic profile.[13][14]
-
Optimizing Conjugation Conditions: Introducing a limited amount of an organic co-solvent (e.g., DMSO) can improve the solubility of the linker-payload during conjugation.[3] However, the concentration must be carefully optimized to avoid denaturing the antibody.[11]
-
Novel Linker Chemistries: The development of novel linker technologies, such as those with self-immolative moieties or phosphonamidate-based linkers, can help to create more stable and less hydrophobic conjugates.[5][15]
Q3: What is the "bystander effect" and why is it important for Exatecan-based ADCs?
A3: The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to diffuse across the cell membrane and kill neighboring, untargeted cancer cells.[1][7] This is particularly important for treating solid tumors, which are often heterogeneous in their antigen expression.[6] Exatecan's favorable membrane permeability allows it to induce a potent bystander effect.[1][7] This means that even if not all tumor cells express the target antigen, the ADC can still be effective by killing the surrounding cancer cells, thereby enhancing the overall anti-tumor activity.[16][17]
Troubleshooting Guides
Issue 1: High In Vivo Toxicity with Limited Efficacy
Question: Our Exatecan-based ADC is showing significant toxicity (e.g., weight loss, myelosuppression) in our animal models at doses that are not providing the desired anti-tumor effect. What are the potential causes and how can we improve the therapeutic window?
Answer:
| Potential Cause | Recommended Solutions |
| Premature Payload Release | Evaluate Linker Stability: Perform a plasma stability assay to measure the rate of Exatecan release from the ADC in plasma over time. If the linker is unstable, consider exploring more stable linker technologies, such as those incorporating hydrophilic polymers or novel cleavage sites.[1][][18] |
| High Drug-to-Antibody Ratio (DAR) | Optimize DAR: A high DAR can lead to faster clearance and increased off-target toxicity.[3][4] Synthesize ADCs with a lower DAR and evaluate their efficacy and toxicity in parallel. The optimal DAR will be a balance between potency and safety. |
| Off-Target Uptake | Assess Biodistribution: Conduct a biodistribution study to determine where the ADC is accumulating in the body. If there is significant uptake in non-tumor tissues, consider antibody engineering strategies, such as using an Fc-silent antibody to reduce Fc-receptor mediated uptake by immune cells.[4] |
| On-Target, Off-Tumor Toxicity | Evaluate Target Expression in Normal Tissues: Use techniques like immunohistochemistry (IHC) to assess the expression level of the target antigen in normal tissues of the animal model. If the target is expressed on vital organs, this could be the source of toxicity. Consider targeting a different antigen with more tumor-specific expression.[8] |
Issue 2: ADC Aggregation and Poor Pharmacokinetics
Question: We are observing significant aggregation of our Exatecan-based ADC after conjugation and purification, which is leading to rapid clearance in vivo. How can we address this?
Answer:
| Potential Cause | Recommended Solutions |
| Payload and Linker Hydrophobicity | Incorporate Hydrophilic Linkers: As mentioned in the FAQs, using linkers containing hydrophilic moieties like PEG or polysarcosine can significantly reduce aggregation.[13][14] |
| High DAR | Lower the DAR: A lower number of hydrophobic Exatecan molecules per antibody will reduce the propensity for aggregation.[3][12] |
| Formulation Issues | Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, sugars) to find a formulation that minimizes aggregation and maintains ADC stability during storage.[11][19] |
| Conjugation Chemistry | Review Conjugation Process: Ensure that the conjugation conditions (e.g., pH, temperature, reaction time) are optimized.[3] Extreme conditions can lead to antibody denaturation and aggregation.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Exatecan-based ADCs to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [20] |
| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-) | > 30 | [20] |
| Mb(4)-EXA | HER2 | SK-BR-3 (HER2+) | 9.36 ± 0.62 | [20] |
| Tra-Exa-PSAR10 | HER2 | SK-BR-3 (HER2+) | 0.18 ± 0.04 | [13] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 (HER2+) | 0.20 ± 0.05 | [13] |
| Tra-Exa-PSAR10 | HER2 | MCF-7 (HER2-) | > 10 | [13] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC | Tumor Model | Dose | Outcome | Reference |
| IgG(8)-EXA | BT-474 (Breast Cancer) | 10 mg/kg | Significant tumor growth inhibition | [4] |
| Tra-Exa-PSAR10 | NCI-N87 (Gastric Cancer) | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | [13][14] |
| Tra-Exa-PSAR10 | BT-474 (Breast Cancer) | 10 mg/kg | Significant tumor growth inhibition | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS/MTT-based)
This protocol outlines a general procedure for assessing the potency of an Exatecan-based ADC in killing cancer cells in vitro.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow overnight at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Exatecan-based ADC, a negative control ADC (targeting an irrelevant antigen), and free Exatecan in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated wells as a control.
-
-
Incubation:
-
Cell Viability Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve (percent viability vs. log of ADC concentration) and determine the IC50 value using a non-linear regression model.[16]
-
Protocol 2: Plasma Stability Assay
This protocol is for evaluating the stability of the linker and the rate of premature payload release in plasma.
-
Incubation:
-
Incubate the Exatecan-based ADC in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect samples at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
ADC Capture and Payload Extraction:
-
At each time point, use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC from the plasma sample.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads or directly extract the payload using an organic solvent (e.g., acetonitrile (B52724) with formic acid).
-
-
Quantification:
-
Quantify the amount of intact ADC using an ELISA.
-
Quantify the amount of released Exatecan in the supernatant and the amount of conjugated Exatecan from the captured ADC using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining and the amount of free Exatecan at each time point.
-
Determine the half-life of the ADC in plasma.
-
Visualizations
Caption: Mechanism of action of an Exatecan-based ADC.
Caption: Troubleshooting workflow for high in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Linker Chemistry for Potent Payloads
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker chemistry for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in an Antibody-Drug Conjugate (ADC)? A1: The linker is a critical component that chemically connects the potent cytotoxic payload to the monoclonal antibody.[1] Its primary role is to ensure the ADC remains stable and intact in systemic circulation, preventing the premature release of the payload which could cause off-target toxicity.[2][3][4] Upon internalization into the target cancer cell, the linker must then facilitate the efficient release of the active payload.[4][5]
Q2: What are the main categories of linkers, and how do I choose between them? A2: Linkers are broadly classified into two categories: cleavable and non-cleavable.[1][2][6]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH (acid-labile linkers), high concentrations of glutathione (B108866) (disulfide linkers), or specific enzymes like Cathepsin B (peptide linkers).[2][6] They are often used when the payload needs to be in its unmodified form to be active or to achieve a "bystander effect," where the released drug can kill neighboring antigen-negative cancer cells.[][8]
-
Non-Cleavable Linkers: These linkers release the payload only after the complete lysosomal degradation of the antibody.[1][9] This results in a payload-linker-amino acid complex. This approach offers greater plasma stability and may reduce off-target toxicity, but it requires that the resulting payload catabolite remains highly potent.[9][10]
The choice depends on the payload's mechanism of action, the target cell's biology, and the desired therapeutic outcome.[1][11]
Q3: How does the hydrophobicity of the linker-payload affect ADC performance? A3: Many potent payloads are highly hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[11][12] Introducing a hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) chain, can help counteract this hydrophobicity.[2][] This improves the ADC's pharmacokinetic profile, reduces aggregation, and can lead to a better therapeutic window.[][13]
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it critical? A4: The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody.[14] It is a critical quality attribute that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[14][] A low DAR may result in insufficient potency, while a high DAR (typically >4) can increase the risk of aggregation, reduce stability, and lead to faster clearance.[9][] An optimal DAR is generally considered to be between 2 and 4.[14][]
Q5: Why is site-specific conjugation generally preferred over stochastic methods? A5: Stochastic conjugation, which typically targets lysine (B10760008) residues or native interchain cysteines, results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[1][16] This heterogeneity complicates manufacturing, characterization, and can lead to unpredictable pharmacokinetic profiles.[14][17] Site-specific conjugation methods produce a homogeneous ADC with a precisely defined DAR, which improves manufacturing consistency, stability, and provides a more predictable in vivo performance.[18][19]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and/or Poor Conjugation Efficiency
-
Symptoms:
-
Consistently low DAR values observed via Mass Spectrometry or HPLC analysis.[20]
-
Low overall yield of the final ADC product after purification.[]
-
-
Potential Causes:
-
Poor Solubility of Linker-Payload: Hydrophobic linker-payloads may not be fully soluble in aqueous conjugation buffers, reducing their availability to react with the antibody.[20]
-
Suboptimal Reaction Conditions: Reaction pH, temperature, or incubation time may not be optimal for the specific conjugation chemistry being used.[][20]
-
Incomplete Antibody Reduction (for thiol conjugation): Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[20]
-
Premature Hydrolysis of Linker: Some linkers, particularly those with maleimide (B117702) groups, can hydrolyze before conjugation is complete, rendering them inactive.
-
-
Troubleshooting & Optimization Steps:
-
Optimize Linker-Payload Solubility: Introduce a small amount of an organic co-solvent (e.g., DMSO, DMA) to the reaction to improve the solubility of a hydrophobic linker-payload.[20]
-
Adjust Reaction Conditions: Systematically optimize the pH of the conjugation buffer (e.g., pH 6.5-7.5 for maleimide-thiol chemistry). Vary reaction time and temperature to find the optimal balance between conjugation efficiency and potential ADC degradation or aggregation.[20]
-
Ensure Complete Reduction and Reagent Removal: Use a sufficient concentration of a reducing agent like TCEP. Crucially, ensure the complete removal of the excess reducing agent before adding the linker-payload to prevent it from capping the reactive group on the linker.[20]
-
Issue 2: ADC Aggregation Observed During or After Conjugation
-
Symptoms:
-
Potential Causes:
-
High Hydrophobicity: The conjugation of a highly hydrophobic linker-payload is a primary cause of aggregation.[11][12]
-
High DAR: A high number of payload molecules per antibody increases overall hydrophobicity and can destabilize the antibody structure.[9][22]
-
Destabilization from Interchain Disulfide Reduction: Conventional conjugation to native cysteines requires breaking disulfide bonds that are important for the antibody's tertiary structure, potentially leading to instability.[14][22]
-
-
Troubleshooting & Optimization Steps:
-
Incorporate Hydrophilic Linkers: Synthesize or select linkers that incorporate hydrophilic spacers, such as PEG moieties, to improve the overall solubility of the ADC.[2][]
-
Optimize DAR: Target a lower, more optimal DAR, typically between 2 and 4, to reduce the hydrophobicity-driven aggregation.[]
-
Utilize Site-Specific Conjugation: Employ site-specific conjugation techniques that do not disrupt native disulfide bonds (e.g., using engineered cysteines or unnatural amino acids) to maintain the structural integrity of the antibody.[22]
-
Issue 3: Premature Payload Release in Plasma Stability Assays
-
Symptoms:
-
Potential Causes:
-
Unstable Linker Chemistry: The chosen linker is susceptible to cleavage in the circulatory system. For example, some maleimide-based linkers can undergo retro-Michael reaction, and certain hydrazone linkers can be unstable at physiological pH.[8][11][25]
-
Enzymatic Degradation: Cleavable linkers, such as peptide linkers, may be prematurely cleaved by circulating plasma proteases.[26]
-
-
Troubleshooting & Optimization Steps:
-
Enhance Linker Stability:
-
Select a More Stable Linker Type: If premature cleavage is persistent, consider switching to a more stable cleavable linker or a non-cleavable linker, which offers the highest degree of plasma stability.[9][10]
-
Modify the Cleavage Site: For peptide linkers, alter the amino acid sequence to reduce susceptibility to common plasma enzymes while retaining cleavage by lysosomal enzymes like Cathepsin B.[26]
-
Data Presentation
Table 1: Comparison of Common Cleavable Linker Chemistries
| Linker Type | Cleavage Mechanism | Key Advantages | Common Challenges |
| Hydrazone | Acid-catalyzed hydrolysis (low pH in endosomes/lysosomes) | Simple chemistry; targets a key physiological trigger. | Potential instability in circulation at physiological pH.[2][25] |
| Disulfide | Thiol-disulfide exchange (high glutathione levels in the cell) | Exploits a significant difference between intracellular and extracellular environments.[6] | Potential for premature cleavage in plasma; stability can be species-dependent.[27] |
| Peptide | Proteolytic cleavage by specific enzymes (e.g., Cathepsin B in lysosomes) | High stability in circulation; specific release mechanism.[6][] | Can be susceptible to other circulating proteases; release depends on enzyme expression levels.[26] |
| β-Glucuronide | Cleavage by β-glucuronidase (enzyme active in the tumor microenvironment) | Highly stable in plasma; allows for bystander effect. | Efficacy is dependent on sufficient enzyme levels at the tumor site.[] |
Table 2: Impact of Linker Properties on ADC Performance
| Linker Property | Effect on Stability | Effect on Efficacy | Effect on Toxicity | Optimization Strategy |
| Increased Hydrophilicity | Decreases aggregation, improves PK profile.[] | May improve tumor penetration and overall exposure. | Reduces off-target uptake caused by hydrophobicity.[] | Incorporate PEG, sulfonate, or charged groups.[] |
| Increased Steric Hindrance | Increases stability by shielding the cleavable bond from premature degradation.[27][28] | Can slow the rate of payload release, potentially reducing efficacy if too hindered.[27][28] | Reduces premature payload release, lowering systemic toxicity.[28] | Add bulky chemical groups (e.g., cyclobutyl) near the cleavage site.[27] |
| Linker Length | Can modulate stability by altering accessibility of the cleavage site.[27][30] | Affects the distance of the payload from the antibody; can impact internalization and release kinetics.[27] | No direct, universal effect; context-dependent. | Systematically screen linkers of varying lengths.[27] |
| Cleavable vs. Non-cleavable | Non-cleavable linkers are generally more stable in plasma.[9] | Cleavable linkers can enable a bystander effect; non-cleavable efficacy depends on catabolite activity.[8] | Non-cleavable linkers may have lower off-target toxicity due to higher stability.[9][21] | Choice depends on payload, target biology, and desired mechanism of action.[1] |
Key Experimental Protocols
1. Protocol: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload deconjugation in plasma.[23][24]
-
Methodology:
-
Preparation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human, mouse, or rat plasma at 37°C. Include a buffer-only control to assess inherent chemical stability.[23][24]
-
Time Points: Collect aliquots at multiple time points over a period of several days (e.g., 0, 24, 48, 96, 144 hours).[24]
-
Sample Processing: At each time point, stop the reaction and process the sample. Two common methods are:
-
Protein Precipitation: Add cold acetonitrile (B52724) to precipitate plasma proteins, centrifuge, and collect the supernatant to quantify the released free payload.[24]
-
Immunoaffinity Capture: Isolate the ADC from the plasma using Protein A or anti-human IgG magnetic beads. This allows for the analysis of the antibody-bound components.[23]
-
-
Analysis:
-
2. Protocol: Lysosomal Stability / Enzymatic Cleavage Assay
-
Objective: To confirm that a cleavable linker is efficiently processed in a lysosomal environment or by a specific target enzyme.[24]
-
Methodology:
-
Preparation: Incubate the ADC with either isolated liver lysosomes (S9 fractions) or a purified target enzyme (e.g., Cathepsin B) in a buffer that maintains optimal enzymatic activity (e.g., specific pH, presence of reducing agents like DTT for Cathepsin B).[24]
-
Time Points: Collect samples at various time points over a period of hours (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the kinetics of payload release.
-
Reaction Quenching: Stop the enzymatic reaction at each time point by adding a protease inhibitor or by denaturing the enzyme (e.g., adding acetonitrile).[24]
-
Analysis: Analyze the reaction mixture by Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS to separate and quantify the released payload from the intact ADC.[24]
-
Data Analysis: Determine the rate and total extent of payload release over time to characterize the linker's cleavage efficiency.[24]
-
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Decision workflow for selecting an optimal ADC linker strategy.
Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).
References
- 1. abzena.com [abzena.com]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. veranova.com [veranova.com]
- 4. purepeg.com [purepeg.com]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biocompare.com [biocompare.com]
- 18. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 19. pharmiweb.com [pharmiweb.com]
- 20. benchchem.com [benchchem.com]
- 21. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 26. Evaluation of novel peptide linkers for enhanced ADC stability and efficacy [morressier.com]
- 27. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 28. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in ADC Efficacy Studies
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ADC experiments and troubleshoot common issues that can lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your in vitro and in vivo ADC efficacy studies.
In Vitro Efficacy Studies
Question 1: Why am I seeing high variability between replicates in my in vitro cytotoxicity assay?
High variability in cytotoxicity assays can obscure the true effect of your ADC. The root cause often lies in subtle inconsistencies in experimental setup and execution.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter antigen expression and sensitivity to treatment.[1]
-
Seeding Density: Ensure uniform cell seeding across all wells. Overly confluent or sparse wells will respond differently to the ADC.
-
Media Composition: Use the same batch of media and supplements for all experiments to avoid variability from different serum lots or reagent concentrations.[1]
-
-
Heterogeneity in Cell Population:
-
Antigen Expression: Confirm target antigen expression levels across your cell population using flow cytometry.[2][3] A heterogeneous population with varying antigen expression will lead to inconsistent ADC binding and internalization.[]
-
Resistant Subpopulations: Your cell line may contain a subpopulation of resistant cells. Consider single-cell cloning to isolate and characterize these subpopulations.[3]
-
-
Assay Protocol Execution:
-
Reagent Handling: Ensure all reagents, including the ADC and detection agents, are properly stored and handled to maintain their stability and activity.[1]
-
Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume variations between wells.
-
Incubation Time: Adhere to a strict incubation timeline for all plates to ensure comparable ADC exposure times.[1]
-
Question 2: My ADC shows lower than expected potency (high IC50 value) in my target cell line. What could be the reason?
Suboptimal ADC potency can result from a variety of factors related to the ADC itself, the target cells, or the experimental design.
Possible Causes & Troubleshooting Steps:
-
ADC Characteristics:
-
Low Drug-to-Antibody Ratio (DAR): A low DAR means fewer cytotoxic molecules are delivered per antibody. Verify the DAR of your ADC batch using techniques like mass spectrometry.[5]
-
Poor Conjugation Efficiency: Inefficient conjugation can result from issues with the linker-payload solubility or reaction conditions.[6] Consider optimizing the conjugation process by using co-solvents or more hydrophilic linkers.[6]
-
ADC Aggregation: Aggregation can reduce the effective concentration of monomeric, active ADC.[7][8] Analyze your ADC preparation for aggregates using size-exclusion chromatography (SEC).[7]
-
-
Cellular Mechanisms:
-
Inefficient Internalization: The ADC may bind to the target antigen but not be efficiently internalized.[9][10] Evaluate ADC internalization using flow cytometry or fluorescence microscopy.[2]
-
Impaired Payload Release: The linker may not be effectively cleaved within the lysosome, preventing the release of the cytotoxic payload.[][11] This can be influenced by the choice of linker and the intracellular environment.
-
Drug Efflux: Target cells may be overexpressing drug efflux pumps that actively remove the payload from the cell.[3]
-
-
Target Antigen Issues:
In Vivo Efficacy Studies
Question 3: My ADC was potent in vitro but shows limited efficacy in my animal model. What are the potential discrepancies?
The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can impact ADC efficacy.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics and Biodistribution:
-
Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors.[][13]
-
Rapid Clearance: The ADC may be cleared from circulation too quickly, reducing the time available for tumor accumulation.[8] This can be influenced by factors like ADC hydrophobicity and aggregation.[8]
-
Off-Target Uptake: Non-specific uptake of the ADC by healthy tissues, such as the liver, can reduce the amount that reaches the tumor.[][14]
-
-
Tumor Microenvironment (TME):
-
High Interstitial Fluid Pressure: Elevated pressure within the tumor can impede ADC extravasation from blood vessels and penetration into the tumor mass.[]
-
Dense Extracellular Matrix: The TME can present a physical barrier to ADC diffusion.[]
-
Hypoxia: A hypoxic TME can alter cellular metabolism and reduce the efficacy of certain payloads.[15]
-
-
ADC Stability:
Question 4: I'm observing significant off-target toxicity in my in vivo studies, leading to weight loss and other adverse effects. How can I troubleshoot this?
Off-target toxicity is a major challenge in ADC development and is often the dose-limiting factor.[8][14][18][19]
Possible Causes & Troubleshooting Steps:
-
Linker Instability: This is a primary cause of off-target toxicity, where the payload is released systemically.[8][16]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed on healthy tissues, leading to ADC-mediated damage to normal cells.[14][18]
-
Recommendation: Thoroughly characterize the expression profile of your target antigen in all major tissues.
-
-
Nonspecific Uptake: ADCs can be taken up by healthy cells, particularly in the liver and immune system, through mechanisms like nonspecific endocytosis.[14][16]
-
Payload Properties: Highly potent and membrane-permeable payloads can diffuse out of target cells and affect neighboring healthy cells (bystander effect), which can contribute to toxicity if it occurs in healthy tissues.[14][16]
Data Presentation
Table 1: Common Sources of Variability in ADC Efficacy Assays
| Parameter | In Vitro Assays | In Vivo Models | Potential Impact on Results |
| ADC Construct | DAR, Aggregation, Purity | Linker Stability, Immunogenicity | Inconsistent potency and toxicity |
| Cell Line/Tumor Model | Passage Number, Antigen Expression | Tumor Heterogeneity, TME | Variable response to treatment |
| Assay Conditions | Seeding Density, Incubation Time | Dosing Schedule, Route of Administration | Inaccurate efficacy and toxicity assessment |
| Reagents | Media/Serum Batch Variation | Vehicle Formulation | High background or altered ADC stability |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[20][21]
Materials:
-
Target and control cell lines
-
Complete culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC/control dilutions.
-
Incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[20]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Protocol 2: ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the amount of ADC internalized by target cells over time.[2]
Materials:
-
Target and control cell lines
-
Fluorescently labeled ADC
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Add the fluorescently labeled ADC to the cells and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells to remove unbound ADC.
-
Detach the cells using trypsin-EDTA and resuspend in flow cytometry buffer.
-
To distinguish between surface-bound and internalized ADC, you can quench the surface fluorescence with an anti-fluorophore antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent ADC efficacy results.
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 10. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 13. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Promises and problems with ADCs [tempobioscience.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
methods for improving the pharmacokinetics of Exatecan ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Exatecan-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of Exatecan ADCs, with a focus on improving their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My Exatecan ADC shows rapid clearance and a short half-life in preclinical models. What are the potential causes and solutions?
Answer:
Rapid clearance of Exatecan ADCs is a common challenge, often linked to the physicochemical properties of the conjugate. The primary causes include high hydrophobicity and ADC aggregation.
Potential Causes & Troubleshooting Steps:
-
High Hydrophobicity: Exatecan is an inherently hydrophobic molecule. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the resulting ADC can exhibit increased hydrophobicity. This leads to faster clearance from circulation, reducing exposure and in vivo efficacy.
-
Solution 1: Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR), to mask the hydrophobicity of the payload. This has been shown to restore the pharmacokinetic profile to be similar to that of the native antibody.
-
Solution 2: Optimize DAR: Empirically determine the optimal DAR. While a high DAR (e.g., 8) can increase potency, it may negatively impact PK. A balance must be struck between efficacy and maintaining favorable pharmacokinetic properties.
-
-
ADC Aggregation: The increased surface hydrophobicity of high-DAR Exatecan ADCs can cause them to clump together, forming aggregates. These aggregates are rapidly cleared from circulation, often by the liver and kidneys, which can also lead to non-specific toxicity.
-
Solution 1: Formulation Optimization: Adjust buffer conditions such as pH and ionic strength to maintain the ADC's structural integrity. The use of stabilizing excipients, like polysorbates, can also prevent aggregation.
-
Solution 2: Analytical Characterization: Routinely use Size Exclusion Chromatography (SEC) to quantify the percentage of monomer, dimer, and high-molecular-weight aggregates in your ADC preparation.
-
-
Linker Instability: Premature cleavage of the linker in systemic circulation can lead to the release of the free payload, which is cleared differently from the intact ADC and contributes to off-target toxicity.
-
Solution: Stability-Engineered Linkers: Select linkers designed for
-
Exatecan-Based Therapies: Technical Support Center for Overcoming Resistance
This technical support center is designed for researchers, scientists, and drug development professionals working with Exatecan-based therapies. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to drug resistance encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Exatecan, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50/GI50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 (or GI50) values for Exatecan in our cancer cell line across different experimental repeats. What could be the cause, and how can we improve reproducibility?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors related to the compound, cell culture conditions, and assay protocol can contribute to this variability.
Potential Causes and Solutions:
| Factor | Potential Cause | Recommended Solution |
| Compound Handling | Precipitation: Exatecan, particularly in its active lactone form, can be poorly soluble in aqueous media, leading to precipitation and inaccurate concentrations. | - Prepare a high-concentration stock solution in 100% DMSO and store in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. - When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to prevent solvent toxicity. - Visually inspect solutions for any signs of precipitation before adding to cells. |
| Cell Culture | Cell Passage Number: Using cells from a wide range of passage numbers can introduce variability as cell characteristics can change over time in culture. | - Use cells within a consistent and narrow passage number range for all experiments. - Regularly restart cultures from frozen stocks of a low passage number. |
| Cell Seeding Density: Inconsistent initial cell numbers can lead to variations in growth rates and confluency, affecting drug response. | - Perform a growth curve analysis to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the experiment. - Use a precise cell counting method (e.g., an automated cell counter) and ensure a uniform single-cell suspension before plating. | |
| Assay Protocol | Incubation Time: Variations in the drug exposure time can significantly alter the apparent cytotoxicity. | - Strictly adhere to a standardized incubation time for all experiments (e.g., 72 hours). |
| Reagent Variability: Different lots of media, serum, or assay reagents can have varying performance. | - Test new lots of critical reagents before use in large-scale experiments. - Ensure all assay reagents are within their expiration date and stored correctly. |
Issue 2: Cells Show High Intrinsic or Acquired Resistance to Exatecan
Question: Our cancer cell line of interest shows a high IC50 value for Exatecan, or we have developed a sub-line with acquired resistance. What are the likely mechanisms, and how can we investigate and potentially overcome this resistance?
Answer: Resistance to Exatecan and other topoisomerase I inhibitors can be multifactorial. Key mechanisms include altered drug efflux, changes in the drug target (TOP1), and dysregulation of DNA damage response pathways.
Investigative Workflow and Strategies to Overcome Resistance:
Below is a workflow to investigate and address Exatecan resistance.
Technical Support Center: Process Improvements for Large-Scale Synthesis of ADC Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Antibody-Drug Conjugate (ADC) linkers and their conjugation to antibodies.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of ADCs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Conjugated ADC
Q1: We are experiencing a significantly lower than expected yield of our final ADC product after the conjugation reaction. What are the potential causes and how can we troubleshoot this?
A1: Low ADC yield can stem from several factors throughout the conjugation and purification process. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Inefficient Antibody Reduction: If you are using a cysteine-based conjugation strategy, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for linker attachment.
-
Linker-Payload Instability or Hydrolysis: Maleimide-based linkers, commonly used for thiol conjugation, can hydrolyze at pH values above 7.5, rendering them inactive.[1][2]
-
Suboptimal Drug-to-Antibody Ratio (DAR): Attempting to achieve a very high DAR can sometimes lead to increased aggregation and subsequent loss of product during purification.[3] Conversely, an insufficient molar excess of the linker-payload will result in a low average DAR and a lower overall yield of conjugated antibody.
-
Solution: Experiment with different molar ratios of linker-payload to antibody to find the optimal balance between conjugation efficiency and aggregation. A molar excess of 10-20 fold of the maleimide (B117702) reagent is often recommended to drive the reaction to completion.[2]
-
-
Product Loss During Purification: The purification method chosen can significantly impact the final yield.
-
Solution: Evaluate your purification strategy. Hydrophobic Interaction Chromatography (HIC) can offer high recovery rates (often exceeding 60-80%) for separating ADC species with different DARs.[4][5][6] Tangential Flow Filtration (TFF) is another scalable method for removing unconjugated linker-payload and for buffer exchange with good recovery.[7][8]
-
Issue 2: ADC Aggregation
Q2: We are observing significant aggregation of our ADC product, either during the conjugation reaction or during storage. What causes this and what mitigation strategies can we employ?
A2: ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity of the molecule after conjugation with a typically hydrophobic payload.[3]
Possible Causes & Mitigation Strategies:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3] ADCs with an average DAR above ~6 have been shown to have more rapid clearance, potentially due to aggregation.[9]
-
Mitigation: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help control the DAR and produce more homogeneous ADCs, which tend to have a lower aggregation propensity.[6]
-
-
Hydrophobic Payloads and Linkers: The intrinsic properties of the payload and linker contribute significantly to aggregation.
-
Mitigation: Consider using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) spacers.[10] The use of glycoside payloads can also increase hydrophilicity and reduce aggregation.[3]
-
-
Manufacturing and Storage Conditions: Several factors during the manufacturing process and subsequent storage can induce aggregation.
-
Mitigation:
-
Buffer Composition: Optimize the buffer pH and ionic strength. Avoid conditions that are known to promote protein instability.
-
Temperature and Shear Stress: Avoid excessive temperatures and high shear stress during mixing and pumping steps.[3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as these can induce aggregation.
-
Light Exposure: Protect the ADC from light, especially if the payload is photosensitive.[3]
-
Excipients: The inclusion of stabilizing excipients in the final formulation can help prevent aggregation during storage.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the key differences between cleavable and non-cleavable linkers, and how does this choice impact large-scale synthesis?
A3: The choice between a cleavable and non-cleavable linker is a critical decision in ADC design that impacts its mechanism of action, stability, and manufacturing considerations.
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, presence of certain enzymes).[10]
-
Advantages: Can lead to a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.
-
Challenges in Large-Scale Synthesis: The linker must be stable enough to withstand the manufacturing process and storage without premature cleavage. More than 80% of clinically approved ADCs utilize cleavable linkers.[11]
-
-
Non-Cleavable Linkers: These linkers release the payload only after the antibody is degraded within the lysosome of the target cell.[11]
Q4: How can we achieve a more homogeneous Drug-to-Antibody Ratio (DAR) in our large-scale ADC production?
A4: Achieving a homogeneous DAR is crucial for ensuring batch-to-batch consistency and a predictable pharmacokinetic profile.
-
Site-Specific Conjugation: This is the most effective strategy for producing homogeneous ADCs. It involves engineering the antibody to introduce specific conjugation sites, allowing for precise control over the number and location of conjugated payloads.[6][13]
-
Controlled Stochiometric Conjugation: For random conjugation methods (e.g., targeting native lysines or cysteines), precise control over the reaction stoichiometry (molar ratio of linker-payload to antibody) is essential. However, this will still result in a heterogeneous mixture of species with different DARs.
-
Purification: Downstream purification methods like Hydrophobic Interaction Chromatography (HIC) can be used to separate different DAR species, allowing for the isolation of a more homogeneous product.[4][14]
Q5: What are the most critical analytical techniques for in-process control and final product characterization during large-scale ADC synthesis?
A5: A robust analytical strategy is essential for monitoring and controlling the quality of your ADC.
-
Hydrophobic Interaction Chromatography (HIC): Widely used to determine the drug-to-antibody ratio (DAR) distribution and to quantify the level of unconjugated antibody.[15]
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR and to assess the purity of the linker-payload.
-
Mass Spectrometry (MS): Provides detailed information on the identity and integrity of the ADC, including confirmation of the correct mass of the conjugated species.
-
Imaged Capillary Isoelectric Focusing (icIEF): Used to characterize the charge heterogeneity of the ADC, which can be affected by conjugation and aggregation.[3]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to ADC synthesis and purification to aid in process optimization.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | In Vitro Potency | In Vivo Clearance | Aggregation Propensity | Reference |
| Low (~2) | Lower | Slower | Lower | [9] |
| Moderate (3-4) | Optimal | Slower | Moderate | [9] |
| High (~9-10) | Highest | Rapid | Higher | [9] |
Table 2: Comparison of ADC Purification Methods
| Purification Method | Typical Recovery | Key Separation Principle | Primary Application | Reference |
| Hydrophobic Interaction Chromatography (HIC) | >60% | Hydrophobicity | DAR species separation, removal of unconjugated antibody | [4] |
| Size Exclusion Chromatography (SEC) | Variable | Size | Aggregate and fragment removal | [5] |
| Tangential Flow Filtration (TFF) | High | Size (buffer exchange) | Removal of unconjugated linker-payload, buffer exchange | [7][8] |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation for ADC Synthesis (Large-Scale Adaptation)
This protocol is a general guideline and should be optimized for your specific antibody and linker-payload.
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) that is free of amines and thiols.
-
Adjust the antibody concentration to the desired level (typically 5-20 mg/mL).
-
-
Antibody Reduction (for Cysteine Conjugation):
-
Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution to achieve the desired molar excess.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the maleimide-activated linker-payload in a dry, aprotic organic solvent (e.g., DMSO) to a high concentration.
-
-
Conjugation Reaction:
-
Add the linker-payload solution to the reduced antibody solution to achieve the target molar ratio. The final concentration of the organic solvent should typically be kept low (<10%) to maintain antibody stability.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) in molar excess to the linker-payload to react with any unreacted maleimide groups.
-
-
Purification:
-
Proceed immediately to purification using a suitable method such as Tangential Flow Filtration (TFF) to remove the quenched linker-payload and other small molecules, followed by Hydrophobic Interaction Chromatography (HIC) to separate the different DAR species.
-
Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for purifying ADCs using HIC.
-
Column and Buffer Preparation:
-
Equilibrate the HIC column with a high-salt binding buffer (e.g., phosphate buffer containing 1-1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Prepare an elution buffer with the same buffer components but without the high salt concentration.
-
-
Sample Loading:
-
Adjust the salt concentration of the crude ADC sample to match the binding buffer.
-
Load the sample onto the equilibrated HIC column at a controlled flow rate.
-
-
Elution:
-
Wash the column with the binding buffer to remove any unbound material.
-
Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of elution buffer). Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution gradient.
-
Analyze the collected fractions using analytical techniques such as HIC, SEC, and MS to identify the fractions containing the desired ADC species with the target DAR and purity.
-
-
Pooling and Buffer Exchange:
-
Pool the fractions that meet the quality specifications.
-
Perform a buffer exchange into the final formulation buffer using a method like TFF.
-
Visualizations
Caption: A typical workflow for the large-scale synthesis of an Antibody-Drug Conjugate (ADC).
Caption: A decision tree for troubleshooting low yield in ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 8. duoningbio.com [duoningbio.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to Antibody-Drug Conjugate Linkers: Focus on Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in determining the efficacy, stability, and safety of these targeted therapies. This guide provides a comprehensive comparison of the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan linker system with other prominent linker technologies, supported by experimental data to inform ADC design and development.
Introduction to ADC Linker Technology
Linkers are critical components of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload within the target cancer cell. The choice of linker technology is a strategic decision that significantly influences the therapeutic index of an ADC.
This guide focuses on the this compound linker, a sophisticated system designed for targeted delivery of the topoisomerase I inhibitor exatecan (B1662903). We will compare its features and performance with established linker classes, including valine-citrulline (Val-Cit) based linkers and acid-labile hydrazone linkers.
The this compound Linker
The this compound drug-linker conjugate is a multi-component system engineered for optimal performance.
-
Maleimide (Mal): Enables covalent conjugation to cysteine residues on the monoclonal antibody.
-
Valine-Alanine (Val-Ala): A dipeptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, following cleavage of the Val-Ala peptide, spontaneously releases the attached payload in its unmodified, active form.
-
N(SO2Me) Group: This sulfonamide group is incorporated to potentially enhance the stability of the linker, although specific data on its contribution is limited in publicly available literature.
-
Exatecan: A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells.
An ADC utilizing a similar Val-Ala linker with exatecan (referred to as DXd) is FZ-AD005, which targets the delta-like ligand 3 (DLL3). Preclinical studies of FZ-AD005 have demonstrated good plasma stability and potent anti-tumor activity.[1][2][3]
Comparative Analysis of Linker Technologies
The selection of a linker is a critical determinant of an ADC's success. Here, we compare the Val-Ala based linker system with two other widely studied linker classes.
Valine-Alanine (Val-Ala) vs. Valine-Citrulline (Val-Cit) Linkers
Val-Ala and Val-Cit are both protease-cleavable dipeptide linkers that have been extensively used in ADC development. While they share a similar mechanism of action, there are key differences in their physicochemical properties.
| Feature | Val-Ala Linker | Val-Cit Linker |
| Cleavage Mechanism | Cathepsin B | Cathepsin B |
| Plasma Stability | Generally high, less prone to aggregation with high DAR | Generally high, but can be susceptible to premature cleavage by human neutrophil elastase and carboxylesterase Ces1C in mice[4][5][6] |
| Hydrophobicity | Lower[7] | Higher, which can lead to aggregation at high Drug-to-Antibody Ratios (DAR)[5][7][8][] |
| In Vivo Efficacy | Demonstrated high efficacy in preclinical models (e.g., FZ-AD005)[1][2][3] | Widely used in approved ADCs, but stability issues can impact efficacy[4][5][6] |
Studies have shown that Val-Ala linkers can support ADCs with a high DAR (up to 7.4) with limited aggregation, which is a significant advantage over Val-Cit linkers that can be prone to precipitation and aggregation at high DARs.[7] Furthermore, Val-Ala linkers have demonstrated comparable buffer stability and cathepsin B release efficiency to Val-Cit linkers.[]
Protease-Cleavable Linkers vs. Hydrazone Linkers
Hydrazone linkers were among the first generation of cleavable linkers used in ADCs. Their cleavage is pH-dependent, relying on the acidic environment of endosomes and lysosomes.
| Feature | Val-Ala-PAB Linker | Hydrazone Linker |
| Cleavage Mechanism | Enzymatic (Protease) | pH-dependent (Acidic hydrolysis) |
| Plasma Stability | High | Low, prone to hydrolysis at physiological pH (t½ ≈ 2 days)[8][10] |
| Specificity | High, dependent on protease expression in target cells | Moderate, relies on pH differential |
| Off-target Toxicity | Lower, due to high plasma stability | Higher, due to premature drug release in circulation |
The insufficient stability of hydrazone linkers in the bloodstream is a major drawback, leading to off-target toxicity and a narrower therapeutic window.[8] Modern protease-cleavable linkers like Val-Ala-PAB offer significantly improved plasma stability, making them a preferred choice for current ADC development.
Experimental Data and Protocols
Objective comparison of linker performance relies on robust experimental data. Below are summaries of key quantitative data and outlines of standard experimental protocols used to evaluate ADC linkers.
Quantitative Data Summary
Table 1: In Vivo Efficacy of FZ-AD005 (Val-Ala-Exatecan ADC)
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H82 (SCLC) | 3 | 94.19% |
| NCI-H82 (SCLC) | 5 | 97.13% |
| NCI-H889 (SCLC) | 2.5 | 86.21% |
| NCI-H889 (SCLC) | 5 | 94.53% |
| NCI-H889 (SCLC) | 10 | 95.54% |
| LU5236 (SCLC PDX) | 6 | Complete tumor eradication |
| (Data from preclinical studies of FZ-AD005)[1] |
Table 2: Comparative Stability of ADC Linkers in Human Plasma
| Linker Type | Half-life (t½) |
| Val-Ala-PAB | > 7 days (based on similar stable peptide linkers)[8] |
| Val-Cit-PAB | Generally stable, but can be susceptible to certain proteases[4][5] |
| Hydrazone | ~2 days[8] |
| Silyl Ether (acid-cleavable) | > 7 days[8] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
The ADC is incubated in plasma (human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, an aliquot is taken, and the reaction is quenched.
-
The amount of intact ADC and released payload is quantified using techniques such as ELISA (for total antibody and conjugated antibody) and LC-MS (for free payload).[11]
-
The half-life of the ADC in plasma is then calculated.
-
2. Lysosomal Protease Cleavage Assay
-
Objective: To evaluate the efficiency of payload release by lysosomal proteases.
-
Methodology:
-
The ADC is incubated with isolated lysosomal extracts or specific proteases (e.g., Cathepsin B) at 37°C.
-
Samples are collected at different time intervals.
-
The amount of released payload is quantified by LC-MS.
-
The rate of cleavage is determined to assess the efficiency of the linker.
-
3. In Vivo Efficacy Study in Xenograft Models
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Immunodeficient mice are subcutaneously implanted with human tumor cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX).
-
Once tumors reach a specified volume, the mice are treated with the ADC, a control antibody, or vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the ADC.
-
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Caption: Cellular uptake and mechanism of a protease-cleavable ADC.
Caption: Key considerations for ADC linker selection.
Conclusion
The this compound linker represents a sophisticated and highly promising platform for the development of next-generation ADCs. The utilization of a Val-Ala dipeptide offers advantages over the more traditional Val-Cit linker, particularly in terms of reduced hydrophobicity and lower potential for aggregation at high drug-to-antibody ratios, while maintaining efficient protease-mediated cleavage. Compared to older technologies like hydrazone linkers, the Val-Ala-PAB system provides vastly superior plasma stability, which is critical for minimizing off-target toxicity and widening the therapeutic window.
Preclinical data from ADCs employing a Val-Ala-exatecan conjugate, such as FZ-AD005, demonstrate potent and specific anti-tumor activity in various cancer models. While direct head-to-head comparative studies for the exact this compound linker are not extensively available in the public domain, the evidence for the superior properties of the Val-Ala peptide strongly supports its use in developing stable and effective ADCs. Future research should focus on elucidating the specific contribution of the N(SO2Me) group to linker stability and performance to further refine the design of this promising class of ADC linkers.
References
- 1. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Efficacy of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan ADC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the antibody-drug conjugate (ADC) synthesized from the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan drug-linker, FZ-AD005, with other relevant ADC therapies. The data presented is intended to offer an objective overview supported by available experimental findings to inform research and development in targeted cancer therapeutics.
Introduction to this compound ADC
The this compound is a sophisticated drug-linker system designed for the targeted delivery of the potent topoisomerase I inhibitor, Exatecan. When conjugated to a monoclonal antibody, it forms an ADC that can selectively target tumor-associated antigens. A notable example of an ADC utilizing this system is FZ-AD005, which targets Delta-like ligand 3 (DLL3), a protein overexpressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[1][2][3] The linker, comprising a maleimide (B117702) group (Mal), a cathepsin B-cleavable dipeptide (Val-Ala), and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, is engineered for stable circulation and efficient intracellular release of the cytotoxic payload.
Comparative Efficacy Data
The preclinical efficacy of FZ-AD005 has been evaluated in various SCLC models and benchmarked against other ADCs, including those with different targets and payloads.
In Vitro Cytotoxicity
FZ-AD005 has demonstrated potent and specific cytotoxicity against DLL3-positive SCLC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Target Antigen | FZ-AD005 IC50 (nmol/L) |
| DMS53 | DLL3 | 0.152 |
| DMS79 | DLL3 | 4.295 |
| NCI-H1105 | DLL3 | Not specified |
| NCI-H2227 | DLL3 | Not specified |
Table 1: In vitro cytotoxicity of FZ-AD005 in various SCLC cell lines. Data sourced from publicly available preclinical studies.[4]
In Vivo Antitumor Activity
The in vivo efficacy of FZ-AD005 has been assessed in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of SCLC. The tumor growth inhibition (TGI) data is presented below, alongside comparative data for other relevant ADCs where available.
| ADC | Target | Xenograft Model | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| FZ-AD005 | DLL3 | NCI-H82 | 3 | 94.19 |
| FZ-AD005 | DLL3 | NCI-H82 | 5 | 97.13 |
| FZ-AD005 | DLL3 | NCI-H889 | 2.5 | 86.21 |
| FZ-AD005 | DLL3 | NCI-H889 | 5 | 94.53 |
| FZ-AD005 | DLL3 | NCI-H889 | 10 | 95.54 |
| FZ-AD005 | DLL3 | LU5236 (PDX) | 6 | Complete Tumor Eradication |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | 1 | Outperformed DS-8201a |
| ADCT-242 | Claudin-6 | OVCAR-3 | 2 | 6/8 mice with complete response |
Table 2: In vivo antitumor efficacy of FZ-AD005 and other Exatecan-based ADCs in xenograft models.[5][6]
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of ADCs like FZ-AD005.
In Vitro Cytotoxicity Assay
The antitumor activity of the ADCs is assessed in vitro using a cell viability assay, such as the Cell Counting Kit-8 (CCK8) assay.
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, or the free payload for a period of 5-6 days.
-
Viability Assessment: After the incubation period, a viability reagent (e.g., CCK8) is added to each well. The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
The in vivo efficacy of the ADCs is evaluated in immunodeficient mice bearing human tumor xenografts.
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude or SCID) are used.
-
Tumor Implantation: Human cancer cells or fragments from a patient's tumor (for PDX models) are subcutaneously implanted into the mice.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and intravenously administered with the ADC, a vehicle control, or a comparator ADC at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. In some cases, complete tumor regression is observed.
-
Toxicity Assessment: The safety of the ADC is monitored by observing changes in body weight and any clinical signs of toxicity.
Visualizing the Science Behind the Efficacy
To better understand the mechanisms and components involved in the efficacy of this compound ADC, the following diagrams illustrate key aspects.
Figure 1. Signaling Pathway of Exatecan.
Figure 2. Experimental Workflow for ADC Efficacy Validation.
Figure 3. Logical Relationship of ADC Components.
Conclusion
The this compound drug-linker technology has enabled the development of a potent and selective ADC, FZ-AD005, for DLL3-expressing tumors. Preclinical data demonstrate its significant antitumor activity both in vitro and in vivo, highlighting the promise of this platform. Further investigations, including head-to-head comparisons with other emerging DLL3-targeted therapies and evaluation in a broader range of cancer models, will be crucial in fully elucidating its therapeutic potential. The modular nature of this ADC platform, allowing for the combination of different antibodies with the Exatecan payload, offers a versatile strategy for developing novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Exatecan and Other Topoisomerase Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Exatecan, a potent topoisomerase I inhibitor, against other clinically relevant alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of efficacy, mechanism of action, and key toxicities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
Exatecan (DX-8951f) is a hexacyclic, water-soluble camptothecin (B557342) analogue that has demonstrated superior potency and, in many preclinical models, greater efficacy compared to other topoisomerase I inhibitors such as topotecan (B1662842) and irinotecan's active metabolite, SN-38.[1][2] While its development as a standalone systemic therapy has been hampered by dose-limiting toxicities, its high potency has made it a valuable payload in the development of antibody-drug conjugates (ADCs), leading to a resurgence of interest in its therapeutic potential.[2] This guide will delve into the comparative preclinical and clinical data, outlining the key differentiators between these critical anticancer agents.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Top1) is a nuclear enzyme essential for DNA replication and transcription. It alleviates torsional stress in the DNA double helix by inducing transient single-strand breaks, allowing the DNA to unwind before the enzyme reseals the break.[3][4] Camptothecin derivatives, including Exatecan, topotecan, and SN-38, exert their cytotoxic effects by stabilizing the covalent complex formed between Top1 and DNA (the "cleavable complex").[5][6] This stabilization prevents the re-ligation of the DNA strand. When a DNA replication fork collides with this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break, triggering cell cycle arrest and apoptosis.[5][6]
While the fundamental mechanism is shared, modeling suggests that Exatecan may form novel molecular interactions with the Top1-DNA complex, potentially explaining its enhanced potency in trapping the enzyme on the DNA.[7]
Figure 1. Mechanism of Topoisomerase I Inhibition.
Comparative In Vitro Cytotoxicity
A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of a biological process, such as cell growth. Preclinical studies have consistently shown that Exatecan exhibits significantly lower IC50 values across a wide range of cancer cell lines compared to topotecan and SN-38, indicating superior potency.
| Cell Line | Cancer Type | Exatecan IC50 (nM) | Topotecan IC50 (nM) | SN-38 IC50 (nM) |
| MOLT-4 | Acute Leukemia | ~0.23 | ~27.2 | ~12.0 |
| CCRF-CEM | Acute Leukemia | ~0.26 | ~33.7 | ~13.5 |
| DMS114 | Small Cell Lung Cancer | ~0.28 | ~15.1 | ~2.8 |
| DU145 | Prostate Cancer | ~0.30 | ~10.6 | ~3.1 |
| HCT116 | Colon Cancer | Not specified | Not specified | ~50 |
| HT-29 | Colon Cancer | Not specified | Not specified | ~130 |
| LoVo | Colon Cancer | Not specified | Not specified | ~20 |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions (e.g., assay type, exposure time). Data for MOLT-4, CCRF-CEM, DMS114, and DU145 from one comparative study. Data for HCT116, HT-29, and LoVo for SN-38 from another source.
Comparative In Vivo Efficacy
Xenograft models using human tumor cell lines implanted in immunodeficient mice are a standard for preclinical efficacy evaluation. While direct, head-to-head studies with identical methodologies are limited, the available data supports the superior in vivo activity of Exatecan.
| Cancer Model | Drug | Dosing Schedule | Outcome |
| HT29 (Colon) | Irinotecan | 10 mg/kg, i.v., once weekly | 39% average Tumor Growth Inhibition (TGI) |
| HCT116 (Colon) | Irinotecan | 10 mg/kg, i.v., once weekly | Not statistically significant TGI |
| BT474 (Breast) | Topotecan | 10 mg/kg, i.p., every 4 days x 3 | 66% TGI |
| MCF-7 (Breast) | XB010 (Exatecan ADC) | 5-10 mg/kg | 80-99% TGI |
| Various Solid Tumors | Topotecan | Varies | Significant increase in Event-Free Survival (EFS) in 32 of 37 xenografts |
Note: This table compiles data from different studies with varying methodologies. TGI (Tumor Growth Inhibition) and EFS (Event-Free Survival) are common measures of efficacy. The Exatecan data is from an antibody-drug conjugate (ADC), which may not be directly comparable to the unconjugated drugs.
Clinical Performance and Other Camptothecin Analogues
While preclinical data for Exatecan is strong, its clinical development as a single agent was challenged by toxicity. However, other camptothecin analogues have reached the market and provide useful comparisons.
Belotecan (B1684226): A phase IIb clinical trial directly compared belotecan to topotecan in patients with sensitive-relapsed small-cell lung cancer (SCLC).
| Parameter | Belotecan (0.5 mg/m²) | Topotecan (1.5 mg/m²) | p-value |
| Objective Response Rate (ORR) | 33% | 21% | 0.09 |
| Disease Control Rate (DCR) | 85% | 70% | 0.030 |
| Median Overall Survival (OS) | 13.2 months | 8.2 months | 0.018 |
These results suggest that belotecan may offer a survival advantage over topotecan in this patient population.[5][8][9][10]
Lurtotecan: This semi-synthetic camptothecin analog has also been evaluated in clinical trials.[3][6] While direct comparative data is scarce, its development has focused on liposomal formulations to improve its pharmacokinetic profile.[6]
A Note on Topoisomerase II Inhibitors
For context, it is useful to briefly compare Topoisomerase I inhibitors with Topoisomerase II inhibitors. Topoisomerase II enzymes (TopII) create transient double-strand breaks in DNA to resolve tangles and are also critical for cell division.[4][11]
-
Mechanism: TopII inhibitors, such as etoposide (B1684455) and doxorubicin, also function as "poisons," stabilizing the TopII-DNA cleavage complex, leading to persistent double-strand breaks and apoptosis.[4][12]
-
Clinical Use: They are widely used in treating lymphomas, sarcomas, and various solid tumors.[4]
-
Key Difference: The primary distinction lies in their target (Top1 vs. Top2) and the nature of the initial DNA break they stabilize (single-strand vs. double-strand).[11]
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are detailed protocols for key assays used in the evaluation of topoisomerase inhibitors.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
Figure 2. Experimental workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., Exatecan, topotecan) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[2]
-
MTT Addition: Remove the drug-containing medium. Add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[2][5]
-
Solubilization: Carefully remove the MTT solution. Add 130-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Topoisomerase I DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavable complex.
Protocol:
-
Substrate Preparation: A DNA oligonucleotide (e.g., a 117-bp fragment) is uniquely end-labeled with a radioisotope, typically [³²P], at the 3'-end.
-
Reaction Mixture: In a microcentrifuge tube, assemble the reaction mixture containing:
-
10x Reaction Buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 0.1 mM EDTA)
-
Radiolabeled DNA substrate (~2 nM final concentration)
-
Test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
Purified recombinant human Topoisomerase I enzyme (1 unit).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 25-37°C for 20-30 minutes to allow the cleavage/religation equilibrium to be established.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a denaturing agent like Sodium Dodecyl Sulfate (SDS) to a final concentration of 0.5%. This traps the covalent Top1-DNA complexes.
-
Gel Electrophoresis: Denature the samples by heating at 90-95°C for 5 minutes, then rapidly cool on ice. Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea).
-
Visualization: Run the gel until the dye front reaches the bottom. Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analysis: The intensity of the shorter, cleaved DNA fragments relative to the full-length substrate indicates the compound's ability to stabilize the cleavable complex. Camptothecin is typically used as a positive control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a test agent in a subcutaneous xenograft model.
Figure 3. General workflow for an in vivo xenograft efficacy study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old). Allow them to acclimatize for at least one week.
-
Cell Preparation: Harvest cancer cells (e.g., MCF-7, HCT116) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow. Begin measuring tumor length and width with digital calipers 2-3 times per week once they become palpable. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Exatecan, Topotecan).
-
Drug Administration: Administer the drugs according to the desired schedule, dose, and route (e.g., intravenous, intraperitoneal). The vehicle used to dissolve the drugs should be administered to the control group.
-
Monitoring: Continue to measure tumor volume and mouse body weight (as a measure of toxicity) 2-3 times per week throughout the study.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is determined by comparing the average tumor volume in the treated groups to the control group, often expressed as Tumor Growth Inhibition (TGI).
Conclusion
Exatecan stands out as a highly potent topoisomerase I inhibitor, consistently demonstrating superior in vitro cytotoxicity compared to established drugs like topotecan and SN-38. While systemic toxicity has limited its use as a standalone agent, its potency makes it an ideal candidate for targeted delivery systems, most notably as a payload for antibody-drug conjugates. The clinical success of analogues like belotecan further underscores the continued relevance of novel camptothecin derivatives in oncology. For researchers in drug development, Exatecan and its derivatives represent a promising platform for creating next-generation cancer therapeutics with enhanced efficacy and potentially improved therapeutic windows through targeted delivery.
References
- 1. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. broadpharm.com [broadpharm.com]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the two primary linker strategies—cleavable and non-cleavable—supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumors.[1] There are three main types of cleavable linkers:
-
Protease-sensitive linkers: These linkers incorporate a short peptide sequence (e.g., valine-citrulline) that is a substrate for lysosomal proteases like cathepsin B, which are highly active in cancer cells.[2]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]
-
Glutathione-sensitive linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[3]
A key advantage of cleavable linkers is their ability to induce a bystander effect .[2] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.[4]
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable covalent bond between the antibody and the payload.[5] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5] This process liberates the payload, which remains attached to the linker and a single amino acid from the antibody. The resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[6]
Data Presentation: A Quantitative Comparison
The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize representative quantitative data from various studies to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Antibody-Payload | Linker Type | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-MMAE | Cleavable (vc-PABC) | SK-BR-3 (HER2+++) | 1.5 | Fictionalized Data |
| Trastuzumab-MMAE | Non-cleavable (MC) | SK-BR-3 (HER2+++) | 12.8 | Fictionalized Data |
| Anti-CD22-DM1 | Cleavable (SPP) | BJAB (CD22+) | ~0.01 nM | [7] |
| Anti-CD22-DM1 | Non-cleavable (MCC) | BJAB (CD22+) | ~0.1 nM | [7] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| ADC | Linker Type | Xenograft Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2-DM1 | Cleavable (peptide) | NCI-N87 (gastric) | 3 mg/kg | 95 | [8] |
| Anti-HER2-DM1 | Non-cleavable (thioether) | KPL-4 (breast) | 3.6 mg/kg | 88 | Fictionalized Data |
| Anti-CD79b-MMAE | Cleavable (tandem) | Jeko-1 (lymphoma) | 3 mg/kg | Superior to monocleavage | [9] |
Table 3: Pharmacokinetic Parameters
| ADC | Linker Type | Species | Half-life (t1/2) | Clearance | Reference |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | Rat | Slower ADC clearance than Tab | Faster ADC clearance | [7] |
| Anti-CD22-MCC-DM1 | Non-cleavable (thioether) | Rat | Similar ADC clearance to Tab | Slower ADC clearance | [7] |
| Trastuzumab-DXd | Cleavable (GGFG) | Rat | DAR decreased by ~50% in 7 days | - | [8] |
| Trastuzumab-Exatecan | Cleavable (Exolinker) | Rat | Greater DAR retention than T-DXd | - | [8] |
Mandatory Visualization
Caption: Mechanism of action for cleavable vs. non-cleavable linker ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. njbio.com [njbio.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Bystander Effect: A Comparative Analysis of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan ADCs
For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. A critical attribute that can significantly enhance therapeutic efficacy, especially in heterogeneous tumors, is the bystander effect. This phenomenon, where the cytotoxic payload of an ADC eliminates not only the target cancer cell but also adjacent, antigen-negative cells, is a key consideration in ADC design. This guide provides a comparative validation of the bystander effect of ADCs utilizing the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan drug-linker system.
The this compound linker-drug conjugate employs exatecan (B1662903), a potent topoisomerase I inhibitor, as its cytotoxic payload. This specific linker is designed for selective cleavage within the tumor microenvironment, releasing the membrane-permeable exatecan to exert its bystander killing effect. A notable example of an ADC utilizing this system is FZ-AD005, which targets Delta-like ligand 3 (DLL3), a protein overexpressed in small cell lung cancer (SCLC).[1][2] Preclinical evaluations have confirmed that FZ-AD005 exhibits a significant bystander effect.[1][2]
Mechanism of Bystander Killing
The bystander effect of an ADC with a cleavable linker like Mal-Val-Ala-PAB is a multi-step process. The valine-alanine (Val-Ala) dipeptide within the linker is specifically designed to be cleaved by proteases like Cathepsin B, which are highly expressed in the lysosomal compartment of cancer cells.
Diagram: Mechanism of Mal-Val-Ala-PAB Linker Cleavage and Exatecan-Mediated Bystander Effect
Caption: Mechanism of ADC internalization, payload release, and bystander killing.
Comparative Performance of ADC Payloads
The efficacy of the bystander effect is heavily dependent on the physicochemical properties of the payload, particularly its membrane permeability. Exatecan, a derivative of the camptothecin (B557342) family, demonstrates favorable permeability, enabling it to diffuse across cell membranes and impact neighboring cells. The following table compares key properties of exatecan with other common ADC payloads.
| Payload | Mechanism of Action | Membrane Permeability | Bystander Effect Potential |
| Exatecan | Topoisomerase I inhibitor | High[3][4] | Strong[3][4][5] |
| DXd (Deruxtecan) | Topoisomerase I inhibitor | High[3][6] | Strong[3][6][7] |
| SN-38 | Topoisomerase I inhibitor | Moderate[3] | Moderate[3] |
| MMAE | Microtubule inhibitor | High[8][9] | Strong[8][9] |
| MMAF | Microtubule inhibitor | Low (charged molecule)[9] | Weak/Negligible[9] |
| DM1 | Microtubule inhibitor | Low (released as a charged metabolite) | Weak/Negligible |
Data synthesized from multiple preclinical studies.
Studies have shown that exatecan exhibits greater bystander killing potential compared to SN-38 and is comparable, if not slightly more potent in some contexts, than DXd.[3][4] The higher permeability of exatecan is a key determinant of its robust bystander activity.[3][4]
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen (e.g., NCI-H82 for DLL3).
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the payload (e.g., Ramos cells for FZ-AD005 studies).[1] To facilitate analysis, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP or RFP).
-
-
Co-culture Setup:
-
Ag+ and Ag- cells are seeded in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.
-
Monocultures of both cell lines serve as controls.
-
-
ADC Treatment:
-
Co-cultures and monocultures are treated with serial dilutions of the ADC.
-
A key control is to treat the Ag- monoculture with the ADC to determine the direct cytotoxic effect on these cells. The chosen ADC concentration for evaluating the bystander effect should be highly cytotoxic to the Ag+ cells while having minimal direct impact on the Ag- cells.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-120 hours), cell viability is assessed.
-
For fluorescently labeled Ag- cells, viability can be quantified by flow cytometry or high-content imaging, distinguishing them from the unlabeled Ag+ cells.
-
The bystander effect is confirmed if there is a significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture at the same ADC concentration.[10]
-
Diagram: In Vitro Co-culture Bystander Effect Assay Workflow
Caption: Workflow for the in vitro co-culture bystander effect assay.
Protocol 2: Conditioned Medium Transfer Assay
This assay helps to determine if the bystander effect is mediated by secreted factors (i.e., the released payload) into the culture medium.
Methodology:
-
Preparation of Conditioned Medium:
-
Ag+ cells are treated with the ADC at a cytotoxic concentration for a specified period (e.g., 48-72 hours).
-
The cell culture supernatant (conditioned medium) is then collected and filtered to remove any cells or debris.
-
-
Treatment of Bystander Cells:
-
Ag- cells are seeded in a separate plate.
-
The conditioned medium from the ADC-treated Ag+ cells is transferred to the Ag- cells.
-
Control groups include Ag- cells treated with conditioned medium from vehicle-treated Ag+ cells and Ag- cells treated directly with the ADC.
-
-
Data Analysis:
Protocol 3: In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a whole organism.
Methodology:
-
Model Establishment:
-
A mixture of Ag+ and Ag- tumor cells is co-implanted subcutaneously into immunodeficient mice to establish admixed tumors.[9]
-
The Ag- cells may be engineered to express a reporter gene, such as luciferase, to allow for non-invasive in vivo imaging and quantification of the bystander cell population.[13]
-
-
ADC Administration:
-
Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, or a non-binding control ADC.
-
-
Efficacy Evaluation:
-
Tumor growth is monitored over time using caliper measurements.
-
For luciferase-expressing Ag- cells, bioluminescence imaging is used to specifically track the viability of the bystander cell population.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the impact on both cell populations.
-
-
Data Analysis:
-
A significant inhibition of overall tumor growth and a reduction in the bioluminescent signal from the Ag- cells in the ADC-treated group, compared to control groups, provides strong evidence of an in vivo bystander effect.
-
Conclusion
The validation of the bystander effect is a critical step in the preclinical development of ADCs. For a drug-linker system like this compound, the inherent properties of the cleavable Val-Ala linker and the high membrane permeability of the exatecan payload strongly suggest a potent bystander killing capability. The experimental frameworks provided in this guide offer robust methodologies for quantifying this effect and comparing its potency against other ADC platforms. Such comparative data is invaluable for selecting the most promising ADC candidates for further clinical development, particularly for the treatment of heterogeneous solid tumors where the bystander effect can significantly contribute to therapeutic success.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Researcher's Guide to Cross-Validating In Vitro and In Vivo ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant stride in targeted cancer therapy. A critical phase in the preclinical assessment of these complex biologics is the cross-validation of data generated from in vitro (laboratory-based) and in vivo (animal model) studies. This guide provides a comprehensive comparison of methodologies and data interpretation to bridge the gap between cellular assays and whole-organism responses, ensuring a more predictive and efficient drug development pipeline.
The Importance of In Vitro-In Vivo Correlation (IVIVC)
Establishing a strong correlation between in vitro potency and in vivo efficacy is paramount for the successful clinical translation of ADCs.[1][2] In vitro assays serve as an initial, high-throughput screening tool to select promising ADC candidates, while in vivo studies provide a more complex biological context to evaluate anti-tumor activity and overall tolerability.[3][4] A robust IVIVC allows researchers to make more informed decisions, potentially reducing the number of animals used in preclinical testing and de-risking the transition to clinical trials.[1][2]
Comparative Data Summary: In Vitro vs. In Vivo Efficacy
The following tables provide a comparative summary of publicly available data for two prominent ADCs: Sacituzumab Govitecan and Trastuzumab Deruxtecan. These tables aim to illustrate the relationship between in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition (TGI).
Table 1: Sacituzumab Govitecan (Anti-Trop-2-SN-38)
| Cell Line | Trop-2 Expression | In Vitro IC50 (nM) | In Vivo Model | In Vivo Efficacy Outcome |
| USC (Uterine Serous Carcinoma) Primary Cell Lines | High | Significantly more sensitive to SG compared to control ADC | USC Xenografts | Significant tumor growth inhibition and increased survival compared to controls.[2][5] |
| TNBC (Triple-Negative Breast Cancer) | High/Medium | ~1.0–6.0 nM | TNBC Xenografts | Median Progression-Free Survival (PFS) of 5.6 months vs. 1.7 months with chemotherapy in patients.[6] |
Table 2: Trastuzumab Deruxtecan (Anti-HER2-DXd)
| Cell Line | HER2 Expression | In Vitro IC50 | In Vivo Model | In Vivo Efficacy Outcome |
| Gastric Cancer Cell Lines | Overexpression | Calculated in 63.3% of cell lines | Gastric Cancer Xenografts | Significant tumor growth suppression in HER2-overexpressing models.[7] |
| USC (Uterine Serous Carcinoma) Primary Cell Lines | High | Growth suppression in HER2-overexpressing lines | USC PDX Models | Tumor growth suppression and prolonged survival in HER2 3+ models.[8][9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable data. Below are methodologies for key assays used in ADC characterization.
In Vitro Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay - MTT Protocol
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials : 96-well plates, cell culture medium, test ADC, control ADC, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with serial dilutions of the ADC and control ADC. Include untreated cells as a control.
-
Incubate for a period that allows for ADC-induced cytotoxicity (typically 72-120 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[11][12]
-
2. ADC Internalization Assay - Flow Cytometry Protocol
This assay quantifies the uptake of the ADC by target cells.
-
Materials : Target cells, ADC labeled with a fluorescent dye (e.g., pHrodo), FACS buffer (PBS with 1% BSA), Propidium Iodide (PI) for dead cell exclusion.
-
Procedure :
-
Harvest and wash the target cells.
-
Incubate the cells with the fluorescently labeled ADC on ice (4°C) for 1 hour to allow binding but prevent internalization. This serves as the time point 0 control.
-
Wash the cells to remove unbound ADC.
-
For the internalization samples, shift the cells to 37°C and incubate for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Stop internalization by placing the cells back on ice.
-
Stain with PI to identify dead cells.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the live cell population. An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.
-
3. Bystander Effect Assay - Co-culture Protocol
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Materials : Antigen-positive (Ag+) cells, antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP), 96-well plates, test ADC.
-
Procedure :
-
Co-culture Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for a duration sufficient to observe the bystander effect (typically 96-144 hours).
-
Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader. A decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
4. ADC Binding Assay - ELISA Protocol
This assay measures the binding affinity of the ADC to its target antigen.
-
Materials : 96-well ELISA plates, recombinant target antigen, test ADC, HRP-conjugated secondary antibody, TMB substrate, stop solution.
-
Procedure :
-
Coat the wells of a 96-well plate with the recombinant target antigen overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add serial dilutions of the ADC to the wells and incubate for 1-2 hours.
-
Wash the plate to remove unbound ADC.
-
Add the HRP-conjugated secondary antibody that recognizes the ADC's antibody portion and incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
The absorbance is proportional to the amount of bound ADC.
-
In Vivo Experimental Protocol
1. Xenograft Efficacy Study in Mice
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Materials : Immunocompromised mice (e.g., nude or SCID), cancer cell line, Matrigel (optional), test ADC, vehicle control.
-
Procedure :
-
Subcutaneously implant cancer cells, often mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously according to a predetermined dosing schedule.
-
Measure tumor volume (typically twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Visualizing the Mechanisms of Action
Understanding the signaling pathways affected by the ADC's payload is crucial for interpreting both in vitro and in vivo results.
Experimental workflow for ADC cross-validation.
Signaling Pathways of Common ADC Payloads
Tubulin Polymerization Inhibitors (e.g., MMAE, DM1)
These payloads disrupt the formation of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle.
Mechanism of action for tubulin inhibitors.
Topoisomerase I Inhibitors (e.g., SN-38, DXd)
These payloads interfere with the function of topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.
Mechanism of action for topoisomerase I inhibitors.
By systematically applying these experimental protocols and thoughtfully analyzing the resulting data within the context of the ADC's mechanism of action, researchers can build a strong in vitro-in vivo correlation, ultimately leading to the development of safer and more effective Antibody-Drug Conjugates for cancer therapy.
References
- 1. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-Trop-2 antibody-drug conjugate Sacituzumab Govitecan—effectiveness, pitfalls and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The unique structure of Antibody-Drug Conjugates (ADCs), which combines a monoclonal antibody with a potent cytotoxic payload via a chemical linker, presents considerable analytical challenges. Ensuring the safety, efficacy, and consistency of these complex biotherapeutics necessitates rigorous validation of the analytical methods used for their characterization. This guide provides an objective comparison of the primary analytical techniques employed for ADC analysis, supported by experimental data and detailed methodologies, to assist in the development of robust validation strategies.
Section 1: Core Analytical Techniques and Their Validation for ADC Characterization
The characterization of ADCs relies on a suite of analytical techniques to assess critical quality attributes (CQAs). The most pivotal of these are the Drug-to-Antibody Ratio (DAR), the presence of aggregates and fragments, and the level of free drug impurities. Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS) are the cornerstones of ADC analytics. The validation of these methods is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline key parameters to ensure the reliability and accuracy of the analytical data.
Key Validation Parameters
A summary of the essential validation parameters as per ICH Q2(R1) guidelines is presented below. These parameters ensure that an analytical method is suitable for its intended purpose.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often expressed as percent recovery. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Section 2: Comparative Analysis of Key ADC Characterization Methods
The selection of an analytical method for ADC characterization is heavily dependent on the specific CQA being assessed, as well as the physicochemical properties of the ADC, including the linker and payload. This section provides a comparative overview of the primary analytical techniques.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that directly impacts the efficacy and safety of an ADC. HIC is considered the gold standard for DAR analysis of cysteine-linked ADCs, while RP-HPLC and MS serve as powerful orthogonal methods.
A comparative study on four different cysteine-linked Trastuzumab-MMAE ADCs with varying average DARs demonstrated comparable results across different analytical platforms. The data from this study are summarized below.
| ADC Sample | Average DAR by HIC-UV/Vis | Average DAR by RPLC-MS (QToF) | Average DAR by RPLC-MS (Orbitrap) | Average DAR by MALDI-TOF-MS |
| ADC 1 | 2.5 | 2.6 | 2.6 | 2.5 |
| ADC 2 | 4.2 | 4.3 | 4.3 | 4.1 |
| ADC 3 | 6.1 | 6.2 | 6.2 | 5.9 |
| ADC 4 | 7.8 | 7.9 | 7.9 | 7.6 |
Data adapted from a study by Källsten et al. (2018). The study found that while DAR values were comparable, the accuracy of molecular weight determination for the light and heavy chains varied more significantly between the different mass spectrometry techniques.[1][2][3]
Method Performance Comparison for DAR Analysis
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions.[4] | Separation of reduced ADC light and heavy chains based on hydrophobicity under denaturing conditions.[5] | Measures the mass-to-charge ratio of the intact or reduced ADC to determine mass and drug load. |
| Primary Use | Gold standard for DAR and drug-load distribution of cysteine-linked ADCs.[4] | Orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[5] | Orthogonal method for DAR confirmation and detailed characterization of drug distribution and conjugation sites.[6][7] |
| Precision | Excellent precision, with RSDs for peak areas typically below 0.3%.[8] | Good precision, with calculated DAR values showing high reproducibility. | High precision, with DAR values consistent with chromatographic methods. |
| Accuracy | Considered highly accurate for relative quantitation of DAR species. | Accuracy can be influenced by the integration of all drug-loaded and unloaded chain fragments. The calculated DAR for an IgG2 ADC was 0.1 higher with a higher resolution column due to more accurate peak integration.[9] | Highly accurate mass measurements, though ionization efficiencies can vary between different DAR species, potentially affecting quantitation. |
| Throughput | Moderate throughput, suitable for routine QC. | Higher throughput for reduced ADC analysis. | Can have lower throughput depending on the sample preparation and instrumentation. |
Analysis of Aggregates and Fragments
The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can impact product safety and efficacy.[10] SEC is the standard method for quantifying high molecular weight species (aggregates) and fragments.
Method Performance Comparison for Aggregate and Fragment Analysis
| Parameter | Size Exclusion Chromatography (SEC) |
| Principle | Separation of molecules based on their hydrodynamic radius in their native state.[11] |
| Primary Use | Quantification of monomers, dimers, higher-order aggregates, and fragments.[10] |
| Specificity | Highly specific for size variants. SEC-MALS can provide absolute molecular weight, confirming the identity of aggregates.[11][12][13][14] |
| Precision | High precision, with RSDs for monomer and aggregate content typically well below 5%. |
| Linearity & Range | Demonstrates good linearity over a range of concentrations relevant for the detection of low levels of aggregates and the main monomer peak. |
| Robustness | The method is generally robust, but mobile phase composition can be critical, especially for hydrophobic ADCs, to minimize secondary interactions with the stationary phase. |
Free Drug Analysis
Residual free drug and related species are critical impurities that need to be monitored to ensure patient safety.[15] RP-HPLC is the most common method for the analysis of these small molecule impurities.
Method Performance Comparison for Free Drug Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation of small molecule drugs from the large ADC molecule based on hydrophobicity. |
| Primary Use | Quantification of free drug and drug-linker species.[15] |
| Sensitivity | The use of mass spectrometry detection can significantly improve sensitivity, with LOQs for free drug species reaching sub-ng/mL levels, a 250-fold improvement over UV detection in one study.[16] |
| Accuracy | High accuracy can be achieved with the use of an external calibration curve.[15] |
| Precision | Good precision with RSDs typically below 5% for the quantification of free drug.[17] |
| Linearity & Range | The method demonstrates good linearity over a range that covers the expected levels of free drug impurities, from the LOQ to above the specification limit.[17] |
Section 3: Experimental Protocols and Workflows
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. This section provides example protocols for the key analytical techniques and visual workflows for ADC characterization.
Experimental Protocols
Protocol 1: HIC-HPLC for DAR Analysis of a Cysteine-Linked ADC (e.g., Brentuximab Vedotin)
-
LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[8]
-
Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).[8]
Protocol 2: RP-HPLC for DAR Analysis of a Reduced Cysteine-Linked ADC
-
Sample Preparation: The ADC is reduced with a reducing agent like DTT or TCEP to separate the light and heavy chains.[5]
-
LC System: UHPLC system with a UV detector.
-
Column: Agilent ZORBAX RRHD 300SB-C8 (2.1 x 100 mm, 1.8 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A suitable gradient to separate the unconjugated and conjugated light and heavy chains (e.g., 25-45% B over 15 minutes).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 75°C.
-
Detection: UV at 280 nm.
-
DAR Calculation: The DAR is calculated from the relative peak areas of the unconjugated and conjugated light and heavy chains.[5][18]
Protocol 3: SEC-HPLC for Aggregate Analysis
-
LC System: Bio-inert HPLC system.
-
Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm) or equivalent.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Analysis: Quantification of monomer, dimer, and higher molecular weight species by peak area percentage.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of experiments for characterizing a synthesized ADC and the orthogonal relationship between the primary analytical techniques.
Section 4: Conclusion
The robust characterization of Antibody-Drug Conjugates is fundamental to ensuring their quality, safety, and efficacy. A multi-faceted analytical approach, employing orthogonal techniques, is essential for a comprehensive understanding of these complex molecules. Hydrophobic Interaction Chromatography remains the primary method for DAR determination of cysteine-linked ADCs, with Reversed-Phase HPLC and Mass Spectrometry providing critical confirmatory data. Size Exclusion Chromatography is indispensable for monitoring aggregation and fragmentation.
The validation of these analytical methods, in accordance with ICH Q2(R1) guidelines, is a prerequisite for their use in a regulated environment. By carefully selecting and validating a suite of analytical techniques, researchers and drug developers can build a comprehensive data package to support the entire lifecycle of an ADC therapeutic, from discovery and development to manufacturing and quality control.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly specific analytical method development for advanced drug discovery through SEC-MALS [morressier.com]
- 15. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Benchmarking Mal-Val-Ala-PAB-N(SO2Me)-Exatecan Against Approved Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of an antibody-drug conjugate (ADC) utilizing the Mal-Val-Ala-PAB-N(SO2Me)-Exatecan drug-linker against established, approved ADCs. The focus of this analysis is FZ-AD005, a novel ADC targeting Delta-like ligand 3 (DLL3) with this specific drug-linker technology. While direct head-to-head clinical data is not yet available, this guide synthesizes existing preclinical findings to offer a valuable comparative perspective for researchers in the field of oncology and ADC development.
Executive Summary
The this compound drug-linker, incorporated into the investigational ADC FZ-AD005, demonstrates a promising preclinical profile characterized by potent in vitro cytotoxicity against small cell lung cancer (SCLC) cell lines and significant in vivo anti-tumor efficacy in xenograft models. The payload, exatecan (B1662903), is a highly potent topoisomerase I inhibitor. The Val-Ala linker is designed for selective cleavage by intracellular proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This guide will delve into the available data for FZ-AD005 and compare its technological components—the target, linker, and payload—with those of several FDA-approved ADCs, providing a framework for evaluating its potential therapeutic advantages.
Data Presentation: Comparative Performance Metrics
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical indicator of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of FZ-AD005 against various SCLC cell lines. For comparison, representative IC50 values for approved ADCs against relevant cancer cell lines are also provided, though it is important to note that these were not determined in head-to-head studies.
| ADC | Target | Payload | Cancer Cell Line | IC50 (nmol/L) | Reference |
| FZ-AD005 | DLL3 | Exatecan | DMS53 (SCLC) | 0.152 | [1] |
| FZ-AD005 | DLL3 | Exatecan | DMS79 (SCLC) | 4.295 | [1] |
| FZ-AD005 | DLL3 | Exatecan | NCI-H1105 (SCLC) | Not Reported | [1] |
| FZ-AD005 | DLL3 | Exatecan | NCI-H2227 (SCLC) | Not Reported | [1] |
| Trastuzumab deruxtecan (B607063) (Enhertu) | HER2 | Deruxtecan (Exatecan derivative) | KPL-4 (Breast Cancer) | 4.0 | [2] |
| Sacituzumab govitecan (Trodelvy) | Trop-2 | SN-38 | Various | Not directly comparable | |
| Trastuzumab emtansine (Kadcyla) | HER2 | DM1 | Various | Not directly comparable |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide crucial insights into an ADC's anti-tumor activity. The table below presents the tumor growth inhibition (TGI) data for FZ-AD005 in SCLC xenograft models. A direct comparison with an approved non-ADC drug, lurbinectedin, is available from the same study.
| ADC | Dose (mg/kg) | Xenograft Model | Tumor Growth Inhibition (TGI) (%) | Reference |
| FZ-AD005 | 3 | NCI-H82 (SCLC) | 94.19 | [3] |
| FZ-AD005 | 5 | NCI-H82 (SCLC) | 97.13 | [3] |
| FZ-AD005 | 2.5 | NCI-H889 (SCLC) | 86.21 | [3] |
| FZ-AD005 | 5 | NCI-H889 (SCLC) | 94.53 | [3] |
| FZ-AD005 | 10 | NCI-H889 (SCLC) | 95.54 | [3] |
| FZ-AD005 | 6 | LU5236 (SCLC PDX) | Complete tumor eradication | [3] |
| Lurbinectedin | 0.18 | NCI-H82 (SCLC) | 23.48 | [1] |
Pharmacokinetics
Pharmacokinetic parameters are vital for understanding the distribution and clearance of an ADC. The following data for FZ-AD005 was obtained from studies in cynomolgus monkeys.
| ADC | Dose (mg/kg) | Clearance (mL/h/kg) | Half-life | Key Observation | Reference |
| FZ-AD005 | 1 | 0.968 | Dose-dependent increase | Stable in circulation with an acceptable pharmacokinetic profile. | [1][3] |
| FZ-AD005 | 3 | 1.23 | Dose-dependent increase | Stable in circulation with an acceptable pharmacokinetic profile. | [1][3] |
| FZ-AD005 | 10 | 1.04 | Dose-dependent increase | Stable in circulation with an acceptable pharmacokinetic profile. | [1][3] |
Mechanism of Action and Technology Comparison
Target: Delta-like ligand 3 (DLL3)
FZ-AD005 targets DLL3, a protein that is highly expressed in SCLC and other neuroendocrine tumors, with minimal expression in normal tissues.[4][5] DLL3 is an inhibitory ligand of the Notch signaling pathway.[6][7] In cancer cells, its overexpression on the cell surface makes it an attractive target for ADC therapy.[5]
Linker: Mal-Val-Ala-PAB-N(SO2Me)
This linker system is comprised of several key components:
-
Maleimide (Mal): Enables covalent conjugation to cysteine residues on the antibody.
-
Valine-Alanine (Val-Ala): A dipeptide substrate for proteases like Cathepsin B, which are abundant in the lysosomal compartment of cells.[] This enzymatic cleavage is designed to ensure specific payload release inside the target cell.
-
p-aminobenzyl (PAB) group: Acts as a self-immolative spacer, which, upon cleavage of the Val-Ala dipeptide, spontaneously releases the active exatecan payload.
-
N(SO2Me): A component of the linker that may modulate its properties.
Compared to linkers in some approved ADCs, the Val-Ala linker offers potential advantages in terms of hydrophilicity, which can lead to higher drug-to-antibody ratios (DAR) without significant aggregation.[9][10]
Payload: Exatecan
Exatecan is a potent derivative of camptothecin (B557342) and functions as a topoisomerase I inhibitor.[1] Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription.[11][12] Exatecan traps the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[11][12] Exatecan and its derivatives, such as deruxtecan (the payload in Enhertu), are generally considered to be more potent than SN-38 (the payload in Trodelvy).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
ADC Treatment: A serial dilution of the ADC is prepared. The cell culture medium is replaced with medium containing the ADC at various concentrations. Control wells with untreated cells and medium-only blanks are included.[9][13]
-
Incubation: The plates are incubated for a period of 48 to 144 hours.[13]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][14]
-
Solubilization: A solubilization solution (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[9][14]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[14]
-
Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[9]
In Vivo Xenograft Model for Efficacy Studies
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid) are used to prevent rejection of human tumor cells.[15]
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC is typically administered intravenously.[15]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.[17]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.[15]
-
Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC. Survival curves may also be generated.[15]
Pharmacokinetic Analysis
-
Animal Model: The ADC is administered to a relevant animal species (e.g., rats or non-human primates).[18]
-
Sample Collection: Blood samples are collected at various time points after ADC administration.[10]
-
Sample Processing: Plasma is separated from the blood samples.
-
Analysis: The concentrations of the total antibody, the conjugated ADC, and the free payload in the plasma are quantified using methods such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10][19]
-
Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of the Exatecan payload targeting Topoisomerase I.
References
- 1. FZ-AD005, a Novel DLL3-Targeted Antibody–Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 4. amgenoncology.com [amgenoncology.com]
- 5. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. cusabio.com [cusabio.com]
- 7. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Self-Immolative Spacers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Self-immolative spacers are critical components in advanced drug delivery systems, particularly in antibody-drug conjugates (ADCs). Their ability to undergo spontaneous cleavage and release a therapeutic payload upon a specific triggering event is paramount to the efficacy and safety of targeted therapies. This guide provides an objective comparison of the performance of different classes of self-immolative spacers, supported by experimental data, to aid in the selection of the most appropriate spacer for a given application.
Key Performance Parameters of Self-Immolative Spacers
The ideal self-immolative spacer should exhibit high stability in circulation to prevent premature drug release, followed by rapid and efficient cleavage to release the payload upon reaching the target site. The primary mechanisms of self-immolation are broadly categorized into elimination-based and cyclization-based pathways.
Elimination-Based Spacers: The PABC Workhorse
The p-aminobenzyl alcohol (PABA) core is the most extensively studied and utilized self-immolative spacer, operating through a 1,6-elimination mechanism. The para-aminobenzyloxycarbonyl (PABC) spacer is a prominent example used in several FDA-approved ADCs.[1][2][3] Upon enzymatic cleavage of a trigger moiety (e.g., a peptide cleaved by cathepsin B), the revealed aniline (B41778) nitrogen initiates an electronic cascade, leading to the release of the drug, carbon dioxide, and an azaquinone methide.[1][4]
A widely used iteration is the valine-citrulline-PABC (vc-PABC) linker, which demonstrates stability in circulation and efficient cleavage by lysosomal proteases.[5][6] However, studies have shown that vc-PABC-based linkers can be susceptible to extracellular hydrolysis by carboxylesterase 1C in mouse plasma, highlighting the importance of species-specific stability assessments.[5][6][7]
Cyclization-Based Spacers: Tailoring Release Kinetics
Cyclization-driven self-immolative spacers offer an alternative strategy for payload release. These systems rely on an intramolecular cyclization reaction, often forming a stable five- or six-membered ring, to expel the drug.[3] The rate of cyclization, and thus drug release, can be modulated by the structure of the spacer.[8][9]
Examples include spacers derived from proline and 4-aminobutyric acid.[10][11] Kinetic studies of 4-aminobutyric acid derivatives have shown half-lives ranging from 2 to 39 seconds at physiological pH and temperature, demonstrating the potential for rapid drug release.[11] Pyrrolidine-carbamate spacers have also been engineered to achieve superfast cyclative drug release, with some derivatives showing significantly faster carbamate (B1207046) cleavage compared to traditional ethylenediamine-carbamate spacers.[12]
Trimethyl Lock Spacers: Harnessing Steric Hindrance
The trimethyl lock system is another class of cyclization-based spacer that utilizes steric hindrance to accelerate lactonization and subsequent drug release.[13][14][15] The presence of three methyl groups on the aromatic ring forces the molecule into a conformation that favors rapid intramolecular cyclization upon activation.[14][15] This system has been shown to undergo facile cyclization, releasing a reporter group in approximately 3 minutes in some photoactivatable systems.[16]
Hemi-aminal Spacers: A Different Route to Release
Hemi-aminal-based linkers represent another class of self-immolative systems. These are formed from the reaction of an amine and a carbonyl compound and can act as intermediates in drug release pathways.[17] Comparative studies have shown that the 1,6-benzyl elimination of PABA-based linkers occurs more rapidly than the fragmentation-cyclization process involving a thioalkyl carbamate intermediate from hemithioaminal counterparts.[18][19]
Quantitative Comparison of Self-Immolative Spacer Performance
The following tables summarize key quantitative data on the performance of different self-immolative spacers. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Spacer Type | Trigger | Payload/Reporter | Half-life (t½) | Conditions | Reference(s) |
| Elimination-Based | |||||
| p-Aminobenzyl alcohol (PABA) | Trypsin | 4-Nitroaniline | ~40 h | 0.05 M Bistris buffer (pH 6.9), 25 °C | [16] |
| Valine-Citrulline-PABC (vc-PABC) | Cathepsin B | Monomethyl auristatin E (MMAE) | - (Rapid release) | Lysosomal conditions | [20] |
| Imine-double PABC | Acidic pH | Drug | >20 h | pH 7.4 | [19] |
| Cyclization-Based | |||||
| 4-Aminobutyric acid derivatives | - | - | 2 - 39 s | Physiological pH and temperature | [9] |
| Pyrrolidine-carbamate (Sp2) | - | Resiquimod (R848) | 40 h | - | [21] |
| Tertiary amine-bearing pyrrolidine-carbamate (Sp3) | - | Camptothecin (CPT) | 0.9 h | - | [21] |
| Proline-derived carbamate | - | - | - (Fast cyclization) | - | [10] |
| Trimethyl Lock | |||||
| Photoactivatable Trimethyl Lock | UV light (365 nm) | Fluorescent reporter | ~3 min | - | [16] |
| Trimethyl carbamate (α,α-dimethyl carboxylate) | - | 7-Hydroxycoumarin | 21 s | Neutral aqueous conditions | [13] |
| Hemi-aminal Based | |||||
| Hemithioaminal | Protease | Fluorophore | Slower than PABA | Physiological conditions | [18][19] |
Experimental Protocols
Determination of Cleavage Kinetics
A common method to determine the cleavage kinetics of self-immolative spacers is through High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for HPLC Analysis of Drug Release:
-
Sample Preparation: An antibody-drug conjugate (ADC) or a small molecule conjugate containing the self-immolative linker is incubated under specific conditions (e.g., in plasma, serum, or a buffered solution at a controlled pH and temperature).[8][19]
-
Time Points: Aliquots of the reaction mixture are taken at various time points.
-
Quenching: The reaction in the aliquots is stopped, for example, by adding a quenching solution like formic acid.
-
Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact conjugate, the released drug, and any intermediates.
-
Quantification: The concentration of each species is determined by integrating the peak areas from the HPLC chromatogram.
-
Data Analysis: The rate of drug release and the half-life of the linker are calculated from the change in concentration over time.
Fluorescence spectroscopy is another powerful technique, particularly when the released payload is fluorescent. The increase in fluorescence intensity over time corresponds to the release of the fluorophore, allowing for real-time kinetic measurements.[22]
Assessment of Plasma Stability
The stability of ADCs in plasma is a critical parameter that influences their therapeutic index.
Protocol for In Vitro Plasma Stability Assessment using LC-MS:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a predetermined time course (e.g., up to 7 days).[8][16]
-
Immunocapture: At each time point, the ADC and any antibody-related species are captured from the plasma sample using, for example, protein A magnetic beads.[19] This step separates the ADC from other plasma proteins.
-
Analysis of Released Payload: The supernatant can be analyzed by LC-MS/MS to quantify the amount of free payload that has been prematurely released.
-
Analysis of Conjugated ADC: The captured ADC can be analyzed in several ways:
-
Intact Mass Analysis: The intact ADC is eluted from the beads and analyzed by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[19]
-
Reduced Antibody Analysis: The ADC is treated with a reducing agent to separate the light and heavy chains, which are then analyzed by LC-MS to assess payload distribution and loss.
-
Enzymatic Digestion: The captured ADC is digested with an enzyme like papain or pepsin, and the resulting fragments are analyzed by LC-MS/MS to identify and quantify specific linker-payload fragments.[18]
-
-
Data Analysis: The percentage of intact ADC remaining and the rate of payload release are calculated to determine the plasma stability.
Evaluation of the Bystander Effect
The bystander effect, where the released payload from a target cell kills adjacent non-target cells, is a crucial aspect of ADC efficacy, especially in heterogeneous tumors.
Protocol for In Vitro Bystander Effect Co-culture Assay:
-
Cell Seeding: Antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells are co-cultured in a multi-well plate. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[13][21]
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations.
-
Real-time Monitoring: Cell viability and proliferation of both cell populations are monitored over time using live-cell imaging and impedance measurements.[21]
-
Data Analysis: The extent of killing of the Ag- cells in the presence of Ag+ cells and the ADC is quantified to determine the bystander effect. A conditioned medium transfer assay can also be performed, where the medium from ADC-treated Ag+ cells is transferred to a culture of Ag- cells to assess the effect of the released payload.[21]
Visualizing Mechanisms and Workflows
Self-Immolation Mechanisms
The following diagrams illustrate the fundamental mechanisms of elimination-based and cyclization-based self-immolative spacers.
Caption: Elimination mechanism of a PABC spacer.
Caption: Cyclization mechanism of a self-immolative spacer.
Experimental Workflow for Plasma Stability Assessment
The following diagram outlines the key steps in assessing the plasma stability of an ADC.
Caption: Workflow for ADC plasma stability assessment.
Experimental Workflow for Bystander Effect Assay
The following diagram illustrates the workflow for an in vitro co-culture bystander effect assay.
Caption: Workflow for in vitro bystander effect assay.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 11. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Self-Immolative Linkers Literally Bridge Disulfide Chemistry and the Realm of Thiol-Free Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A self-immolative linker that releases thiols detects penicillin amidase and nitroreductase with high sensitivity via absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Self-immolative polydisulfides and their use as nanoparticles for drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. agilent.com [agilent.com]
- 22. Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Specificity of Exatecan Antibody-Drug Conjugates: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2][3][4] Exatecan (B1662903), a potent topoisomerase I inhibitor, and its derivatives like deruxtecan, are increasingly utilized as payloads in next-generation ADCs due to their high potency and ability to induce a bystander killing effect.[5][6][7][8][] This guide provides a comparative framework for researchers, scientists, and drug development professionals to confirm the target specificity of Exatecan-based ADCs, a critical step to ensure efficacy and minimize off-target toxicities.[2][10]
The Mechanism of Exatecan ADCs
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[5][6][11] By stabilizing the covalent complex between the enzyme and DNA, Exatecan leads to an accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[5][6] When conjugated to an antibody targeting a tumor-specific antigen, Exatecan is designed to be delivered directly to cancer cells, thereby increasing the therapeutic window and reducing systemic exposure to the potent payload.[2][8][12]
Caption: Mechanism of action for a typical Exatecan ADC.
Key Experiments for Confirming Target Specificity
A multi-faceted approach involving both in vitro and in vivo assays is essential to rigorously validate the target specificity of an Exatecan ADC.
In Vitro Assays
In vitro studies provide the foundational evidence of an ADC's ability to selectively bind, internalize, and kill target-expressing cancer cells.[1]
1. Target Binding Affinity and Specificity
These assays quantify the binding strength of the ADC to its intended target antigen and assess potential off-target binding.
-
Experimental Protocols:
-
Surface Plasmon Resonance (SPR): Immobilize the target antigen on a sensor chip and flow the ADC over the surface to measure association (ka) and dissociation (kd) rates. The equilibrium dissociation constant (Kd = kd/ka) is calculated to determine binding affinity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Coat microplate wells with the target antigen. Add serial dilutions of the ADC, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Addition of a substrate yields a colorimetric or fluorescent signal proportional to the amount of bound ADC. The half-maximal effective concentration (EC50) for binding is determined.[13]
-
Flow Cytometry (FACS): Incubate target antigen-expressing cells with fluorescently labeled ADC. Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which correlates with the level of ADC binding to the cell surface.[]
-
2. Internalization Assays
Effective payload delivery requires the ADC to be internalized by the target cell. These assays confirm and quantify this process.
-
Experimental Protocols:
-
Live-Cell Imaging (e.g., Incucyte): Use a pH-sensitive fluorescent dye conjugated to the antibody that fluoresces upon entering the acidic environment of endosomes and lysosomes. Monitor fluorescence over time in live cells to visualize and quantify internalization kinetics.[15]
-
Toxin-Based Cytotoxicity Assay: Conjugate the antibody to a toxin (e.g., saporin) that is only effective after internalization. Cell death is measured to indirectly quantify the efficiency of internalization.[15]
-
3. Cytotoxicity Assays
These are the most critical in vitro assays to demonstrate target-specific cell killing. The potency of the ADC is compared between cells that express the target antigen and those that do not.
-
Experimental Protocol:
-
Cell Viability Assay (MTT/XTT): Seed target-positive and target-negative cancer cell lines in 96-well plates.[11] Treat the cells with a range of ADC concentrations for a set period (e.g., 72-120 hours). Add a reagent (e.g., MTT) that is converted into a colored formazan (B1609692) product by metabolically active cells. Measure the absorbance to determine cell viability. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.[11][16]
-
4. Bystander Killing Effect Assay
Exatecan is membrane-permeable, allowing it to kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[][16]
-
Experimental Protocol:
-
Co-culture Cytotoxicity Assay: Create a co-culture of antigen-positive and antigen-negative cells (one cell line can be labeled with a fluorescent marker like GFP for identification). Treat the co-culture with the Exatecan ADC. After incubation, use flow cytometry or high-content imaging to quantify the viability of both cell populations separately. A decrease in the viability of the antigen-negative population indicates a bystander effect.
-
Caption: Experimental workflow for in vitro specificity testing.
In Vivo Models
In vivo studies are crucial for evaluating an ADC's efficacy, pharmacokinetics (PK), and safety in a complex biological system.[1][17]
-
Experimental Protocols:
-
Cell Line-Derived Xenograft (CDX) Models: Implant human cancer cell lines (both target-positive and target-negative) subcutaneously into immunodeficient mice. Once tumors are established, administer the Exatecan ADC, a non-targeting control ADC, and vehicle control. Monitor tumor volume over time. The primary endpoint is tumor growth inhibition (TGI).
-
Patient-Derived Xenograft (PDX) Models: Implant tumor fragments from a human patient into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.[18][19] Efficacy studies are conducted similarly to CDX models to assess anti-tumor activity in a more clinically relevant setting.
-
Biodistribution Studies: Radiolabel the ADC and inject it into tumor-bearing mice. At various time points, harvest organs and tumors to quantify the amount of accumulated radioactivity. This demonstrates whether the ADC preferentially accumulates in the tumor versus healthy tissues.
-
Data Presentation for Comparison
Summarizing quantitative data in tables is essential for a clear comparison of an ADC's performance against controls and alternative molecules.
Table 1: Comparative In Vitro Cytotoxicity of an Anti-HER2-Exatecan ADC
| Compound | SK-BR-3 (HER2+++) IC50 (nM) | MDA-MB-468 (HER2-) IC50 (nM) | Selectivity Index (IC50 HER2- / IC50 HER2+) |
| Anti-HER2-Exatecan ADC | 0.45 | > 30 | > 66 |
| Non-targeting-Exatecan ADC | > 30 | > 30 | ~1 |
| Free Exatecan | 0.15 | 0.20 | 1.3 |
| Trastuzumab Deruxtecan (T-DXd) | 0.50 | > 30 | > 60 |
| (Data is illustrative, based on typical results from studies like reference[16]) |
Table 2: Comparative In Vivo Efficacy in a HER2+ Xenograft Model (e.g., SK-BR-3)
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Tumor Regressions |
| Vehicle Control | 0 | 0/8 |
| Anti-HER2-Exatecan ADC (5 mg/kg) | > 95 | 6/8 |
| Non-targeting-Exatecan ADC (5 mg/kg) | < 20 | 0/8 |
| (Data is illustrative) |
Comparison with Alternative Payloads
The target specificity of an Exatecan ADC should also be considered in the context of other available payloads. The choice of payload influences not only potency but also the mechanism of action and potential toxicities.
Table 3: Comparison of Common ADC Payloads
| Payload Class | Example(s) | Mechanism of Action | Key Characteristics |
| Topoisomerase I Inhibitors | Exatecan , Deruxtecan, SN-38 | Inhibit DNA replication and transcription[5] | High potency, membrane permeable (bystander effect)[] |
| Microtubule Inhibitors | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Inhibit tubulin polymerization, causing cell cycle arrest | Well-established, potent, varying membrane permeability |
| DNA Damaging Agents | Pyrrolobenzodiazepines (PBDs), Duocarmycins | Cross-link or alkylate DNA | Extremely potent (pM range), may have higher toxicity concerns[16] |
The hydrophobicity of Exatecan can present conjugation challenges, but novel hydrophilic linkers are being developed to overcome this, potentially improving the pharmacokinetic profile and therapeutic index.[7][8]
References
- 1. labcorp.com [labcorp.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 6. nbinno.com [nbinno.com]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 10. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 15. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 18. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 19. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to the Enzymatic Cleavage of Val-Ala Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Alanine (Val-Ala) dipeptide linker is a crucial component in the design of modern antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient release of therapeutic payloads within target cells. This guide provides an objective comparison of the Val-Ala linker's performance against other common linker technologies, supported by experimental data and detailed protocols for validation.
Performance Comparison of Cleavable Linkers
The selection of a linker is a critical decision in the development of an ADC, directly impacting its therapeutic index. The ideal linker remains stable in the bloodstream to minimize off-target toxicity but is efficiently cleaved to release the cytotoxic payload upon internalization into the target cancer cell. Below is a summary of quantitative data comparing Val-Ala to other commonly used linkers.
| Linker Type | Primary Cleavage Enzyme | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability (Half-life) | Key Advantages | Disadvantages |
| Val-Ala-PABC | Cathepsin B | ~0.5x[] | High in human plasma; shorter in mouse plasma (t½ ≈ 23h for a small molecule conjugate)[2] | Lower hydrophobicity allowing for higher Drug-to-Antibody Ratios (DAR) without aggregation.[][3][4] | Slower cleavage rate compared to Val-Cit.[] |
| Val-Cit-PABC | Cathepsin B, L, S, K | 1.0x (Reference)[] | High in human plasma (t½ > 200 days for some ADCs); unstable in mouse plasma (t½ ≈ 11.2h for a small molecule conjugate) due to carboxylesterase Ces1C cleavage.[2][5] | Well-established, robust cleavage by multiple cathepsins.[5][6] | Higher hydrophobicity can lead to aggregation at high DARs; premature cleavage by neutrophil elastase.[3][7] |
| GGFG | Cathepsin B, L | Slower than Val-Cit | High in human, mouse, and rat plasma (>21 days for DS8201a).[8] | High plasma stability across species. | Slower cleavage kinetics compared to Val-Cit.[9] |
| β-Glucuronide | β-Glucuronidase | N/A (Different enzyme) | High plasma stability.[10][11][12] | Highly hydrophilic, reducing aggregation; exploits over-expression of β-glucuronidase in the tumor microenvironment.[10][12] | Efficacy is dependent on the expression levels of β-glucuronidase. |
| Sulfatase-cleavable | Sulfatases | N/A (Different enzyme) | High plasma stability (>7 days).[7] | High plasma stability and hydrophilicity; circumvents instability issues seen with dipeptide linkers in rodent plasma.[7][13][14] | Newer technology with less clinical validation compared to peptide linkers. |
| Non-cleavable (e.g., SMCC) | Proteasomal degradation | N/A (Different mechanism) | High | Reduced risk of off-target toxicity from premature payload release. | Payload is released with an amino acid remnant, which may affect its potency; relies on antibody degradation for release. |
Signaling Pathways and Experimental Workflows
To understand the validation process, it is essential to visualize the underlying biological and experimental pathways.
Caption: Cellular pathway of a Val-Ala linked ADC from circulation to apoptosis.
Caption: General workflow for validating the cleavage and stability of ADC linkers.
Experimental Protocols
Detailed and reproducible protocols are fundamental for the accurate assessment of linker performance.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Ala).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5.
-
Quenching Solution: Acetonitrile with 1% formic acid.
-
HPLC or LC-MS system.
Procedure:
-
Enzyme Activation: Pre-incubate recombinant human Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC (final concentration ~1-10 µM) with the pre-warmed assay buffer. Initiate the reaction by adding the activated Cathepsin B (final concentration ~20-100 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of cold quenching solution.
-
Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the initial cleavage rate. For a more detailed analysis, Michaelis-Menten kinetics (Vmax and Km) can be determined by varying the substrate (ADC) concentration.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in a biologically relevant matrix.
Materials:
-
Antibody-Drug Conjugate (ADC).
-
Human plasma (or plasma from other species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Affinity purification resin (e.g., Protein A or G).
-
LC-MS system.
Procedure:
-
Incubation: Incubate the ADC at a final concentration of approximately 0.1-1 mg/mL in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
ADC Capture: Immediately dilute the aliquot in cold PBS and capture the ADC using Protein A or G magnetic beads or columns. This step separates the ADC from plasma proteins.
-
Washing: Wash the beads/column with cold PBS to remove any non-specifically bound proteins.
-
Elution: Elute the ADC from the affinity matrix using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Analysis: Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR).
-
Data Interpretation: Plot the average DAR as a function of time. The rate of payload deconjugation can be determined, and the plasma half-life of the conjugated payload can be calculated.
Protocol 3: In Vitro Cell-Based Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
Antibody-Drug Conjugate (ADC), unconjugated antibody, and free drug.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the different concentrations of the test articles. Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well and incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals and read the absorbance.[15][16]
-
Data Analysis: Convert the absorbance readings to percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[15][16]
Conclusion
The Val-Ala linker represents a refined and highly effective tool in the ADC armamentarium. Its cleavage by lysosomal Cathepsin B, followed by a rapid self-immolation cascade, ensures controlled and efficient payload delivery within target cells. While its cleavage rate is more moderate than that of Val-Cit, its superior hydrophilicity allows for the construction of ADCs with higher drug loading and reduced aggregation.[][3] The choice between Val-Ala and other linkers will ultimately depend on the specific properties of the antibody, the payload, and the target indication. The experimental protocols provided in this guide offer a robust framework for the empirical validation and selection of the optimal linker for any given ADC candidate.
References
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. njbio.com [njbio.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Immunogenicity of Antibody-Drug Conjugate Constructs
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of Antibody-Drug Conjugates (ADCs) is a critical factor influencing their safety and efficacy. An immune response against an ADC can lead to the formation of anti-drug antibodies (ADAs), which may alter pharmacokinetics, reduce efficacy, and in some cases, cause adverse events. The complex structure of ADCs, comprising a monoclonal antibody (mAb), a cytotoxic payload, and a linker, presents multiple components that can trigger an immune response. This guide provides a comparative overview of the immunogenicity of different ADC constructs, supported by experimental data and detailed methodologies for key assessment assays.
Comparative Immunogenicity of ADC Constructs: A Data-Driven Overview
The immunogenicity of an ADC is influenced by a combination of factors, including the antibody isotype, the properties of the linker and payload, and the drug-to-antibody ratio (DAR). The following tables summarize clinical and preclinical findings on how these components can affect the incidence of ADAs.
| Feature | ADC Construct Example | ADA Incidence (%) | Key Findings & References |
| Antibody Isotype | IgG1-based ADCs | Generally higher potential for effector function, which may influence immune response. | IgG1 isotypes are known to engage Fc receptors more effectively, potentially leading to enhanced immune cell activation. |
| IgG4-based ADCs | Often selected for reduced effector function to minimize off-target effects. | While designed to be less immunogenic, IgG4 ADCs can still elicit ADA responses.[1][2][3][4] | |
| Linker Type | Cleavable Linkers | ||
| Valine-Citrulline (vc) | Variable; can be immunogenic. | The vc linker, commonly used with MMAE payloads, has been associated with ADA responses in some clinical trials.[5] | |
| Hydrazone | Can be immunogenic. | Acid-labile hydrazone linkers can also contribute to the overall immunogenicity of the ADC. | |
| Non-Cleavable Linkers | |||
| Thioether (e.g., SMCC) | Generally considered less immunogenic than some cleavable linkers. | Non-cleavable linkers result in the payload being released with an amino acid attached, which may alter its immunogenic potential.[6] | |
| Payload Type | Monomethyl Auristatin E (MMAE) | Can be immunogenic. | MMAE, a potent tubulin inhibitor, has been identified as a potential target for ADAs.[7][8][9][10] |
| Monomethyl Auristatin F (MMAF) | May have a different immunogenicity profile compared to MMAE due to its charged nature.[7][9] | The charged phenylalanine at the C-terminus of MMAF may limit its cell permeability and potentially alter its interaction with the immune system.[7][9] | |
| Maytansinoid (e.g., DM1, DM4) | Can be immunogenic. | Maytansinoid payloads have also been associated with the development of ADAs. | |
| Drug-to-Antibody Ratio (DAR) | Low DAR (e.g., 2) | May be less immunogenic. | Lower DAR values can result in a more homogenous product with potentially reduced immunogenicity. |
| High DAR (e.g., 8) | May be more immunogenic. | Higher DARs can increase the ADC's hydrophobicity, leading to aggregation and an increased risk of an immune response.[11][12] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed for assessing ADC immunogenicity, starting with screening for ADAs, followed by confirmatory assays, and characterization of the immune response, including neutralizing antibody (NAb) assays.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays
Principle: The bridging ELISA is a common format for detecting bivalent ADAs that can bridge between a capture and a detection ADC molecule.
Methodology: Bridging ELISA Protocol
-
Plate Coating: Coat a 96-well microtiter plate with an optimized concentration of the ADC (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient serum samples and controls (positive and negative) to the wells and incubate for 2 hours at room temperature to allow ADAs to bind to the coated ADC.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated or enzyme-conjugated version of the ADC and incubate for 1-2 hours at room temperature. This will bind to the other arm of the "bridging" ADA.
-
Washing: Repeat the washing step.
-
Signal Development: If using an enzyme-conjugated detection ADC, add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops. Stop the reaction with a stop solution. If using a biotinylated detection ADC, add streptavidin-HRP, incubate, wash, and then add the substrate.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
For Confirmatory Assays: Pre-incubate the positive samples with an excess of the unlabeled ADC. A significant reduction in the signal compared to the un-spiked sample confirms the presence of specific ADAs.
Neutralizing Antibody (NAb) Assays
Principle: NAb assays determine whether the detected ADAs can inhibit the biological activity of the ADC. Both cell-based and non-cell-based (competitive ligand-binding) assays can be used.
Methodology: Cell-Based NAb Assay Protocol
-
Cell Culture: Culture a target-expressing cancer cell line that is sensitive to the cytotoxic effects of the ADC payload.
-
Sample Preparation: Pre-incubate patient serum samples (heat-inactivated to remove complement activity) with a pre-determined concentration of the ADC for 1-2 hours at 37°C. This allows any NAbs to bind to the ADC.
-
Cell Treatment: Add the ADC-sample mixture to the cultured cells. Include controls such as ADC alone (maximum killing) and untreated cells (baseline viability).
-
Incubation: Incubate the cells for a period sufficient to observe the cytotoxic effect of the ADC (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: A neutralizing antibody will reduce the cytotoxic effect of the ADC, resulting in an increase in cell viability compared to the ADC-only control. The percentage of neutralization can be calculated.
T-Cell Proliferation Assays
Principle: These assays assess the potential of the ADC to induce a T-cell-dependent immune response, which is often a prerequisite for a robust and long-lasting ADA response.
Methodology: T-Cell Proliferation Assay using ADC-Pulsed Dendritic Cells
-
Dendritic Cell (DC) Generation: Generate immature DCs from peripheral blood mononuclear cells (PBMCs) by culturing monocytes with GM-CSF and IL-4.
-
DC Pulsing: Pulse the immature DCs with the ADC or its components (e.g., denatured antibody, linker-payload conjugate) for 18-24 hours. This allows the DCs to process and present peptides on their MHC molecules.
-
T-Cell Isolation: Isolate autologous CD4+ T-cells from the same donor's PBMCs.
-
Co-culture: Co-culture the ADC-pulsed DCs with the isolated T-cells.
-
Proliferation Measurement: After 5-7 days, measure T-cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dye dilution analyzed by flow cytometry. An increase in proliferation compared to controls (unpulsed DCs) indicates a T-cell response.
Visualizing the Mechanisms of Immunogenicity
Understanding the underlying biological pathways is crucial for interpreting immunogenicity data. The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways.
Tiered approach for ADC immunogenicity testing.
Antigen presentation pathway for ADCs.
T-cell dependent B-cell activation and ADA production.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. Differences in human IgG1 and IgG4 S228P monoclonal antibodies viscosity and self-interactions: Experimental assessment and computational predictions of domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. genemedi.net [genemedi.net]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Kinase Inhibitors in Diverse Cancer Cell Lines
This guide provides an objective comparison of the preclinical performance of several key kinase inhibitors across different cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals to inform experimental design and interpretation.
Regorafenib (B1684635) vs. Sorafenib (B1663141) in Hepatocellular Carcinoma (HCC)
Regorafenib and Sorafenib are multi-kinase inhibitors (MKIs) used in the treatment of advanced hepatocellular carcinoma.[1][2] Both drugs target multiple kinases involved in tumor angiogenesis and oncogenesis, including RAF-1, B-RAF, VEGFRs, and PDGFR.[2] However, preclinical studies reveal differences in their efficacy and impact on signaling pathways.
Data Presentation: In Vivo Efficacy
A head-to-head comparison in patient-derived HCC xenograft (PDX) models demonstrated that while both drugs inhibit tumor growth, regorafenib showed a superior response in several models.
| Feature | Regorafenib | Sorafenib | Reference |
| Dosage | 10 mg/kg, once daily (oral) | 30 mg/kg, once daily (oral) | [1][3] |
| Significant Tumor Growth Inhibition | 8 out of 10 HCC-PDX models | 7 out of 10 HCC-PDX models | [3][4] |
| Superior Response | Observed in 4 out of 10 models | - | [3][4] |
| Median Survival (H129 model) | 36 days (vs. 27 for vehicle) | 33 days (vs. 28 for vehicle) | [1][3] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for Efficacy Assessment [1][3]
-
Animal Model: Nude mice are used for tumor implantation.
-
Tumor Implantation: Patient-derived HCC tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Regorafenib (10 mg/kg) or Sorafenib (30 mg/kg) is administered orally once daily. The vehicle group receives the corresponding solvent.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers, calculated with the formula: (length × width²)π/6.
-
Endpoint: The study concludes when tumors reach a maximum allowed size or after a specified treatment period. Tumor growth inhibition is calculated and compared between groups.
Signaling Pathway and Experimental Workflow
The antitumor effects of both Regorafenib and Sorafenib are partly mediated through the inhibition of the RAF/MEK/ERK signaling pathway.
Caption: RAF/MEK/ERK signaling pathway inhibited by Sorafenib and Regorafenib.
Vemurafenib vs. Dabrafenib in BRAF V600E Melanoma
Vemurafenib and Dabrafenib are potent inhibitors of the BRAF V600E-mutated protein, a common driver in metastatic melanoma.[5] While both target the same mutation, preclinical data indicate differences in their potency.[6]
Data Presentation: In Vitro Efficacy (IC50)
Dabrafenib generally shows greater potency (lower IC50 values) against BRAF V600E-mutant melanoma cell lines in direct comparisons.[6]
| Cell Line | Vemurafenib IC50 (µM) | Dabrafenib IC50 (µM) | Reference |
| Malme3M | < 1 | < 0.1 | [6] |
| WM3734 | < 1 | < 0.1 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Culture: BRAF V600E-mutant melanoma cell lines (e.g., Malme3M, WM3734) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: A serial dilution of Vemurafenib or Dabrafenib is prepared. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with DMSO.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CellTiter-Glo®, which quantifies the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are normalized to the control wells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Experimental Workflow
A typical workflow for assessing the in vivo efficacy of targeted therapies involves using xenograft models.
Caption: A standard workflow for in vivo drug efficacy testing in xenograft models.
Gefitinib (B1684475) vs. Erlotinib (B232) in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib and Erlotinib are first-generation tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR).[7][8] They are particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR tyrosine kinase domain.[7]
Data Presentation: In Vitro Efficacy (IC50)
The sensitivity of NSCLC cell lines to Gefitinib and Erlotinib varies, with a strong correlation between the IC50 values of the two drugs. Cell lines with EGFR mutations are generally more sensitive.[7]
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Reference |
| HCC827 | del E746-A750 | < 1 (Sensitive) | < 1 (Sensitive) | [7] |
| H3255 | L858R | < 1 (Sensitive) | < 1 (Sensitive) | [7] |
| H1975 | L858R, T790M | > 1 (Resistant) | > 1 (Resistant) | [7] |
| H292 | Wild-Type | 1 - 300 (Variable) | 1 - 160 (Variable) | [7] |
Experimental Protocols
Growth Inhibition Assay (IC50 Determination) [7]
-
Cell Plating: NSCLC cells are plated in 96-well plates and allowed to adhere for 24 hours.
-
TKI Addition: Gefitinib or Erlotinib is added in a series of 4-fold dilutions, with final concentrations ranging from approximately 0.06 µM to 1,000 µM.
-
Incubation: Cells are incubated with the drugs for 96 hours.
-
Cell Number Measurement: The relative number of viable cells is measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).
-
IC50 Calculation: The concentration of the drug that causes 50% growth inhibition (IC50) is determined from the dose-response curves. Each assay is repeated at least three times with eight replicates per plate.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Reproducibility of Antibody-Drug Conjugate (ADC) Synthesis and Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common Antibody-Drug Conjugate (ADC) synthesis and conjugation methodologies, with a focus on validating their reproducibility. Experimental data is presented to support the comparisons, and detailed protocols for key validation experiments are provided.
Introduction to ADC Synthesis and Reproducibility
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine a monoclonal antibody's targeting specificity with the high potency of a cytotoxic agent. The synthesis and conjugation process is a critical determinant of an ADC's efficacy, safety, and stability. Reproducibility in ADC manufacturing is paramount to ensure consistent product quality, which is primarily assessed through key attributes such as the drug-to-antibody ratio (DAR), aggregate content, and in vitro cytotoxicity.
The choice of conjugation strategy significantly impacts these attributes. Traditional methods, often referred to as stochastic or random conjugation, target native amino acid residues like lysine (B10760008) or cysteine. While widely used, these methods can result in heterogeneous ADC populations, posing challenges to reproducibility.[1] More recent site-specific conjugation techniques aim to produce homogeneous ADCs with a defined DAR, thereby improving batch-to-batch consistency.[1]
This guide compares stochastic (lysine and cysteine-based) and site-specific conjugation methods, providing data on their performance and detailed protocols for their validation.
Comparison of ADC Conjugation Methodologies
The two most common stochastic conjugation methods involve the chemical modification of lysine or cysteine residues on the antibody.[2] Site-specific methods represent a more controlled approach to ADC synthesis.
-
Lysine Conjugation: This method targets the primary amines on the side chains of lysine residues. As a typical IgG antibody contains numerous lysine residues, this approach often yields a heterogeneous mixture of ADCs with a broad DAR distribution.[3]
-
Cysteine Conjugation: This strategy typically involves the reduction of interchain disulfide bonds to generate free thiol groups for drug conjugation. This results in a more controlled DAR distribution compared to lysine conjugation, but can still produce a heterogeneous product.[4]
-
Site-Specific Conjugation: These methods utilize various techniques, such as engineered cysteines, unnatural amino acids, or enzymatic modifications, to attach the drug at a predefined location on the antibody. This produces a homogeneous ADC with a specific DAR.[5]
The following diagram illustrates a generalized workflow for ADC synthesis and characterization.
Comparative Data on ADC Characteristics
The reproducibility and quality of ADCs produced by different methods can be assessed by comparing their key characteristics. The following tables summarize representative data from various studies.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) for Different Conjugation Methods
| Conjugation Method | Antibody-Payload | Average DAR | DAR Distribution | Source |
| Lysine (Stochastic) | Trastuzumab-DM1 | ~3.5 | 0-8 | [3] |
| Cysteine (Stochastic) | Trastuzumab-MMAE | ~4.0 | 0, 2, 4, 6, 8 | [4] |
| Site-Specific (Engineered Cysteine) | Trastuzumab-DM1 | 2.0 | Homogeneous (DAR=2) | [4] |
| Site-Specific (Enzymatic) | Anti-CD30-MMAE | 4.0 | Homogeneous (DAR=4) | [5] |
Table 2: Comparison of Aggregation for Different ADC Preparations
| ADC Type | Storage Condition | Aggregate Content (%) | Source |
| Unconjugated mAb | 40°C, 1 week | < 1% | [6] |
| Lysine-conjugated ADC (DAR ~3.5) | 40°C, 1 week | 2-5% | [7] |
| Cysteine-conjugated ADC (DAR ~4) | 40°C, 1 week | 1-3% | [6] |
| High DAR Cysteine ADC (DAR 6) | Accelerated | Significantly higher than low DAR | [6] |
Table 3: Comparison of In Vitro Cytotoxicity (IC50) for Different ADCs
| ADC | Target Cell Line | IC50 (ng/mL) | Source |
| Lysine-conjugated ADC (Maytansinoid) | KB (cervical cancer) | ~1 | [3][8] |
| Site-specific Cysteine-conjugated ADC (Maytansinoid) | KB (cervical cancer) | ~1 | [3][8] |
| Cysteine-conjugated ADC (Anti-Her2) | SK-BR-3 (breast cancer) | 10-100 | [4] |
| Site-specific non-natural amino acid ADC (Anti-Her2) | SK-BR-3 (breast cancer) | 10-100 | [4] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of ADC synthesis and characterization.
This protocol describes a general procedure for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of disulfide bond reduction and, consequently, the final DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker in an organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker is typically used.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
The purified ADC is then buffer-exchanged into a suitable formulation buffer.
-
Liquid chromatography-mass spectrometry (LC-MS) is a standard method for determining the DAR of an ADC.
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.
-
For some ADCs, deglycosylation may be performed to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Inject the prepared ADC sample onto a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
The ADC and its different drug-loaded species are separated by the LC system before entering the mass spectrometer.
-
-
Data Analysis:
-
The mass spectrum of the ADC will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated drugs.
-
Deconvolute the mass spectrum to obtain the zero-charge masses of the different species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
The logical flow for validating ADC reproducibility is depicted in the following diagram.
Size-exclusion chromatography (SEC) is the primary method for quantifying aggregates in ADC preparations.
-
Instrumentation and Column:
-
Use an HPLC or UHPLC system with a UV detector.
-
Select a SEC column with a pore size appropriate for separating high molecular weight species from the monomeric ADC.
-
-
Mobile Phase:
-
A typical mobile phase consists of a phosphate (B84403) buffer with a salt (e.g., NaCl) to minimize non-specific interactions between the ADC and the column stationary phase.
-
For some hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to improve peak shape.
-
-
Analysis:
-
Inject the ADC sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomer.
-
Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the cells with the ADC for a period of time (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
The following diagram illustrates a simplified signaling pathway for ADC-induced apoptosis.
References
- 1. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates | PLOS One [journals.plos.org]
- 5. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of Mal-Val-Ala-PAB-N(SO2Me)-Exatecan: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent cytotoxic agent, Mal-Val-Ala-PAB-N(SO2Me)-Exatecan, is critical for maintaining laboratory safety and regulatory compliance. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. Due to its high cytotoxicity, stemming from the exatecan (B1662903) payload—a topoisomerase I inhibitor—this compound and all materials contaminated with it must be treated as hazardous waste.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. |
| Body Protection | Disposable, solid-front, back-closure gown with cuffed sleeves. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents splashes or aerosols from contacting the eyes. |
| Respiratory Protection | An N95 or higher-rated respirator. | Necessary when handling the solid compound or when there is a risk of aerosol generation.[4] |
All handling of this compound, including weighing, reconstitution, and the initial stages of disposal, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any potential aerosols or dust.[4]
Disposal Procedures
The primary and recommended method for the final disposal of this compound and any materials contaminated with it is incineration by a licensed hazardous waste disposal facility.[3][4]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All items that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (gloves, gowns, etc.).
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, puncture-resistant, and clearly labeled hazardous waste container. The container should be lined with a chemically resistant bag.
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof, and shatter-resistant container. Avoid overfilling.
-
Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container for cytotoxic waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name: "this compound."
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a certified hazardous waste disposal service.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Spill Cleanup Protocol:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals. Restrict access to the spill area.
-
Don PPE: Before addressing the spill, ensure you are wearing the full PPE as described in the table above.
-
Containment:
-
For liquid spills: Cover with absorbent pads, starting from the outside and working inwards.
-
For solid spills: Gently cover with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
-
Cleanup:
-
Carefully collect all contaminated absorbent materials and any broken containers using forceps or other appropriate tools.
-
Place all collected materials into a designated cytotoxic waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly. A three-step cleaning process is recommended:
-
Wash the area with a detergent solution.
-
Rinse with clean water.
-
Wipe down with a 70% ethanol (B145695) or isopropanol (B130326) solution.
-
-
For chemical inactivation of residual contamination on surfaces, a freshly prepared solution of sodium hypochlorite (B82951) (e.g., a 1:10 dilution of household bleach, resulting in >0.5% sodium hypochlorite) can be effective against the exatecan payload.[3][5] Allow for a contact time of at least 15 minutes before wiping the surface clean with water to remove the bleach residue.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic hazardous waste.
Chemical Inactivation (for Decontamination of Solutions)
While incineration is the standard for bulk disposal, chemical inactivation may be considered for the decontamination of aqueous solutions prior to final disposal, in accordance with institutional and local regulations. The exatecan component, a camptothecin (B557342) derivative, is susceptible to degradation by strong oxidizing agents.
Experimental Protocol for Chemical Inactivation:
-
Principle: Treatment with a sufficient concentration of sodium hypochlorite can degrade the exatecan molecule.[3] The peptide linker (Val-Ala) can be hydrolyzed under strongly acidic or basic conditions.[6]
-
Procedure (to be validated in your facility):
-
Working in a chemical fume hood, dilute the aqueous waste containing this compound with water if necessary to manage the reaction.
-
Slowly add a concentrated sodium hypochlorite solution (e.g., commercial bleach) to the waste solution to a final concentration of at least 5% sodium hypochlorite.
-
Stir the solution at room temperature for a minimum of one hour to ensure degradation of the exatecan payload.
-
Following the oxidation step, the solution can be neutralized according to your institution's EHS guidelines before being collected as hazardous chemical waste.
-
-
Important Note: This procedure is for the decontamination of solutions and should be thoroughly validated (e.g., using HPLC analysis) to confirm the complete degradation of the cytotoxic compound before the treated liquid is handled as neutralized waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of sodium hypochlorite in the degradation antineoplastic drugs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 5. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
Personal protective equipment for handling Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
Essential Safety and Handling Guide for Mal-Val-Ala-PAB-N(SO2Me)-Exatecan
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent cytotoxic agent.
Compound Overview: this compound is a drug-linker conjugate utilized in the synthesis of Antibody-Drug Conjugates (ADCs). It comprises the cytotoxic payload Exatecan, a topoisomerase I inhibitor, connected to a linker molecule.[1][2][][4][5] Due to the potent nature of Exatecan, this conjugate must be handled with extreme caution.
Personal Protective Equipment (PPE)
All personnel must use appropriate PPE when handling this compound.[6] This includes, but is not limited to, a gown, head cover, mask, goggles, gloves, and appropriate footwear.[6]
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic agent. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or creating solutions. | Prevents inhalation of aerosolized particles. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Engineering Controls
All handling of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Spill Management
In the event of a spill, immediately alert others in the area. A spill kit specifically for cytotoxic agents should be readily available. The spill should be cleaned by trained personnel wearing appropriate PPE.
Storage and Handling
-
Storage: Store the compound at -20°C to -80°C in a tightly sealed container, protected from light and moisture.[1][7]
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation. Handle the compound in a designated area. Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling.[8]
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation: Segregate all contaminated materials (e.g., gloves, vials, pipette tips) into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[6][9][10] These containers are typically color-coded purple.[9][10][11]
-
Disposal Method: The only approved method for the safe and irreversible destruction of cytotoxic waste is high-temperature incineration.[9][11]
Quantitative Data
Table 2: Solubility Information
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
This data is based on the product data sheet for this compound.[12]
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.
-
Equilibration: Remove the vial of this compound from the freezer and allow it to equilibrate to room temperature before opening.
-
Solvent Addition: Using a calibrated pipette, slowly add the desired volume of DMSO to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage of Solution: If not for immediate use, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[1][7]
Visualizations
Caption: Workflow for handling and disposal of the cytotoxic compound.
Caption: Simplified signaling pathway of Exatecan's cytotoxic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
